Benzyltriethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLASELWOOUNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062512 | |
| Record name | Benzyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-99-7 | |
| Record name | Benzyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((triethoxysilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(triethoxysilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Benzyltriethoxysilane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound (CAS No. 2549-99-7). The information is intended for researchers and professionals in chemistry and drug development who utilize silane coupling agents and organosilicon compounds.
Chemical Structure and Identification
This compound is an organosilane featuring a benzyl group and three ethoxy groups attached to a central silicon atom. Its structure confers a combination of organic and inorganic reactivity.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | benzyl(triethoxy)silane[1] |
| CAS Number | 2549-99-7[1][2][3][4] |
| Molecular Formula | C₁₃H₂₂O₃Si[1][2][5][6] |
| Synonyms | Triethoxy(phenylmethyl)silane, Silane, triethoxy(phenylmethyl)-[1][2] |
| InChI | InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3[2][5][7] |
| InChIKey | CPLASELWOOUNGW-UHFFFAOYSA-N[5][7] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC[7] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is a colorless liquid that is sensitive to moisture, with which it reacts slowly[2][3].
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molar Mass | 254.40 g/mol | [1][2][5][6] |
| Density | 0.986 g/cm³ | [2][6] |
| Boiling Point | 148 °C[2][6] | TCI provides a value of 248 °C[3] |
| Flash Point | 127 °C | [2][3] |
| Vapor Pressure | 0.0402 mmHg at 25°C | [2] |
| Refractive Index | 1.4628 | [2] |
| Purity | >96.0% (GC) |[3] |
Reactivity and Core Mechanisms
The primary reaction pathway for this compound, like other alkoxysilanes, is hydrolysis followed by condensation. This process is fundamental to its application as a coupling agent and for surface modification. The reactions can be catalyzed by either acid or base[8][9].
Hydrolysis and Condensation
Hydrolysis: The three ethoxy groups (Si-OR) are sequentially replaced by hydroxyl groups (Si-OH) upon reaction with water, forming a reactive silanol intermediate and releasing ethanol as a byproduct[8].
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (self-condensation) to form stable siloxane (Si-O-Si) bonds, creating oligomers or a polymeric network[10]. They can also react with hydroxyl groups on a substrate surface (e.g., glass, metal oxides) to form a covalent bond[10].
The overall reaction kinetics are influenced by pH, water concentration, temperature, and catalysts[8][10][11]. Acid-catalyzed hydrolysis is generally faster, while base-catalyzed conditions significantly promote the condensation reaction[10].
Spectral Characterization Data
Spectroscopic data is crucial for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the presence of the benzyl and ethoxy groups and provides information about the silicon environment.
Table 3: NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Assignment Reference |
|---|---|---|
| ¹³C NMR | 138.2, 134.2, 129.1, 127.8 | Aromatic carbons[12] |
| -2.4 | Methylene (CH₂) carbon attached to Si[12] |
| ²⁹Si NMR | -8.02 | Si atom[12] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within the molecule. The disappearance of the Si-H stretch (around 2150 cm⁻¹) from a precursor like triethoxysilane would indicate successful synthesis[13]. Key bands for this compound would include C-H (aromatic and aliphatic), Si-O-C, and the benzene ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.
Table 4: GC-MS Fragmentation Data
| Mass-to-Charge (m/z) | Interpretation |
|---|---|
| 254.1 | Molecular Ion (M⁺)[7] |
| 163 | Fragment [M - Benzyl]⁺ |
| 119 | Fragment |
| 105 | Fragment |
| 91 | Tropylium ion [C₇H₇]⁺ (characteristic of benzyl group) |
(Data derived from PubChem and common fragmentation patterns)[1]
Experimental Protocols
Representative Synthesis via Grignard Reaction
A common laboratory-scale method for synthesizing compounds of this type is the reaction of a Grignard reagent with an alkoxysilane.
Methodology:
-
Reaction Setup: All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the Grignard reagent by moisture.
-
Grignard Reagent Preparation: Benzylmagnesium chloride is prepared by reacting benzyl chloride with magnesium turnings in an anhydrous ether solvent like THF.
-
Reaction: The prepared Grignard reagent is cooled in an ice bath. Tetraethoxysilane (TEOS) is added dropwise to the stirred solution. The reaction is typically exothermic and temperature control is critical.
-
Quenching and Workup: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR):
-
Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra.
-
Analyze the spectra to confirm the presence of benzyl and ethoxy groups and the single silicon environment, comparing shifts to literature values.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire a background spectrum using an empty ATR crystal.
-
Place a drop of the neat liquid sample onto the ATR crystal.
-
Acquire the sample spectrum and identify characteristic peaks for Si-O-C, C-H (aliphatic and aromatic), and aromatic C=C bonds.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The gas chromatogram will indicate the purity of the sample, with a major peak corresponding to this compound.
-
The mass spectrometer will provide the fragmentation pattern, which should be compared against a database or expected fragmentation to confirm the identity of the compound.
Safety and Handling
This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin[2].
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].
-
Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39)[2]. In case of eye contact, rinse immediately with plenty of water and seek medical advice (S26)[2].
-
Storage: Store at room temperature in a dry place, as it is sensitive to moisture[2].
References
- 1. This compound | C13H22O3Si | CID 75690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. ベンジルトリエトキシシラン | this compound | 2549-99-7 | 東京化成工業株式会社 [tcichemicals.com]
- 4. This compound | 2549-99-7 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound [myskinrecipes.com]
- 7. PubChemLite - this compound (C13H22O3Si) [pubchemlite.lcsb.uni.lu]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. gelest.com [gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Benzyltriethoxysilane synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Benzyltriethoxysilane
For researchers, scientists, and professionals in drug development, this compound is a valuable compound utilized in surface modification and as a coupling agent. This technical guide provides a detailed overview of the primary synthesis and purification methodologies for this versatile organosilane.
Synthesis of this compound
The synthesis of this compound primarily involves the formation of a silicon-carbon bond between a benzyl group and a triethoxysilyl moiety. The two most common methods to achieve this are the Grignard reaction and hydrosilylation.
Grignard Reaction
The Grignard reaction is a robust and widely used method for creating carbon-silicon bonds. This approach involves the reaction of a benzyl Grignard reagent, such as benzylmagnesium chloride, with tetraethoxysilane (TEOS).
Reaction Scheme:
C₆H₅CH₂MgCl + Si(OC₂H₅)₄ → C₆H₅CH₂Si(OC₂H₅)₃ + MgCl(OC₂H₅)
Experimental Protocol:
-
Preparation of Benzylmagnesium Chloride:
-
All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the Grignard reagent with moisture.[1]
-
Magnesium turnings are placed in a reaction flask.
-
A solution of benzyl chloride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is prepared.[2][3]
-
A small amount of the benzyl chloride solution is added to the magnesium turnings to initiate the reaction, which can be evidenced by heat evolution and bubbling. A crystal of iodine can be used as an initiator.[4]
-
Once the reaction starts, the remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, the mixture is stirred until the magnesium is consumed, yielding a solution of benzylmagnesium chloride.[5]
-
-
Reaction with Tetraethoxysilane (TEOS):
-
The prepared Grignard reagent is cooled in an ice bath.
-
A solution of tetraethoxysilane in the same anhydrous solvent is added dropwise to the Grignard reagent, maintaining the temperature below 10°C to control the exothermic reaction.[6]
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[6]
-
-
Work-up and Isolation:
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.[6]
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude this compound.[6]
-
Quantitative Data (Hypothetical):
| Parameter | Value | Reference |
| Benzyl Chloride | 1.0 equiv | [3] |
| Magnesium | 1.1 equiv | [3] |
| Tetraethoxysilane | 1.2 equiv | [6] |
| Reaction Time (Grignard formation) | 2-4 hours | [5] |
| Reaction Time (Reaction with TEOS) | 4-6 hours | [6] |
| Yield | 70-85% | [5][7] |
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride bond across a double bond, catalyzed by a transition metal complex.[8] For the synthesis of this compound, this would involve the reaction of styrene with triethoxysilane.
Reaction Scheme:
C₆H₅CH=CH₂ + HSi(OC₂H₅)₃ --(Catalyst)--> C₆H₅CH₂CH₂Si(OC₂H₅)₃ (and isomer)
It is important to note that the hydrosilylation of styrene with triethoxysilane can lead to two isomeric products: the branched α-adduct and the linear β-adduct (this compound being the β-adduct). The selectivity depends on the catalyst used.[9]
Experimental Protocol (General):
-
In a reaction vessel under an inert atmosphere, triethoxysilane and a suitable catalyst (e.g., a platinum or rhodium complex) are added to a solvent like toluene.[8]
-
Styrene is then added to the mixture.
-
The reaction mixture is heated to a specific temperature (e.g., 60-120°C) and stirred for a set duration.[8][10]
-
After the reaction is complete, the catalyst may be removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is obtained.
Quantitative Data (for a related hydrosilylation of allyl chloride):
| Parameter | Value | Reference |
| Catalyst | Rhodium complex | [10] |
| Catalyst Loading | 0.5 mol% | [10] |
| Reaction Temperature | 60°C | [10] |
| Reaction Time | 20 hours | [10] |
| Product Yield | >90% | [10] |
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and solvent.
Fractional Vacuum Distillation
Fractional vacuum distillation is a primary method for purifying volatile liquid compounds like this compound.[11][12] It separates compounds based on their boiling points, and performing it under vacuum allows for distillation at lower temperatures, preventing thermal decomposition.
Experimental Protocol:
-
Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source.[13]
-
The crude this compound is placed in the distillation flask with a few boiling chips or a magnetic stir bar.
-
The system is slowly evacuated to the desired pressure.
-
The distillation flask is heated gently.
-
Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of this compound is collected as the pure product. The boiling point of this compound is 148°C at atmospheric pressure.[14]
Physical Properties:
| Property | Value | Reference |
| Molecular Weight | 254.40 g/mol | [15] |
| Boiling Point | 148°C | [14] |
| Density | 0.986 g/cm³ | [14] |
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[16][17]
Experimental Protocol:
-
A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).[18]
-
The crude this compound is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.[19]
-
A solvent system (eluent), typically a mixture of a non-polar and a slightly more polar solvent (e.g., hexane and ethyl acetate), is passed through the column.[20]
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure this compound.[17]
-
The solvent is evaporated from the pure fractions to yield the purified product.
Salting Out
The "salting out" method can be employed to simplify the purification process, particularly after a Grignard reaction where alcohol byproducts may form azeotropes with the desired silane, complicating distillation.[21][22] This technique involves adding a salt to the crude product mixture to induce phase separation.
Conceptual Protocol:
-
To the crude reaction mixture containing this compound and alcohol byproducts, an inorganic salt (e.g., lithium chloride) is added.
-
The mixture is stirred to dissolve the salt.
-
The addition of the salt decreases the solubility of the alcohol in the organic phase, causing it to separate into a distinct layer with the dissolved salt.[21]
-
The organic phase, now enriched in this compound, can be easily separated.
-
The separated organic phase can then be further purified by distillation.
Diagrams
Caption: Synthesis workflows for this compound.
Caption: Purification workflows for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound [myskinrecipes.com]
- 15. This compound | C13H22O3Si | CID 75690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. magritek.com [magritek.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
An In-depth Technical Guide to Benzyltriethoxysilane (CAS: 2549-99-7) for Researchers in Drug Development
Abstract
This technical guide provides a comprehensive overview of Benzyltriethoxysilane (CAS: 2549-99-7), an organosilane coupling agent with significant potential in biomedical research and drug development. While traditionally used in industrial applications for enhancing adhesion between organic and inorganic materials, its unique properties offer promising avenues for the surface modification of biomaterials, nanoparticles, and biosensors. This document details the physicochemical properties, synthesis, and mechanism of action of this compound. A significant focus is placed on its prospective applications in drug delivery, specifically in the surface functionalization of nanoparticles to improve stability, biocompatibility, and drug loading capacity. Detailed experimental protocols for surface modification and characterization are provided, alongside quantitative data and visual diagrams to facilitate understanding and implementation by researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an organofunctional silane characterized by a benzyl group and three hydrolyzable ethoxy groups attached to a central silicon atom. This bifunctional structure allows it to act as a molecular bridge, forming stable covalent bonds with inorganic substrates through its silanol groups (formed upon hydrolysis of the ethoxy groups) while the organic benzyl group provides a hydrophobic and chemically versatile interface.[1] In the context of drug development, the ability to tailor the surface properties of materials is paramount. Surface modification with this compound can impart hydrophobicity, improve the dispersion of nanoparticles in organic media, and serve as a platform for further chemical modifications, thereby enhancing the performance of drug delivery systems and biomedical devices.[2][3]
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its effective and safe use in a laboratory setting. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2549-99-7 | |
| Molecular Formula | C13H22O3Si | [4] |
| Molecular Weight | 254.40 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 0.986 g/cm³ | [5] |
| Boiling Point | 148 °C | [5] |
| Flash Point | 127 °C | [4] |
| Refractive Index | 1.4628 | [4] |
| Purity | ≥95.0% | [1] |
Table 2: Safety and Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Causes serious eye irritation | Eye Irrit. 2A | Wear protective gloves/clothing/eye protection/face protection. Wash hands thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [4] |
| Causes skin irritation | Skin Irrit. 2 | Wear protective gloves. Wash skin with plenty of water. | [4] |
| May cause respiratory irritation | - | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
Note: this compound is sensitive to moisture and will hydrolyze to release ethanol. Handle under inert atmosphere and store in a tightly sealed container in a cool, dry place.
Mechanism of Action: Silanization
The utility of this compound as a surface modifying agent stems from the process of silanization, which typically occurs in two steps: hydrolysis and condensation.
-
Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of this compound hydrolyze to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction is often catalyzed by an acid or base.
-
Condensation: The newly formed silanol groups can then condense in two ways:
-
They can react with hydroxyl groups (-OH) present on the surface of an inorganic substrate (e.g., silica, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate).
-
They can also react with other silanol groups from adjacent this compound molecules to form a cross-linked polysiloxane layer on the surface.
-
The benzyl group, being non-reactive in this process, orientates away from the surface, creating a hydrophobic and functionalizable outer layer.
Caption: General Mechanism of Silanization with this compound
Applications in Drug Development
While direct applications of this compound in marketed drug formulations are not widely documented, its utility as a surface modifying agent for drug delivery carriers, particularly nanoparticles, is a promising area of research.
Surface Functionalization of Nanoparticles for Drug Delivery
The surface properties of nanoparticles play a critical role in their in vivo fate, including circulation time, cellular uptake, and drug release profile. Surface modification with this compound can be employed to:
-
Enhance Hydrophobicity: The benzyl group imparts a hydrophobic character to the nanoparticle surface. This can be advantageous for encapsulating hydrophobic drugs, potentially increasing drug loading capacity and preventing premature release of the payload.
-
Improve Stability: A well-defined silane layer can protect the nanoparticle core from degradation in biological environments.
-
Serve as a Platform for Further Functionalization: While the benzyl group itself is relatively inert, it can be further modified through aromatic substitution reactions to attach targeting ligands, imaging agents, or other functional molecules.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Surface modification of silica particles with organoalkoxysilanes through two-step (acid-base) process in aqueous solution | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Benzyltriethoxysilane
This guide provides essential information regarding the molecular properties of Benzyltriethoxysilane, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a chemical compound with specific molecular characteristics that are crucial for its application in various scientific fields. A summary of its key quantitative data is presented below for straightforward reference and comparison.
| Property | Value | Source |
| Molecular Formula | C13H22O3Si | [1][2][3] |
| Molecular Weight | 254.40 g/mol | [1][4] |
| Molar Mass | 254.4 | [2] |
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental formula, and its calculated molecular weight is a fundamental concept in chemistry. The following diagram illustrates this hierarchical connection.
References
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Benzyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis and condensation of benzyltriethoxysilane. This organosilane is of significant interest in the development of advanced materials and drug delivery systems due to the unique properties imparted by the benzyl group. This document details the reaction mechanisms, kinetics, influencing factors, and experimental protocols for studying these processes, with a focus on providing quantitative data and clear visualizations to aid in research and development.
Introduction: The Sol-Gel Transformation of this compound
The conversion of this compound from a monomeric precursor to a cross-linked polysilsesquioxane network is a cornerstone of sol-gel chemistry. This process unfolds in two primary, often overlapping, stages: hydrolysis and condensation. Initially, the ethoxy groups (-OCH2CH3) attached to the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. Subsequently, these silanol intermediates react with each other or with remaining ethoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or ethanol as byproducts. The overall transformation can be represented as follows:
-
Hydrolysis: C₆H₅CH₂Si(OCH₂CH₃)₃ + 3H₂O → C₆H₅CH₂Si(OH)₃ + 3CH₃CH₂OH
-
Condensation: 2C₆H₅CH₂Si(OH)₃ → (C₆H₅CH₂SiO₁.₅)₂ + 3H₂O
The kinetics and pathway of these reactions are highly sensitive to a variety of experimental parameters, which in turn dictate the structure and properties of the final material. Understanding and controlling these factors are paramount for tailoring the material for specific applications, from drug encapsulation to surface modification.
The Stepwise Mechanism: A Closer Look at Hydrolysis and Condensation
The hydrolysis and condensation of this compound are complex processes that proceed through a series of reversible reactions. The mechanism is catalyzed by either acid or base, with each pathway exhibiting distinct characteristics.
Hydrolysis: The Initiation Step
The hydrolysis of the three ethoxy groups occurs sequentially, leading to the formation of mono-, di-, and tri-silanol species.
-
Step 1: C₆H₅CH₂Si(OCH₂CH₃)₃ + H₂O ⇌ C₆H₅CH₂Si(OCH₂CH₃)₂(OH) + CH₃CH₂OH
-
Step 2: C₆H₅CH₂Si(OCH₂CH₃)₂(OH) + H₂O ⇌ C₆H₅CH₂Si(OCH₂CH₃)(OH)₂ + CH₃CH₂OH
-
Step 3: C₆H₅CH₂Si(OCH₂CH₃)(OH)₂ + H₂O ⇌ C₆H₅CH₂Si(OH)₃ + CH₃CH₂OH
Acid-Catalyzed Hydrolysis: Under acidic conditions, an ethoxy group is protonated, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. This process is generally fast and is often the rate-determining step in the overall sol-gel process.
Base-Catalyzed Hydrolysis: In the presence of a base, a water molecule is deprotonated to form a hydroxide ion (OH⁻), a stronger nucleophile than water. The hydroxide ion directly attacks the electron-deficient silicon atom, leading to the displacement of an ethoxy group.
Condensation: Building the Siloxane Network
Condensation reactions commence as soon as silanol groups are formed and can proceed via two pathways:
-
Water-producing condensation (silanol-silanol): Two silanol groups react to form a siloxane bond and a water molecule.
-
≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
-
Alcohol-producing condensation (silanol-ethoxy): A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule.
-
≡Si-OH + CH₃CH₂O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃CH₂OH
-
The relative rates of hydrolysis and condensation are crucial in determining the final structure of the polysilsesquioxane network. Rapid hydrolysis followed by slow condensation tends to produce more linear or lightly branched polymers, while slower hydrolysis and faster condensation can lead to more compact, highly cross-linked structures.
Key Factors Influencing the Reaction Mechanism and Kinetics
The hydrolysis and condensation of this compound are significantly influenced by several experimental parameters. Careful control of these factors is essential for achieving reproducible and tailored material properties.
| Parameter | Effect on Hydrolysis | Effect on Condensation | Structural Outcome |
| pH | Fastest at low and high pH, slowest near neutral pH.[1] | Acid-catalyzed condensation is fastest around pH 4-5. Base-catalyzed condensation rate increases with pH. | Acid catalysis generally leads to more linear, weakly branched polymers. Base catalysis favors the formation of more compact, particulate structures.[1] |
| Water:Silane Ratio (r) | Higher 'r' values increase the rate and extent of hydrolysis. | Higher 'r' values can favor condensation by increasing the concentration of silanols, but can also promote the reverse reaction (hydrolysis of siloxane bonds). | Low 'r' values tend to result in more linear or less condensed structures. High 'r' values generally lead to more highly cross-linked networks. |
| Catalyst Type | Strong acids (e.g., HCl) and bases (e.g., NH₄OH) are effective catalysts.[2] | The choice of catalyst influences the relative rates of hydrolysis and condensation. | Different catalysts can lead to variations in gelation time and the morphology of the final material. |
| Solvent | The polarity and protic nature of the solvent affect the solubility of reactants and the stability of intermediates. | The solvent can influence the rate of condensation by affecting the concentration of reactants and the removal of byproducts. | The choice of solvent can impact the porosity and surface area of the resulting gel. |
| Temperature | Increased temperature generally accelerates the rate of hydrolysis.[3] | Higher temperatures also increase the rate of condensation.[3] | Elevated temperatures can lead to faster gelation times and denser materials. |
| Benzyl Group Substituent | The electron-donating nature of the benzyl group can influence the reactivity of the silicon center. Steric hindrance from the bulky benzyl group can slow down the reaction rates compared to smaller alkyl groups. | The steric bulk of the benzyl group can also hinder the approach of reacting species, affecting the condensation rate and the final network structure. | The presence of the benzyl group can lead to materials with increased hydrophobicity and unique thermal and mechanical properties. |
Quantitative Analysis of Reaction Kinetics
While specific kinetic data for benzyltriethethoxysilane is not extensively available in the public domain, the hydrolysis and condensation reactions of organotrialkoxysilanes are typically modeled using pseudo-first-order kinetics, especially when water is in large excess. The progress of these reactions is most effectively monitored using 29Si Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
The various silicon species formed during the process can be identified by their characteristic chemical shifts in the 29Si NMR spectrum. The notation Tⁿ is used to describe the condensation state of the trifunctional silane, where 'n' represents the number of siloxane bonds to the silicon atom.
| Species | Notation | Description | Expected 29Si Chemical Shift Range (ppm) |
| This compound | T⁰ | Monomer | -55 to -60 |
| Benzylsilanetriol | T⁰(OH)₃ | Fully hydrolyzed monomer | -50 to -55 |
| Dimer | T¹ | One siloxane bond | -60 to -65 |
| Linear Trimer (end) | T¹ | One siloxane bond | -60 to -65 |
| Linear Trimer (middle) | T² | Two siloxane bonds | -65 to -70 |
| Cyclic/Branched Species | T² | Two siloxane bonds | -65 to -70 |
| Fully Condensed | T³ | Three siloxane bonds | -70 to -80 |
Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.
A study on various organotriethoxysilanes, including the structurally similar phenyltriethoxysilane, demonstrated that the hydrolysis rate is influenced by the inductive effect of the organic substituent.[4] The electron-donating character of the benzyl group is expected to influence the electron density at the silicon atom, thereby affecting the rates of nucleophilic attack during hydrolysis.
Experimental Protocols
The following provides a general methodology for studying the hydrolysis and condensation of this compound, primarily using 29Si NMR spectroscopy.
Materials
-
This compound (≥98% purity)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (NH₄OH) as catalyst
-
Deuterated solvent for NMR (e.g., C₆D₆ or CDCl₃)
-
Internal standard for NMR (e.g., Tetramethylsilane - TMS)
Sample Preparation for NMR Analysis
-
In a clean, dry NMR tube, add a known amount of this compound.
-
Add the desired volume of solvent (e.g., ethanol).
-
Add the calculated amount of water and catalyst solution to achieve the desired water:silane ratio and pH.
-
Add a small amount of the internal standard.
-
Cap the NMR tube, shake vigorously to homogenize the solution, and immediately place it in the NMR spectrometer.
29Si NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Parameters:
-
Use a pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative results.
-
A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the silicon nuclei should be used.
-
Acquire spectra at regular time intervals to monitor the disappearance of the T⁰ species and the appearance and evolution of the T¹, T², and T³ species.
-
Data Analysis
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Integrate the peaks corresponding to the different Tⁿ species.
-
Calculate the relative concentration of each species at each time point.
-
Plot the concentration of the T⁰ species versus time to determine the initial rate of hydrolysis.
-
Model the kinetics of the appearance and disappearance of the intermediate species to extract rate constants for the individual hydrolysis and condensation steps.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the hydrolysis and condensation of this compound.
Caption: Stepwise hydrolysis of this compound.
Caption: Condensation reaction pathways.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The hydrolysis and condensation of this compound are intricate processes that offer a versatile route to advanced organic-inorganic hybrid materials. A thorough understanding of the underlying mechanisms and the influence of key reaction parameters is crucial for researchers and scientists to design and synthesize materials with desired properties for applications in drug development and beyond. The methodologies and data presented in this guide provide a solid foundation for further investigation and optimization of sol-gel processes involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academica-e.unavarra.es [academica-e.unavarra.es]
- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Laboratory Landscape: A Comprehensive Guide to the Safe Handling of Benzyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety protocols and handling procedures for Benzyltriethoxysilane in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe research environment and minimizing potential hazards. This document synthesizes critical information from safety data sheets and chemical databases to offer a comprehensive resource for laboratory personnel.
Understanding this compound: Properties and Hazards
This compound is an organoethoxysilane compound used as a chemical intermediate in various research and industrial applications.[1] While a valuable reagent, it presents several hazards that necessitate careful handling. The primary hazards are associated with its reactivity with moisture and its potential as an irritant.[1][2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is the first step toward safe handling.
| Property | Value | Reference |
| Molecular Formula | C13H22O3Si | [1][2] |
| Molar Mass | 254.4 g/mol | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 148 °C | [2] |
| Flash Point | 127 °C | [2] |
| Specific Gravity | 0.986 | [2] |
| Vapor Pressure | 0.0402 mmHg at 25°C | [2] |
Identified Hazards and GHS Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Eye Irritation (Category 2A, H319): Causes serious eye irritation.[1][3]
-
Skin Irritation (Category 2, H315): Causes skin irritation.[3]
It is crucial to note that this compound reacts with water and moisture to liberate ethanol.[1] Ethanol is a flammable liquid and has its own associated health hazards, including potential carcinogenicity in alcoholic beverages and narcotic effects upon overexposure.[1][4]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A fume hood is the recommended engineering control to minimize inhalation exposure to vapors and mists.[4]
-
Eye Wash Stations and Safety Showers: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical goggles. Contact lenses should not be worn. | To prevent serious eye irritation from splashes or vapors.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves. | To prevent skin contact and irritation.[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | To prevent skin contact.[1] |
| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur. | To prevent irritation of the respiratory tract.[1] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to prevent accidents and exposure.
Standard Handling Protocol
The following workflow outlines the standard procedure for handling this compound in the laboratory.
Storage Requirements
-
Container: Keep the container tightly closed to prevent reaction with atmospheric moisture.[1]
-
Location: Store in a well-ventilated place, away from heat, sparks, and open flames.[1]
-
Incompatible Materials: Store away from moisture and water.[1]
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, prompt and correct action is vital.
First Aid Measures
The following diagram illustrates the immediate first aid response for different routes of exposure.
Spill and Leak Procedures
In the event of a spill, follow this detailed protocol:
1. Evacuate and Secure the Area:
- Evacuate all non-essential personnel from the immediate spill area.[1]
- Ensure adequate ventilation.
2. Don Appropriate PPE:
- Wear the recommended PPE, including respiratory protection, chemical goggles, gloves, and protective clothing.[1]
3. Contain the Spill:
- Use dikes or absorbents to prevent the spill from spreading and entering sewers or streams.[1]
4. Absorb the Spilled Material:
- Use an inert absorbent material to collect the spilled this compound.[1]
5. Collect and Dispose of Waste:
- Sweep or shovel the absorbent material into an appropriate, labeled container for disposal.[1]
- Dispose of the waste in accordance with local, state, and federal regulations. May be incinerated.[1] Do not dispose of waste into the sewer.[1]
6. Decontaminate the Area:
- Clean the spill area thoroughly.
7. Report the Incident:
- Notify the appropriate authorities if the liquid enters sewers or public waters.[1]
The following workflow visualizes the spill cleanup process.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]
-
Special Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]
-
Firefighter Protection: Firefighters should wear proper protective equipment, including respiratory protection.[1] Use water spray to cool exposed surfaces.[1]
Reactivity and Stability
-
Stability: this compound is stable in sealed containers.[1]
-
Reactivity: It reacts with water and moisture in the air, liberating ethanol.[1]
-
Conditions to Avoid: Heat, open flames, and sparks.[1]
-
Incompatible Materials: Moisture and water.[1]
-
Hazardous Decomposition Products: Ethanol and organic acid vapors.[1]
The hydrolysis of this compound is a key reaction to understand for safe handling.
By understanding and implementing these safety protocols, researchers, scientists, and drug development professionals can work confidently and safely with this compound, minimizing risks and ensuring a secure laboratory environment.
References
Benzyltriethoxysilane: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of benzyltriethoxysilane in a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Core Concepts: Understanding Solubility of Organosilanes
This compound [(C₆H₅CH₂)Si(OC₂H₅)₃] is an organosilane compound characterized by a benzyl group and three ethoxy groups attached to a central silicon atom. Its solubility in organic solvents is primarily dictated by the interplay between the nonpolar benzyl group and the somewhat more polar triethoxysilane moiety. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solvents with similar polarity to the solute are generally effective at dissolving it. Given its structure, this compound is anticipated to be readily soluble in a wide array of organic solvents.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural analogues, such as phenyltrimethoxysilane and propyltriethoxysilane, are known to be soluble in most common organic solvents.[1][2] This suggests that this compound is likely miscible with a broad spectrum of organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.[3]
Data Presentation: Solubility of this compound
The following table summarizes the expected solubility of this compound in various organic solvents based on the reported solubility of structurally similar organosilanes and general principles of chemical compatibility. The data is presented as miscibility, indicating that the two substances will form a single, uniform phase when mixed in any proportion at standard laboratory conditions.
| Solvent Class | Solvent | Chemical Formula | Polarity | Expected Solubility |
| Alcohols | Methanol | CH₃OH | Polar Protic | Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | |
| Isopropanol | C₃H₇OH | Polar Protic | Miscible | |
| Ketones | Acetone | C₃H₆O | Polar Aprotic | Miscible |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible |
| Aromatics | Toluene | C₇H₈ | Nonpolar | Miscible |
| Alkanes | Hexane | C₆H₁₄ | Nonpolar | Miscible |
| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |
Experimental Protocols: Determining Miscibility
For applications requiring precise confirmation of solubility or miscibility, a straightforward experimental protocol can be employed. This method is adapted from the principles outlined in standard testing methodologies such as ASTM D1722 for water miscibility of water-soluble solvents and general laboratory practices for determining the miscibility of liquids.[4][5][6][7][8]
Objective:
To qualitatively determine the miscibility of this compound with a selected organic solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Organic solvent to be tested (analytical grade)
-
Two clean, dry, and calibrated glass test tubes or vials with stoppers
-
Pipettes or graduated cylinders for accurate volume measurement
-
Vortex mixer or shaker (optional)
-
Constant temperature bath (optional, for non-ambient temperature determinations)
Procedure:
-
Preparation : Ensure all glassware is scrupulously clean and dry to avoid any contamination that could affect the results.
-
Volume Measurement : Using a clean pipette or graduated cylinder, measure a specific volume of the organic solvent (e.g., 5 mL) and transfer it into the first test tube.
-
Addition of Solute : Into the same test tube, add an equal volume (e.g., 5 mL) of this compound.
-
Control : In the second test tube, add only the pure organic solvent (e.g., 10 mL) to serve as a visual control for clarity.
-
Mixing : Stopper the test tube containing the mixture and invert it several times or gently agitate using a vortex mixer for approximately 30-60 seconds to ensure thorough mixing.
-
Observation : Visually inspect the mixture against a well-lit background. Compare its clarity to the control test tube.
-
Miscible : The mixture will appear as a single, clear, and homogeneous phase, indistinguishable from the pure solvent control (aside from potential refractive index differences).
-
Immiscible : The mixture will show turbidity (cloudiness), form distinct layers, or contain visible droplets of one liquid suspended in the other.
-
-
Temperature Control (if required) : For determinations at temperatures other than ambient, allow the components to reach the desired temperature in a constant temperature bath before mixing and conduct the observation at that temperature.
-
Documentation : Record the solvent used, the volumes mixed, the temperature of the experiment, and the observed result (miscible or immiscible).
Visualization of Solubility Relationships
The following diagram illustrates the logical relationship between the structural characteristics of this compound and its solubility behavior in different classes of organic solvents.
Caption: Solubility profile of this compound.
References
- 1. Phenyltrimethoxysilane Supplier | Reliable China Factory Manufacturer [silane-chemical.com]
- 2. CAS 2550-02-9: Propyltriethoxysilane | CymitQuimica [cymitquimica.com]
- 3. 溶剂混溶性表 [sigmaaldrich.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. store.astm.org [store.astm.org]
- 8. petrolube.com [petrolube.com]
A Technical Guide to the Spectral Analysis of Benzyltriethoxysilane
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Benzyltriethoxysilane. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents a summary of key spectral data in tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.
Spectral Data Summary
The following tables summarize the key quantitative data from the spectral analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.8 | Quartet | 6H | Methylene protons (-OCH₂CH₃) |
| ~2.2 | Singlet | 2H | Benzyl protons (-CH₂-Ph) |
| ~1.2 | Triplet | 9H | Methyl protons (-OCH₂CH₃) |
Note: The chemical shifts for ¹H NMR are estimated based on typical values for the respective functional groups.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 141.0 | C (ipso-aromatic) |
| 128.3 | C (ortho-aromatic) |
| 127.9 | C (para-aromatic) |
| 124.1 | C (meta-aromatic) |
| 58.4 | -OCH₂CH₃ |
| 23.0 | -CH₂-Ph |
| 18.3 | -OCH₂CH₃ |
Data sourced from SpectraBase.[1]
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3050-3000 | Aromatic C-H stretch |
| 2975-2850 | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Aromatic C=C bending |
| 1100-1000 | Si-O-C stretch |
| 740, 700 | Aromatic C-H out-of-plane bend |
Characteristic absorption bands for organosilicon compounds.[2]
Table 4: Mass Spectrometry (GC-MS) Data
| m/z | Interpretation |
| 254 | Molecular Ion [M]⁺ |
| 163 | [M - CH₂CH₃O - C₂H₄]⁺ |
| 119 | [M - Si(OCH₂CH₃)₃]⁺ (tropylium ion) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Major fragmentation peaks observed in electron ionization mass spectrometry.[3]
Experimental Protocols
The following sections detail the general methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[4]
Sample Preparation:
-
Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[5]
-
The sample is filtered through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.
-
The tube is capped and placed in the NMR spectrometer.
Data Acquisition:
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard one-pulse experiment is typically run. Parameters such as the pulse width (often set to a 90° pulse), acquisition time, and relaxation delay are optimized.[6]
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[5]
-
The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are typically recorded on a spectrometer equipped with an appropriate sampling accessory.[3]
Sample Preparation (Neat Liquid/ATR):
-
For a neat liquid sample, a small drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are pressed together to form a thin film.[9]
-
Alternatively, and more commonly with modern instruments, an Attenuated Total Reflectance (ATR) accessory is used. A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[10][11]
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is collected.[12]
-
The sample is placed in the infrared beam path.
-
The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[13]
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) is a common ionization method for this type of molecule.[14][15]
Sample Introduction and Ionization:
-
The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.
-
The separated this compound molecules enter the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to undergo fragmentation.[16][17]
Mass Analysis and Detection:
-
The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. gelest.com [gelest.com]
- 3. This compound | C13H22O3Si | CID 75690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 13. epa.gov [epa.gov]
- 14. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. bitesizebio.com [bitesizebio.com]
Thermal Stability and Decomposition of Benzyltriethoxysilane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltriethoxysilane (BTES) is an organosilane compound with a versatile chemical structure that lends itself to a variety of applications, including as a coupling agent, a surface modifier, and a precursor in the synthesis of hybrid organic-inorganic materials. Understanding the thermal stability and decomposition pathways of BTES is crucial for its effective use in applications where it may be subjected to elevated temperatures, such as in material processing, as a component in thermally stable coatings, or in the formulation of drug delivery systems that undergo heat sterilization.
This technical guide provides a comprehensive overview of the available information on the thermal properties of this compound. Due to a scarcity of direct experimental data on the thermal decomposition of BTES in publicly accessible literature, this document also presents a comparative analysis with related organosilane compounds to infer its likely thermal behavior.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C13H22O3Si |
| Molecular Weight | 254.4 g/mol |
| Boiling Point | 148 °C |
| Flash Point | 127 °C |
| Density | 0.986 g/cm³ |
| CAS Number | 2549-99-7 |
Thermal Stability Analysis: A Comparative Approach
In general, the thermal decomposition of organosilanes can proceed through various mechanisms, including the cleavage of Si-C, C-C, and C-H bonds, as well as rearrangement reactions. For arylsilanes, such as those containing phenyl groups, decomposition temperatures can be influenced by the number of aryl substituents.
Table 1: Thermal Decomposition Data of Selected Phenylsilanes
| Compound | Decomposition Temperature Range (°C) | Noteworthy Observations |
| Monophenylsilane | 342 - 389 | Second-order reaction kinetics observed. |
| Diphenylsilane | 385 - 425 | Activation energy of 58 kcal/mole reported. |
| Triphenylsilane | Pyrolyzed at 525 | Activation energy of 70.1 kcal/mole reported. |
Note: The data for phenylsilanes is derived from a kinetic study and may not directly correspond to standard TGA onset temperatures.
The presence of the benzyl group in this compound, with its methylene bridge between the phenyl ring and the silicon atom, may influence its decomposition pathway compared to directly phenyl-substituted silanes. The ethoxy groups are also susceptible to hydrolysis and thermal cleavage.
Postulated Decomposition Pathways
The thermal decomposition of this compound is likely to involve the homolytic cleavage of the weakest bonds in the molecule. The Si-C and C-O bonds are potential sites for initial bond scission. A plausible, though unconfirmed, decomposition pathway could involve the formation of radical species, leading to a cascade of reactions that produce a variety of smaller volatile molecules and a solid silica-based residue.
Caption: A generalized theoretical decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a series of standard thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures, the presence of volatile components, and the amount of residual material.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).
-
The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to study the pyrolysis behavior, and also under an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.
Methodology:
-
A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.
-
The differential heat flow to the sample and reference is measured and recorded.
-
The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.
Caption: A standard workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is limited, a comparative analysis with related organosilanes suggests that it is likely to exhibit thermal stability suitable for a range of applications. The decomposition is expected to be a complex process involving the cleavage of Si-C and C-O bonds. For applications requiring precise knowledge of its thermal behavior, it is imperative that experimental studies using TGA and DSC be conducted. The experimental protocols outlined in this guide provide a framework for such an investigation. The insights gained from these analyses will be critical for optimizing processing conditions and ensuring the long-term stability and performance of materials incorporating this compound.
An In-depth Technical Guide to the Photochemical Properties of Benzyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltriethoxysilane (BTES) is an organosilane compound with a versatile chemical structure that makes it a candidate for various applications, including as a coupling agent and in materials science. While its thermal and hydrolytic properties are relatively well-understood, its behavior under photochemical conditions is a subject of specialized interest. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, focusing on its reactivity, the transient species it forms upon irradiation, and the experimental considerations for studying these phenomena. The information presented herein is intended to be a valuable resource for researchers and professionals working in fields where the light-induced modification of materials and molecules is a key area of investigation.
Photochemical Reactivity
The primary photochemical process for this compound upon absorption of ultraviolet (UV) light is the homolytic cleavage of the silicon-carbon (Si-C) bond. This photodissociation leads to the formation of radical intermediates, the nature of which is highly dependent on the solvent environment.
In polar solvents such as methanol, the photolysis of this compound results in the formation of a benzyl radical and a triethoxysilyl radical.[1] The benzyl radical is a well-characterized transient species. In contrast, when the photolysis is carried out in a nonpolar solvent like cyclohexane, a different transient species is observed. This is attributed to a species with a high-coordination silicon atom.[1]
While a specific quantum yield for the photodissociation of this compound has not been reported in the reviewed literature, studies on related benzylsilane derivatives suggest that the quantum yield for Si-C bond cleavage is generally high, with values reported up to 0.9 for some compounds.[2] This high efficiency is attributed to a significantly lower activation barrier for the Si-C bond dissociation in the excited triplet state compared to the analogous C-C bond in similar organic molecules.[2]
The proposed photochemical reaction pathways are illustrated in the diagram below.
Spectroscopic Data
The photochemical behavior of this compound has been investigated using transient absorption spectroscopy, which provides insights into the properties of the short-lived intermediates formed upon photolysis.
Transient Absorption Data
| Solvent | Transient Species | λmax (nm) | Decay Rate Constant | Citation |
| Methanol | Benzyl Radical | ~317 | 5.7 × 10⁹ M⁻¹s⁻¹ (second-order) | [1] |
| Cyclohexane | High-Coordination Silicon Species | ~330 | 5.7 × 10⁴ s⁻¹ (first-order) | [1] |
A complete UV-Vis absorption spectrum and fluorescence emission data for this compound were not available in the reviewed scientific literature. However, the presence of the benzyl group suggests that this compound would exhibit absorption in the UV region, characteristic of the π-π* transitions of the aromatic ring.
Experimental Protocols
Materials
-
This compound (BTES), high purity
-
Anhydrous solvent (e.g., methanol or cyclohexane), spectroscopic grade
-
Inert gas (e.g., argon or nitrogen), high purity
Equipment
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Magnetic stirrer
-
UV-Vis spectrophotometer or transient absorption spectroscopy setup
Procedure
-
Sample Preparation: Due to the moisture sensitivity of the ethoxy-silane functional groups, all glassware should be rigorously dried before use. The solvent should be deoxygenated by bubbling with an inert gas or by freeze-pump-thaw cycles. A solution of this compound of the desired concentration is prepared under an inert atmosphere using a Schlenk line or in a glovebox.
-
Photolysis: The solution is transferred to a quartz reaction vessel, which is then sealed and placed in the photochemical reactor. The solution is typically stirred continuously during irradiation to ensure uniform exposure to the light source. The temperature of the reaction can be controlled using a cooling system.
-
Analysis: The progress of the photochemical reaction can be monitored by taking aliquots of the solution at different time intervals and analyzing them using techniques such as UV-Vis spectroscopy, gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. For the detection of transient intermediates, a laser flash photolysis setup is required.
Potential Applications
The photochemical properties of this compound suggest its potential use in several applications:
-
Surface Modification: The generation of reactive silyl radicals upon photolysis could be utilized for the light-induced grafting of this compound onto various substrates, allowing for the precise spatial control of surface functionalization.
-
Photoinitiator: The formation of radicals makes this compound a candidate as a photoinitiator for polymerization reactions.
-
Functional Materials: The ability to undergo photochemical transformations could be exploited in the synthesis of novel silicon-containing materials with tailored optical or electronic properties.
References
Methodological & Application
Application Notes and Protocols for Surface Modification of Silica with Benzyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silica nanoparticles and surfaces is a cornerstone technique in materials science, chromatography, and drug delivery. The inherent hydrophilic nature of silica, owing to the presence of surface silanol groups (Si-OH), can be tailored to achieve desired surface properties. Functionalization with organosilanes, such as benzyltriethoxysilane, imparts a hydrophobic and aromatic character to the silica surface. This modification is particularly valuable for applications requiring non-polar stationary phases in reversed-phase high-performance liquid chromatography (RP-HPLC), enhanced interaction with hydrophobic pharmaceutical agents, and the creation of specialized coatings.
These application notes provide a comprehensive overview, detailed experimental protocols, and characterization data for the surface modification of silica using this compound. The benzyl functionalization introduces phenyl groups onto the silica surface, creating a unique stationary phase with alternative selectivity for aromatic and polarizable analytes in HPLC.
Principle of the Method
The surface modification of silica with this compound is a covalent functionalization process based on the principles of silanization. The reaction occurs between the ethoxy groups of the this compound molecule and the hydroxyl groups (silanols) present on the silica surface. This process can be summarized in two primary steps:
-
Hydrolysis: In the presence of trace amounts of water, the ethoxy groups (-OCH₂CH₃) of this compound hydrolyze to form reactive silanol groups (Si-OH).
-
Condensation: These newly formed silanol groups on the benzylsilane molecule then react with the silanol groups on the silica surface. This condensation reaction forms stable siloxane bonds (Si-O-Si), covalently attaching the benzyl group to the silica surface.
This process effectively replaces the polar hydrophilic silanol groups with non-polar, aromatic benzyl groups, thereby altering the surface chemistry of the silica.
Experimental Protocols
The following protocols outline the synthesis of silica nanoparticles via the Stöber method and their subsequent surface modification with this compound. These protocols are adaptable and may require optimization based on the specific silica source and desired degree of functionalization.
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles, which serve as the substrate for surface modification.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, combine ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to ensure a homogeneous mixture.
-
Rapidly add TEOS to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for 12 hours. The formation of a white precipitate indicates the synthesis of silica nanoparticles.
-
Collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with ethanol and deionized water to remove any unreacted reagents.
-
The purified silica nanoparticles can be redispersed in ethanol for storage and subsequent modification.
Protocol 2: Surface Modification with this compound
This protocol details the covalent attachment of benzyl groups to the surface of pre-synthesized silica nanoparticles.
Materials:
-
Silica nanoparticles (from Protocol 1)
-
Anhydrous toluene or ethanol
-
This compound
-
Triethylamine (optional, as a catalyst)
Procedure:
-
Disperse the synthesized silica nanoparticles in anhydrous toluene or ethanol in a round-bottom flask.
-
Add this compound to the nanoparticle suspension. The amount of silane can be varied to control the degree of surface functionalization.
-
If desired, a small amount of triethylamine can be added to catalyze the reaction.
-
Reflux the mixture with stirring for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to cool to room temperature.
-
Collect the benzyl-functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene or ethanol to remove any unreacted silane.
-
Dry the modified nanoparticles under vacuum.
Data Presentation
The successful modification of the silica surface with this compound can be confirmed and quantified using various analytical techniques. The following tables summarize expected characterization data.
Table 1: Physicochemical Properties of Benzyl-Modified Silica
| Parameter | Unmodified Silica | Benzyl-Modified Silica | Reference |
| Surface Functionality | Hydrophilic (Silanol groups) | Hydrophobic (Benzyl groups) | General Knowledge |
| Water Contact Angle | ~0-20° | Expected to be > 90° | [1] |
| Grafting Density (mmol/g) | N/A | Varies with reaction conditions | [2] |
Table 2: Thermogravimetric Analysis (TGA) Data
| Material | Temperature Range (°C) | Weight Loss (%) | Attributed to | Reference |
| Unmodified Silica | 100-200 | Variable | Adsorbed Water | |
| Unmodified Silica | >200 | ~1-3 | Dehydroxylation | |
| Benzyl-Modified Silica | 350-450 | Varies (dependent on grafting) | Loss of Benzyl Groups | [3] |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments
| Wavenumber (cm⁻¹) | Assignment | Unmodified Silica | Benzyl-Modified Silica | Reference |
| ~3400 | O-H stretching (silanols and adsorbed water) | Strong, broad | Reduced intensity | [4][5] |
| ~1630 | H-O-H bending (adsorbed water) | Present | Reduced intensity | [4][5] |
| ~1100 | Si-O-Si stretching | Strong | Strong | [4][5] |
| ~960 | Si-OH stretching | Present | Reduced intensity | [4][5] |
| ~3000-3100 | Aromatic C-H stretching | Absent | Present | [5] |
| ~1600, ~1495, ~1450 | Aromatic C=C stretching | Absent | Present | [5] |
| ~700-800 | C-H out-of-plane bending (aromatic) | Absent | Present | [5] |
Visualization of Workflows and Concepts
Experimental Workflow for Silica Surface Modification
Caption: Experimental workflow for the synthesis, surface modification, and characterization of benzyl-functionalized silica nanoparticles.
Chemical Reaction Pathway
Caption: Simplified reaction pathway for the surface modification of silica with this compound.
Relationship Between Surface Modification and Material Properties
Caption: Logical relationship between surface modification of silica and its resulting properties and applications.
References
Protocol for Creating Hydrophobic Surfaces with Benzyltriethoxysilane
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the creation of hydrophobic surfaces on various substrates using Benzyltriethoxysilane as a surface modifying agent. Silanization is a common and effective method to alter the surface properties of materials, rendering them hydrophobic. This is achieved by the self-assembly of this compound molecules on a hydroxylated surface, forming a stable, covalently bound monolayer. The benzyl group of the silane provides the desired hydrophobicity. This protocol is applicable to substrates rich in hydroxyl groups, such as glass, silicon wafers, and metal oxides.
Principle of Silanization
The creation of a hydrophobic surface using this compound is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OC2H5) of the this compound molecule react with trace amounts of water present in the solvent or on the substrate surface to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then react with the hydroxyl (-OH) groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Further condensation can occur between adjacent silane molecules, creating a cross-linked, hydrophobic monolayer.
Quantitative Data
The following table summarizes the expected water contact angle for surfaces treated with this compound. Please note that the actual values may vary depending on the substrate, surface cleanliness, and the specific parameters of the silanization process.
| Silane | Substrate | Water Contact Angle (°) | Reference |
| This compound | Not Specified | > 115 | [1] |
Experimental Protocols
This section details the necessary steps for preparing hydrophobic surfaces using a solution-based deposition of this compound.
Materials and Equipment
-
This compound (CAS No. 18419-45-9)
-
Substrates (e.g., glass slides, silicon wafers)
-
Anhydrous Toluene or Ethanol (reagent grade)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Beakers and Petri dishes
-
Ultrasonic bath
-
Oven
-
Nitrogen or Argon gas supply
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Substrate Preparation (Cleaning and Hydroxylation)
A clean and hydroxylated surface is crucial for a uniform and stable silane layer.
Procedure:
-
Initial Cleaning:
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes to remove organic residues.
-
Decant the acetone and sonicate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
-
Piranha Etching (for glass and silicon substrates - EXTREME CAUTION ):
-
Safety First: Piranha solution is extremely corrosive and reactive. This step must be performed in a fume hood with appropriate PPE.
-
Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass beaker. Always add the peroxide to the acid, never the other way around. The mixture will become very hot.
-
Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them extensively with deionized water.
-
-
Drying:
-
Dry the substrates with a stream of nitrogen or argon gas.
-
For optimal results, bake the substrates in an oven at 110-120°C for at least 30 minutes to ensure a completely dry and hydroxylated surface.
-
Use the cleaned substrates immediately for the silanization process to prevent contamination.
-
Silanization Procedure (Solution Deposition)
Procedure:
-
Prepare Silane Solution:
-
Work in a fume hood.
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry beaker. For example, add 1 mL of this compound to 99 mL of anhydrous solvent. Prepare the solution immediately before use to minimize premature hydrolysis in the solution.
-
-
Substrate Immersion:
-
Immerse the cleaned and dried substrates in the this compound solution.
-
Cover the beaker or place it in a desiccator to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane molecules.
-
Perform a final rinse with a volatile solvent like isopropanol or ethanol.
-
-
Curing:
-
Dry the coated substrates with a stream of nitrogen or argon gas.
-
Cure the substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable and cross-linked silane monolayer.
-
-
Storage:
-
Allow the substrates to cool to room temperature.
-
Store the hydrophobic substrates in a clean, dry environment, such as a desiccator, until use.
-
Visualizations
Experimental Workflow
References
Application Notes: Benzyltriethoxysilane as an Adhesion Promoter
Introduction
Benzyltriethoxysilane (BTEOS) is an organofunctional silane coupling agent used to promote adhesion between organic polymers and inorganic substrates.[1][2] Its bifunctional chemical structure, featuring a non-polar benzyl group and three hydrolyzable ethoxy groups, allows it to act as a molecular bridge at the interface of dissimilar materials.[3][4] This property significantly enhances the bond strength, durability, and environmental resistance of adhesives, coatings, and composites.[5][6] BTEOS is particularly effective for improving the adhesion of various resin systems to inorganic surfaces like glass, metals, and minerals.[1][5][7]
Chemical Structure:
Mechanism of Action
The efficacy of this compound as an adhesion promoter is based on a four-step mechanism that occurs at the substrate interface.[3][9]
-
Hydrolysis: The three ethoxy groups (-OCH₂CH₃) attached to the silicon atom react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by an acid or base and is a critical first step for bonding to the substrate.[9][10]
-
Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxane structures (Si-O-Si).[9]
-
Hydrogen Bonding: The silanol groups of the hydrolyzed BTEOS molecules form hydrogen bonds with hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on glass).[3][9]
-
Covalent Bond Formation: Upon drying or thermal curing, water is eliminated, and stable, covalent siloxane bonds (Substrate-O-Si) are formed between the silane and the substrate. The organophilic benzyl group (-CH₂-C₆H₅) orients away from the substrate and becomes available to interact with the polymer matrix through physical entanglement and compatibility, thereby completing the chemical bridge.[9][11]
Applications and Material Compatibility
This compound is versatile and can be used either as a primer to pre-treat a substrate or as an additive directly incorporated into a polymer formulation.[5] Its use is beneficial in applications requiring robust and stable adhesion, such as in adhesives, sealants, paints, and composite materials.[1][5]
| Category | Examples |
| Compatible Polymers | Epoxy, Polyurethane (PU), Phenolic, Polysulfide, Polystyrene (PS), Polyethylene (PE), Polypropylene (PP), Unsaturated Polyesters, Acrylics.[2][5] |
| Compatible Substrates | Glass & Glass Fibers, Metals (e.g., Copper, Aluminum), Cement, Mineral Fillers (e.g., Silica), Ceramics.[1][5][7][12] |
| Primary Applications | Adhesion Promoter, Coupling Agent in Composites, Crosslinking Agent, Surface Modifier for Fillers, Water Repellent.[1][2][5] |
Performance Data
While specific quantitative data for this compound is highly dependent on the specific polymer, substrate, and test conditions, performance is typically evaluated using standardized mechanical tests. The following table outlines key metrics used to quantify the improvement in adhesion. Researchers should conduct baseline tests (without silane) and compare them to results from BTEOS-treated substrates to quantify the improvement.
| Performance Metric | Test Standard (Example) | Description | Expected Outcome with BTEOS |
| Shear Bond Strength | ASTM D1002 | Measures the shear strength of an adhesive bond between two rigid substrates (lap shear). | Significant increase in force (MPa) required to cause failure.[13][14] |
| Peel Strength | ASTM D1876 (T-Peel) | Measures the force required to peel apart a bonded joint of two flexible substrates. | Increased force per unit width (N/mm) of the bond line.[12] |
| Flexural Strength | ASTM D790 | Measures the resistance of a composite material to bending forces (flexure). | Enhanced flexural strength and modulus in fiber-reinforced composites.[11] |
| Tape Adhesion Test | ASTM D3359 | Assesses the adhesion of coatings by applying and removing pressure-sensitive tape. | Reduced or no removal of the coating from the substrate. |
Protocol: Surface Treatment with this compound
This protocol describes the use of this compound as a primer for treating inorganic substrates to enhance adhesion to polymeric materials.
Materials and Equipment
-
This compound (BTEOS)
-
Solvent: 95% Ethanol / 5% Deionized Water (v/v) or Acetone/Water mixture[11]
-
Acetic Acid (optional, for pH adjustment)
-
Substrates to be treated (e.g., glass slides, aluminum panels)
-
Detergent, Acetone, Isopropanol (for cleaning)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Pipettes
-
Drying oven or hot plate
-
Nitrogen or clean, dry air source
Experimental Procedure
Step 1: Substrate Cleaning (Critical Step) Proper cleaning is essential to ensure hydroxyl groups are available on the substrate surface for reaction.
-
Scrub the substrate surfaces with a laboratory-grade detergent and rinse thoroughly with deionized water.
-
Place substrates in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath.[15]
-
Replace the acetone with isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates with deionized water and dry them completely under a stream of nitrogen or in an oven at 110°C for 30 minutes.
-
Store cleaned substrates in a desiccator until use.
Step 2: Silane Solution Preparation (Hydrolysis)
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water. This aqueous alcohol solution provides the water necessary for hydrolysis.
-
To this solution, add this compound to achieve a final concentration between 0.5% and 2.0% by weight.[5][16] A 1% solution is a good starting point.
-
Optional: Adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid to catalyze hydrolysis.[10]
-
Stir the solution using a magnetic stirrer for 30-60 minutes to allow for sufficient hydrolysis of the ethoxy groups.[16] The solution should remain clear.
Step 3: Silane Application Apply the hydrolyzed silane solution to the cleaned, dry substrate using one of the following methods:
-
Dip Coating: Immerse the substrate in the silane solution for 1-2 minutes. Withdraw it slowly and uniformly to allow excess solution to drain.[17]
-
Wiping: Apply the solution using a clean, lint-free wipe. Ensure a thin, uniform coating.
-
Spraying: Use an atomizer or spray gun to apply a fine mist onto the substrate surface.
-
Spin Coating: For flat substrates, dispense the solution onto the center and spin at 1000-3000 rpm for 30-60 seconds to achieve a uniform thin film.[17]
Step 4: Drying and Curing
-
Allow the coated substrates to air dry at room temperature for 15-30 minutes to permit solvent evaporation.
-
Cure the silane layer to promote covalent bond formation with the substrate. Choose one of the following methods:
-
After curing, the treated substrates are ready for the application of the polymer, adhesive, or coating.
// Node styling sub_clean [fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_prep [fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; app [fillcolor="#FBBC05", fontcolor="#202124"]; cure [fillcolor="#EA4335", fontcolor="#FFFFFF"]; poly_app [fillcolor="#5F6368", fontcolor="#FFFFFF"]; test [fillcolor="#202124", fontcolor="#FFFFFF"]; } Caption: Experimental workflow for substrate treatment with this compound.
Safety and Handling
-
This compound may cause skin and serious eye irritation.[8] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood.
-
Store in a cool, dry place away from moisture to prevent premature hydrolysis.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. This compound [myskinrecipes.com]
- 2. specialchem.com [specialchem.com]
- 3. thenanoholdings.com [thenanoholdings.com]
- 4. Adhesion promoter | BCD Chemie GmbH [bcd-chemie.de]
- 5. 江西宏柏新材料股份有限公司 [hungpai.net]
- 6. nbinno.com [nbinno.com]
- 7. Enhancing Glass Bonds With Silanes and Polymer Coatings [mo-sci.com]
- 8. This compound | C13H22O3Si | CID 75690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. "Hydrolysis, Adsorption, and Dynamics of Silane Coupling Agents on Sili" by Frank D. Blum, Wiriya Meesiri et al. [scholarsmine.mst.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates [mdpi.com]
- 13. opendata.uni-halle.de [opendata.uni-halle.de]
- 14. Effect of different surface treatment protocols on the bond strength between lithium disilicate and resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. seronjihou.com [seronjihou.com]
- 16. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Benzyltriethoxysilane in Sol-Gel Synthesis of Hybrid Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of benzyltriethoxysilane in the sol-gel synthesis of organic-inorganic hybrid materials. These materials are of significant interest for a range of applications, including advanced drug delivery systems, due to the unique properties conferred by the benzyl functional group.
Introduction
The sol-gel process is a versatile wet-chemical technique for fabricating materials with a high degree of purity and homogeneity at mild temperatures. This compound is a valuable precursor in this process, incorporating a benzyl group into the silica network. This functionalization imparts hydrophobicity and aromaticity to the resulting hybrid material, which can be leveraged for specific molecular interactions, enhanced drug loading, and controlled release profiles.
The synthesis involves the hydrolysis of the ethoxy groups of this compound to form silanol groups, followed by condensation reactions that lead to the formation of a three-dimensional siloxane (Si-O-Si) network with pendant benzyl groups.
Experimental Protocols
While specific protocols for this compound are not abundantly available in the public literature, the following generalized protocols are based on the established principles of sol-gel chemistry for similar organotrialkoxysilanes. Researchers should consider these as a starting point and optimize the parameters for their specific application.
Protocol 1: Synthesis of Benzyl-Functionalized Silica Nanoparticles (Base-Catalyzed)
This protocol describes the synthesis of monodisperse benzyl-functionalized silica nanoparticles using a modified Stöber method.
Materials:
-
This compound (BTES)
-
Tetraethyl orthosilicate (TEOS) (optional, for co-condensation)
-
Absolute Ethanol
-
Ammonium Hydroxide solution (28-30%)
-
Deionized Water
Procedure:
-
In a flask, prepare a solution of absolute ethanol and deionized water.
-
Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously at room temperature.
-
In a separate container, prepare a mixture of this compound (and TEOS, if applicable) with absolute ethanol.
-
Add the silane solution dropwise to the stirring ethanol/water/ammonia mixture.
-
Continue stirring at room temperature for 12-24 hours to facilitate the hydrolysis and condensation reactions, leading to the formation of nanoparticles.
-
Collect the benzyl-functionalized silica nanoparticles by centrifugation.
-
Wash the collected particles multiple times with ethanol and deionized water to remove any unreacted precursors and ammonia.
-
Dry the nanoparticles in an oven at 60-80°C.
Protocol 2: Preparation of Benzyl-Modified Silica Gel (Acid-Catalyzed)
This protocol outlines the synthesis of a bulk benzyl-functionalized silica gel.
Materials:
-
This compound (BTES)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl, e.g., 1 M)
Procedure:
-
In a beaker, mix this compound with ethanol.
-
In a separate container, prepare an acidic solution by adding hydrochloric acid to deionized water.
-
Slowly add the acidic water solution to the BTES/ethanol mixture while stirring vigorously.
-
Continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis.
-
Stop stirring and cover the container, allowing the sol to age and form a gel. Gelation time will vary depending on the specific concentrations and temperature.
-
Age the gel for 24-48 hours at room temperature to strengthen the silica network.
-
Dry the gel slowly in a controlled environment (e.g., a fume hood with gentle airflow or a desiccator) to obtain a xerogel. Rapid drying can lead to cracking.
Data Presentation
The following tables summarize typical quantitative data for silica-based materials functionalized with organic groups. It is important to note that specific values for this compound-derived materials will depend on the synthesis conditions.
Table 1: Physicochemical Properties of Functionalized Silica Nanoparticles
| Property | Unmodified Silica Nanoparticles | Amine-Functionalized Silica Nanoparticles | Benzyl-Functionalized Silica Nanoparticles (Expected Range) |
| Particle Size (nm) | 50 - 500 | 50 - 500 | 50 - 500 |
| Surface Area (m²/g) | 100 - 800 | 100 - 700 | 100 - 600 |
| Pore Volume (cm³/g) | 0.5 - 1.5 | 0.4 - 1.2 | 0.4 - 1.0 |
| Zeta Potential (mV) at pH 7 | -15 to -30 | +10 to +40 | -5 to -20 |
Table 2: Drug Loading and Release Parameters for Functionalized Mesoporous Silica Nanoparticles
| Drug | Carrier Functionalization | Drug Loading Capacity (%) | Release at pH 7.4 (72h, %) | Release at pH 5.0 (72h, %) |
| Doxorubicin | None (MSNs) | ~15-20 | ~30 | ~40[1] |
| Doxorubicin | Poly-L-Histidine | ~10-15 | ~18 | ~23[1] |
| Ibuprofen | Amine | ~25 | ~60 | ~80 |
| Doxorubicin | Benzyl (Hypothetical) | 10 - 25 | 20 - 40 | 30 - 50 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the sol-gel synthesis of benzyl-functionalized hybrid materials.
References
Application Notes and Protocols for Benzyltriethoxysilane Coating on Glass and Metal Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of benzyltriethoxysilane for creating stable, functionalized coatings on glass and metal substrates. The protocols outlined below are based on established principles of silanization and can be adapted for a variety of research and development applications, including surface modification for cell culture, microarrays, and corrosion protection.
Introduction
Silanization is a surface modification technique that involves the covalent bonding of organosilane molecules, such as this compound, onto substrates possessing hydroxyl (-OH) groups on their surface, like glass and most metal oxides. This compound is an organofunctional silane with a benzyl group and three ethoxy groups. The ethoxy groups are hydrolyzable and react with the substrate surface, while the benzyl group remains exposed, imparting a hydrophobic character to the surface. This modification can alter surface energy, wettability, and reactivity, making it a versatile tool for controlling interfacial properties.
The silanization process with this compound proceeds in three main steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of this compound react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by an acid or a base.[1][2][3]
-
Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).[4] Additionally, self-condensation between silanol groups of adjacent silane molecules can occur, leading to the formation of a cross-linked network (Si-O-Si).[4]
-
Curing: A post-deposition heating step is typically employed to drive the condensation reactions to completion, remove residual water and solvent, and ensure the formation of a durable and stable coating.
Coating Protocols
Coating on Glass Substrates
This protocol is designed to create a uniform this compound monolayer on glass surfaces.
Materials:
-
This compound (BTES)
-
Ethanol, anhydrous
-
Acetic acid
-
Deionized (DI) water
-
Acetone
-
Isopropanol
-
Nitrogen gas
-
Glass substrates (e.g., microscope slides, coverslips)
Equipment:
-
Beakers and glassware
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Ultrasonic bath
-
Oven
Experimental Protocol:
-
Substrate Cleaning:
-
Thoroughly clean the glass substrates by sonicating in a detergent solution for 15 minutes.
-
Rinse extensively with DI water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrates with a stream of clean, dry nitrogen gas.
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of this compound in 95% ethanol/5% water. For example, to prepare 100 mL of solution, mix 1 mL of BTES with 94 mL of ethanol and 5 mL of DI water.
-
Adjust the pH of the solution to 4.5 by adding acetic acid dropwise while stirring.
-
Allow the solution to hydrolyze for at least 1 hour at room temperature with continuous stirring.
-
-
Coating Deposition (Dip-Coating):
-
Immerse the cleaned and dried glass substrates into the hydrolyzed silane solution for 1 hour.
-
Withdraw the substrates from the solution at a slow, constant rate to ensure a uniform coating.
-
Rinse the coated substrates briefly with ethanol to remove any excess, unbound silane.
-
-
Curing:
-
Cure the coated substrates in an oven at 110°C for 30 minutes.
-
Allow the substrates to cool to room temperature before use.
-
Coating on Metal Substrates (Aluminum and Steel)
This protocol provides a general procedure for applying a this compound coating to aluminum and steel substrates for applications such as corrosion protection and adhesion promotion. Optimization of parameters may be required for specific alloys and applications.
Materials:
-
This compound (BTES)
-
Ethanol or a mixture of ethanol and water
-
Acetic acid or ammonia for pH adjustment
-
Degreasing solvent (e.g., acetone, alkaline cleaner)
-
Deionized (DI) water
-
Nitrogen gas
-
Metal substrates (e.g., aluminum alloy, stainless steel)
Equipment:
-
Beakers and glassware
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Ultrasonic bath (optional)
-
Oven
Experimental Protocol:
-
Substrate Preparation:
-
Degreasing: Thoroughly clean the metal substrates to remove any organic contamination. This can be achieved by wiping with a solvent like acetone or by immersion in an alkaline cleaning solution.
-
Surface Activation: To ensure a sufficient density of hydroxyl groups on the metal oxide surface, an activation step may be necessary. For aluminum, this can involve a brief etch in a mild alkaline or acidic solution, followed by a thorough DI water rinse. For steel, a simple degreasing is often sufficient, but a mild acid pickle can also be used.
-
Rinse the substrates thoroughly with DI water and dry with a stream of nitrogen gas.
-
-
Silane Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in a solvent mixture, typically 95% ethanol and 5% water.
-
Adjust the pH of the solution. For corrosion protection, a pH in the range of 4-6 is often effective. Acetic acid can be used for acidification.
-
Allow the solution to hydrolyze for at least 1-4 hours at room temperature with stirring.
-
-
Coating Deposition (Dip-Coating or Spraying):
-
Dip-Coating: Immerse the prepared metal substrates in the hydrolyzed silane solution for 1-5 minutes. Withdraw at a controlled speed.
-
Spraying: The hydrolyzed silane solution can also be applied by spraying for larger or more complex geometries. Ensure even coverage.
-
Allow the solvent to evaporate for a few minutes at room temperature.
-
-
Curing:
-
Cure the coated metal substrates in an oven at a temperature between 100°C and 150°C for 30-60 minutes. The optimal curing temperature and time will depend on the specific metal substrate and the desired coating properties.
-
Data Presentation
The following tables summarize typical quantitative data for silane coatings. Note that specific values for this compound on metals are limited in the literature, and the provided ranges for adhesion and corrosion are based on other silane systems and serve as a general reference.
Table 1: Surface Properties of this compound Coated Glass
| Parameter | Value | Reference |
| Water Contact Angle | 58.8° | [1] |
Table 2: Typical Adhesion Strength of Silane-based Coatings on Metal Substrates
| Substrate | Test Method | Adhesion Strength (MPa) | Silane System (for reference) |
| Aluminum Alloy | Lap Shear | ~15 | Aminosilane |
| Steel | Pull-Off | 5 - 20 | Epoxy/Silane |
Table 3: Typical Corrosion Protection Performance of Silane Coatings on Steel
| Coating System | Corrosion Current Density (A/cm²) | Reference System |
| Silane-based coating | 10⁻⁷ to 10⁻⁹ | Various silanes |
| Uncoated Steel | 10⁻⁵ to 10⁻⁶ | - |
Visualization of Processes
Experimental Workflow for Coating
Caption: Experimental workflow for this compound coating.
Signaling Pathway of Silanization
Caption: Hydrolysis and condensation reactions of this compound.
Characterization of this compound Coatings
The quality and properties of the this compound coating can be assessed using various surface analysis techniques.
-
Contact Angle Goniometry: This technique measures the water contact angle on the coated surface, providing a quantitative measure of its hydrophobicity. A higher contact angle compared to the uncoated substrate indicates successful surface modification. For a this compound-coated glass surface, a water contact angle of approximately 58.8° has been reported.[1]
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR can be used to confirm the presence of the silane coating and to study the chemical bonding at the interface. Characteristic peaks to look for include:
-
Si-O-Si stretching: A broad band in the region of 1000-1100 cm⁻¹, indicating the formation of the polysiloxane network.
-
Si-O-Substrate stretching: This peak may appear in the 900-1000 cm⁻¹ range, confirming covalent bonding to the substrate.
-
C-H stretching: Peaks around 2850-3000 cm⁻¹ corresponding to the benzyl and ethoxy groups.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region from the benzyl group.
-
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information about the surface. For a this compound coating, XPS can be used to:
-
Adhesion Testing: For coatings on metal substrates, adhesion strength is a critical parameter. Standard test methods include:
-
Pull-Off Adhesion Test (ASTM D4541): This test measures the force required to pull a dolly adhered to the coating from the substrate, providing a quantitative measure of adhesion in MPa or psi.
-
Lap Shear Test (ASTM D1002): This method is used to determine the shear strength of an adhesive bond between two substrates.
-
By following these protocols and utilizing the appropriate characterization techniques, researchers can reliably produce and validate this compound coatings for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. afinitica.com [afinitica.com]
- 4. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation with Benzyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of modern surface engineering, enabling precise control over the chemical and physical properties of a wide variety of substrates. Benzyltriethoxysilane is a versatile precursor for the formation of SAMs that introduce aromatic benzyl functionalities to surfaces. This modification is of significant interest in the fields of materials science, biotechnology, and drug development. The benzyl group can impart hydrophobicity to a surface, serve as a platform for further chemical modifications, and influence biomolecular interactions, such as protein adsorption and cellular adhesion.
These application notes provide a comprehensive guide to the formation and characterization of this compound SAMs on hydroxylated surfaces like silicon wafers with a native oxide layer (SiO₂) and glass. Detailed experimental protocols, expected characterization data, and potential applications are presented to assist researchers in successfully implementing this surface modification technique.
Principles of this compound SAM Formation
The formation of a robust and well-ordered this compound SAM is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: In the presence of a small amount of water, typically from the atmosphere or adsorbed on the substrate surface, the ethoxy groups (-OCH₂CH₃) of the this compound molecule hydrolyze to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense in two ways:
-
Surface Binding: They react with the hydroxyl groups (-OH) present on the substrate surface to form stable, covalent siloxane bonds (Si-O-Substrate).
-
Cross-linking: They react with the silanol groups of adjacent this compound molecules to form a cross-linked siloxane network (Si-O-Si) within the monolayer, enhancing its stability.
-
This self-assembly process results in a densely packed, oriented monolayer with the benzyl groups exposed at the surface.
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound SAMs formed on silicon wafers with a native oxide layer. These values are based on typical results for aromatic and short-chain alkylsilane SAMs and should be considered as a guide. Actual values may vary depending on the specific experimental conditions.
| Parameter | Technique | Expected Value | Notes |
| Water Contact Angle | Contact Angle Goniometry | 80° - 90° | Indicates a moderately hydrophobic surface due to the aromatic benzyl groups. A significant increase from the hydrophilic bare substrate (<20°). |
| Monolayer Thickness | Ellipsometry | 0.8 - 1.5 nm | Consistent with the formation of a monolayer where the molecules are in a relatively upright orientation. |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | < 0.5 nm | A smooth topography is indicative of a well-formed, uniform monolayer. |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si 2p, C 1s, O 1s | The high-resolution C 1s spectrum should show components corresponding to C-C/C-H from the benzyl group and the ethyl chain remnants. |
Experimental Protocols
Materials and Equipment
-
This compound (reagent grade)
-
Substrates (e.g., silicon wafers with native oxide, glass slides)
-
Anhydrous Toluene (or other suitable anhydrous solvent, e.g., ethanol)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glassware (beakers, petri dishes)
-
Sonicator
-
Oven
-
Fume hood
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Protocol 1: Substrate Preparation (Cleaning and Hydroxylation)
A pristine, hydrophilic substrate is crucial for the formation of a high-quality SAM.
-
Initial Cleaning:
-
Cut the substrates to the desired size.
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes to remove organic contaminants.
-
Replace the acetone with isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Piranha Solution Cleaning (Hydroxylation):
-
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and always wear appropriate PPE.
-
Prepare the Piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Immerse the cleaned substrates in the hot Piranha solution for 30-60 minutes. This step removes any remaining organic residues and creates a high density of hydroxyl groups on the surface.
-
Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For optimal results, bake the substrates in an oven at 110-120°C for at least 30 minutes to remove any adsorbed water.
-
Use the cleaned and hydroxylated substrates immediately for SAM deposition to prevent atmospheric contamination.
-
Protocol 2: this compound SAM Formation (Solution Deposition)
-
Solution Preparation:
-
Work in a fume hood or a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) to minimize water in the solvent, which can cause premature polymerization of the silane.
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene in a clean, dry glass container.
-
-
SAM Deposition:
-
Immerse the freshly prepared substrates into the silanization solution.
-
Seal the container to prevent solvent evaporation and exposure to atmospheric moisture.
-
Allow the self-assembly to proceed for 2-12 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution.
-
Rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) silane molecules.
-
Follow with a rinse in ethanol or isopropanol.
-
Dry the substrates under a stream of nitrogen gas.
-
To promote the formation of a stable and cross-linked siloxane network, cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes.
-
-
Storage:
-
Store the benzyl-functionalized substrates in a clean, dry environment, such as a desiccator, until further use.
-
Visualizations
Caption: Experimental workflow for this compound SAM formation.
Caption: Hydrolysis and condensation mechanism of this compound.
Applications in Research and Drug Development
The introduction of a benzyl-functionalized surface can be leveraged in several ways:
-
Controlling Protein Adsorption and Cell Adhesion: The moderately hydrophobic and aromatic nature of the benzyl-terminated surface can influence the non-specific binding of proteins and the attachment and proliferation of cells. This is critical in the development of biocompatible materials for medical implants and in designing surfaces for cell-based assays.
-
Platform for Further Functionalization: The benzyl group itself can be a site for further chemical reactions, although it is less reactive than other terminal functionalities. More commonly, the benzyl group serves to create a defined surface chemistry that can be used as a base for subsequent layer-by-layer assembly or physical adsorption of other molecules.
-
Drug Delivery Systems: Surfaces of nanoparticles and other drug delivery vehicles can be modified with this compound to alter their surface properties, potentially influencing their circulation time, biodistribution, and interaction with target cells. The hydrophobicity can play a role in the encapsulation and release of hydrophobic drugs.
-
Biosensors: While not a direct binding site for many biomolecules, the well-defined nature of a benzyl SAM provides a controlled background for biosensor applications. It can serve as a blocking layer to prevent non-specific binding to the underlying substrate, thereby improving the signal-to-noise ratio of the sensor.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle | Incomplete SAM formation, poor substrate cleaning, or atmospheric contamination. | Ensure thorough substrate cleaning and hydroxylation. Use fresh, anhydrous solvent. Perform silanization under an inert atmosphere. Increase immersion time. |
| Hazy or Uneven Coating | Polymerization of silane in solution due to excess water. Inadequate rinsing. | Use high-purity anhydrous solvent. Prepare the silane solution immediately before use. Ensure thorough rinsing with fresh solvent to remove physisorbed silanes. |
| High Surface Roughness (AFM) | Aggregation of silane molecules in solution or on the surface. | Reduce the concentration of the silane solution. Sonicate the substrates in fresh solvent after deposition to remove aggregates. Ensure a clean deposition environment. |
By following these detailed protocols and considering the provided characterization data, researchers can reliably produce high-quality this compound SAMs for a wide range of applications in their scientific endeavors.
Application Notes and Protocols: Benzyltriethoxysilane as a Coupling Agent in Dental Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term clinical success of dental resin composites is intrinsically linked to the stability of the interface between the organic polymer matrix and the inorganic filler particles. Silane coupling agents are critical bifunctional molecules that form a chemical bridge at this interface, enhancing stress transfer and improving the overall mechanical properties and hydrolytic stability of the composite.[1][2] While 3-methacryloxypropyltrimethoxysilane (MPTMS) is a commonly used silane in dental composites, there is growing interest in developing more hydrophobic and hydrolytically stable coupling agents to improve the longevity of dental restorations.[1] Benzyltriethoxysilane, with its aromatic benzyl group, presents a promising hydrophobic alternative. This document outlines the potential application of this compound as a coupling agent in dental composites, including hypothetical performance data and detailed experimental protocols for its evaluation.
The benzene ring in this compound is anticipated to increase the hydrophobicity of the silane layer on the filler surface. This increased hydrophobicity is expected to reduce water sorption, which is a known factor in the degradation of the mechanical properties of dental composites over time.[3][4] Furthermore, the aromatic structure may enhance the interaction with aromatic-containing dental monomers, potentially improving the interfacial strength.
Chemical Interaction and Signaling Pathway
This compound functions by first hydrolyzing its ethoxy groups to form reactive silanol groups. These silanol groups then condense with the hydroxyl groups on the surface of inorganic fillers (e.g., silica, glass) to form stable siloxane bonds (Si-O-Si). The benzyl group, being non-reactive with the polymer matrix, provides a hydrophobic shield at the filler-resin interface. This hydrophobic character is crucial for repelling water and preventing the hydrolytic degradation of the interfacial bond.[2]
Experimental Protocols
Protocol 1: Filler Silanization with this compound
This protocol describes the procedure for treating inorganic filler particles with this compound.
Materials:
-
Inorganic filler (e.g., silica, barium glass)
-
This compound (BTES)
-
Ethanol/water solution (95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Toluene
-
Centrifuge
-
Oven
Procedure:
-
Prepare a 1% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the silane solution to 4.5-5.5 with acetic acid to catalyze hydrolysis. Stir for 1 hour.
-
Disperse the inorganic filler in toluene in a separate container.
-
Add the hydrolyzed this compound solution to the filler dispersion. The amount of silane solution should be calculated to be 1-3% of the filler weight.
-
Stir the mixture for 2-4 hours at room temperature.
-
Centrifuge the mixture to separate the silanized filler.
-
Wash the filler twice with ethanol to remove excess silane and by-products.
-
Dry the silanized filler in an oven at 110°C for 2 hours.
Protocol 2: Dental Composite Formulation
This protocol outlines the preparation of an experimental dental composite using the silanized filler.
Materials:
-
Silanized filler (from Protocol 1)
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-dimethylaminobenzoate (co-initiator)
-
Mixing spatula
-
Light-curing unit
Procedure:
-
Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 weight ratio.
-
Add 0.5 wt% camphorquinone and 0.5 wt% ethyl-4-dimethylaminobenzoate to the resin matrix and mix until a homogenous solution is obtained.
-
Gradually add the silanized filler to the resin matrix, mixing thoroughly with a spatula. The filler loading is typically between 60-80 wt%.
-
Continue mixing until a uniform paste-like consistency is achieved.
-
Store the prepared composite paste in a light-proof container.
Protocol 3: Flexural Strength Testing (ISO 4049)
This protocol details the procedure for measuring the flexural strength of the prepared dental composite according to the ISO 4049 standard.[5][6]
Materials:
-
Dental composite paste
-
Rectangular mold (25 mm x 2 mm x 2 mm)
-
Mylar strip
-
Glass slide
-
Light-curing unit
-
Universal testing machine with a three-point bending fixture
Procedure:
-
Overfill the rectangular mold with the dental composite paste.
-
Cover the top and bottom of the mold with Mylar strips and press with a glass slide to extrude excess material.
-
Light-cure the specimen from both sides according to the manufacturer's instructions for the light-curing unit.
-
Remove the cured specimen from the mold and store it in distilled water at 37°C for 24 hours.
-
Measure the dimensions of the specimen.
-
Place the specimen on the supports of the three-point bending fixture (20 mm span).
-
Apply a load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture.[5]
-
Record the fracture load and calculate the flexural strength using the appropriate formula.
Protocol 4: Water Sorption and Solubility Testing (ISO 4049)
This protocol describes the method for determining the water sorption and solubility of the dental composite based on the ISO 4049 standard.[4][7][8]
Materials:
-
Dental composite paste
-
Circular mold (15 mm diameter, 1 mm thickness)
-
Mylar strips
-
Glass slides
-
Light-curing unit
-
Desiccator with silica gel
-
Analytical balance (accurate to 0.01 mg)
-
Distilled water
-
Incubator at 37°C
Procedure:
-
Prepare at least five disc-shaped specimens using the circular mold, following the curing procedure described in Protocol 3.
-
Place the specimens in a desiccator at 37°C and weigh them daily until a constant mass (m1) is achieved.[4]
-
Immerse the specimens in distilled water at 37°C for 7 days.[7]
-
After 7 days, remove the specimens, blot them dry, and weigh them to obtain m2.[4]
-
Return the specimens to the desiccator and recondition them to a constant mass (m3).[4]
-
Calculate the water sorption (Wsp) and solubility (Wsl) using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V where V is the volume of the specimen.
-
Data Presentation
The following tables present hypothetical quantitative data comparing dental composites formulated with a standard silane (MPTMS) and the proposed this compound (BTES). This data is based on the expected improvements in hydrophobicity and interfacial strength.
Table 1: Hypothetical Flexural Strength Data
| Coupling Agent | Flexural Strength (MPa) - 24h | Flexural Strength (MPa) - 30 days water storage |
| MPTMS (Control) | 135 ± 10 | 115 ± 12 |
| This compound | 140 ± 11 | 130 ± 10 |
Table 2: Hypothetical Water Sorption and Solubility Data
| Coupling Agent | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| MPTMS (Control) | 35 ± 3 | 2.5 ± 0.5 |
| This compound | 25 ± 2 | 1.8 ± 0.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of a novel coupling agent in dental composites.
Comparative Analysis of Coupling Agents
This diagram illustrates a logical comparison between a standard methacrylate-functional silane and a hydrophobic, non-reactive silane like this compound.
Conclusion
The use of this compound as a coupling agent in dental composites presents a compelling avenue for research. Its inherent hydrophobicity suggests the potential for creating more durable and long-lasting dental restorations by minimizing water-induced degradation of the filler-matrix interface. The provided protocols offer a standardized framework for the systematic evaluation of this and other novel coupling agents. Further research is warranted to validate the hypothetical data presented and to fully elucidate the clinical potential of this compound in restorative dentistry.
References
- 1. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. Effect of silane coupling agent and concentration on fracture toughness and water sorption behaviour of fibre-reinforced dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Treatment of Fillers with Benzyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface treatment of inorganic fillers with benzyltriethoxysilane. This organosilane coupling agent is instrumental in modifying the surface properties of fillers, enhancing their compatibility with organic polymer matrices, and creating tailored interfaces for a variety of applications, including advanced composites and potential drug delivery systems.
Introduction
This compound (C₆H₅CH₂Si(OC₂H₅)₃) is a versatile silane coupling agent. Its molecular structure features a benzyl group and three hydrolyzable ethoxy groups. This dual functionality allows it to act as a molecular bridge between inorganic substrates (like silica, alumina, or glass fillers) and organic polymers. The ethoxy groups hydrolyze in the presence of water to form reactive silanol groups, which then condense with hydroxyl groups on the filler surface, forming stable covalent bonds. The benzyl group, being organophilic, enhances the filler's dispersion and adhesion within a polymer matrix. This surface modification is critical for improving the mechanical, thermal, and chemical properties of composite materials.
Key Applications
The surface treatment of fillers with this compound is beneficial in a range of applications:
-
Polymer Composites: Enhances the mechanical strength, moisture resistance, and overall durability of composites used in industries such as automotive, aerospace, and construction by improving the interfacial adhesion between the filler and the polymer matrix.
-
Coatings and Adhesives: Improves the adhesion of coatings and adhesives to inorganic substrates, leading to more robust and weather-resistant products.
-
Drug Delivery: While still an emerging area of research, surface-functionalized fillers hold promise for controlled drug release. The modification of carrier particles with silanes like this compound could be explored to tailor their surface properties for specific drug loading and release kinetics. Mesoporous silica nanoparticles (MSNs), with their high surface area and tunable pore size, are particularly interesting candidates for such applications, as their surface silanol groups are readily available for functionalization.[1][2]
Experimental Protocols
The following protocols are detailed methodologies for the surface treatment of inorganic fillers with this compound. These can be adapted based on the specific filler and desired level of surface coverage.
Wet Processing Method
This method is suitable for achieving a uniform coating on the filler surface.
Materials:
-
Inorganic filler (e.g., silica, barium glass)
-
This compound
-
Solvent (e.g., cyclohexane, ethanol/water mixture)
-
Catalyst (e.g., n-propylamine)
-
Acetone (for washing)
-
Acetic acid (for pH adjustment in aqueous solutions)
Protocol:
-
Filler Preparation: Dry the inorganic filler in an oven at 110-120°C for at least 2 hours to remove any adsorbed water.
-
Silane Solution Preparation:
-
For non-aqueous solvent (e.g., cyclohexane): Prepare a solution of this compound (e.g., 5 wt% relative to the filler) in cyclohexane. Add a catalyst, such as n-propylamine (e.g., 2 wt% relative to the silane).
-
For aqueous solvent (e.g., 95:5 v/v ethanol/water): Adjust the pH of the ethanol/water mixture to 4.5-5.5 with acetic acid. Add the desired amount of this compound (e.g., 2% w/v) and stir for at least 5 minutes to allow for hydrolysis.
-
-
Surface Treatment:
-
Disperse the dried filler in the prepared silane solution to form a slurry.
-
Stir the mixture at room temperature for 30 minutes.
-
Increase the temperature to 60 ± 5°C and continue stirring for an additional 30 minutes.[3]
-
-
Solvent Removal: Place the slurry in a rotary evaporator at 60°C to remove the solvent and volatile by-products.[3]
-
Washing: Wash the treated filler multiple times with acetone to remove any physically adsorbed, unreacted silane.[3]
-
Curing and Drying:
Dry Processing Method
This method is often used for large-scale production due to its high productivity.
Materials:
-
Inorganic filler
-
This compound
Protocol:
-
Filler Preparation: Dry the filler as described in the wet processing method.
-
Treatment: In a high-shear mixer, add the dried filler. While mixing, spray the this compound onto the filler.
-
Curing: Continue mixing for a set period to ensure uniform coating. The heat generated from the mixing process can aid in the initial reaction and curing.
-
Post-Treatment: A subsequent heating step (e.g., at 110-120°C) can be employed to complete the curing process.
Characterization of Surface Treatment
Several analytical techniques can be employed to confirm and quantify the surface modification of the fillers.
| Characterization Technique | Purpose |
| Thermogravimetric Analysis (TGA) | To quantify the amount of silane grafted onto the filler surface. The weight loss at temperatures corresponding to the decomposition of the organic (benzyl) part of the silane is measured. The extent of filler surface treatment is often in the range of 0.8 to 1.3 wt% for silanes.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To qualitatively confirm the presence of the silane on the filler surface. The disappearance of the free silanol peak (around 3742 cm⁻¹) on the filler and the appearance of peaks corresponding to the benzyl group and Si-O-Si bonds indicate successful treatment.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the filler surface, confirming the presence of silicon and carbon from the silane. It provides quantitative information on the surface coverage. |
| Contact Angle Measurement | To assess the change in surface energy and hydrophobicity of the filler. A significant increase in the water contact angle indicates a more hydrophobic surface after treatment. |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the treated fillers and assess their dispersion in a polymer matrix. |
Quantitative Data and Performance
The concentration of the silane coupling agent can significantly impact the properties of the final composite material. While specific data for this compound is limited in the reviewed literature, the following table, based on studies with 3-methacryloxypropyltrimethoxysilane (MPTS), illustrates the expected trends. It is reasonable to assume that this compound would exhibit similar concentration-dependent effects.
| Silane Concentration (wt%) | Knoop Hardness (KHN) | Elastic Modulus (GPa) | Water Sorption (µg/mm³) | Surface Roughness (µm) after Abrasion |
| 0 (Control) | Lower | No significant change | Higher | Higher |
| 1 | Lower | No significant change | Higher | Higher |
| 2 | Higher | Improved after aging | Lower | Lower |
| 5 | Higher | Improved after aging | Lower | Lower |
| 7.5 | Higher | Improved after aging | Lower | Lower |
| 10 | Higher | Improved after aging | Lower | Lower |
Note: This data is adapted from studies on MPTS and serves as an illustrative example of the expected effects of silane concentration.[4]
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the wet processing method for surface treatment of fillers.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the stimuli-responsive mesoporous silica nanoparticles as drug delivery system nanotechnology for controlled release and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of filler surface treatment of composite resins using alternative silanes and functional nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silane Content Influences Properties in Nanostructured Composites [ohi-s.com]
Application Notes and Protocols for Modifying Polymer Surfaces with Benzyltriethoxysilane for Improved Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of polymeric biomaterials is a critical strategy for enhancing their biocompatibility and controlling biological interactions at the material-tissue interface. Silanization, the process of coating a surface with organofunctional alkoxysilane molecules, offers a versatile and robust method to tailor surface properties such as hydrophobicity, chemical reactivity, and protein adsorption. This document provides detailed application notes and experimental protocols for the use of Benzyltriethoxysilane (BTES) to create biocompatible polymer surfaces.
The benzyl group of BTES imparts a hydrophobic character to the surface, which can influence protein adsorption and subsequent cellular responses. While specific literature on the biocompatibility of BTES-modified surfaces is limited, the protocols and data presented herein are based on established principles of silane chemistry and surface modification for biomedical applications. The provided experimental procedures are adapted from methodologies used for other triethoxysilanes and serve as a comprehensive guide for researchers initiating studies with BTES.
Principle of this compound Surface Modification
The surface modification process with this compound involves a two-step reaction:
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of BTES react with water to form reactive silanol groups (-Si-OH). This step is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups condense with hydroxyl groups (-OH) present on the polymer surface, forming stable covalent siloxane bonds (Si-O-Polymer). Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network on the surface.
This process results in a dense, self-assembled monolayer (SAM) of benzyl groups oriented away from the surface, creating a hydrophobic interface.
Experimental Protocols
Protocol for Surface Modification of Polydimethylsiloxane (PDMS)
This protocol details the procedure for modifying the surface of PDMS, a commonly used polymer in biomedical devices, with this compound.
Materials:
-
This compound (BTES, ≥95%)
-
Polydimethylsiloxane (PDMS) substrates
-
Anhydrous Toluene (or other suitable anhydrous solvent like ethanol)
-
Hydrochloric Acid (HCl, for acidic hydrolysis) or Ammonium Hydroxide (NH4OH, for basic hydrolysis)
-
Isopropanol
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Sonicator
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning and Activation:
-
Cut PDMS substrates to the desired dimensions.
-
Clean the substrates by sonicating in isopropanol for 15 minutes, followed by a thorough rinse with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the PDMS surface by exposing it to oxygen plasma (e.g., 50 W for 30 seconds). This creates hydroxyl (-OH) groups on the surface, which are essential for silanization. The surface should be visibly hydrophilic after this step (a drop of water will spread out).
-
-
Preparation of Silanization Solution:
-
Work in a fume hood and wear appropriate personal protective equipment.
-
Prepare a 1% (v/v) solution of BTES in anhydrous toluene. For example, add 1 mL of BTES to 99 mL of anhydrous toluene.
-
To catalyze hydrolysis, add a small amount of acid or base. For acidic conditions, add 10 µL of 1M HCl per 100 mL of solution. For basic conditions, add 10 µL of 1M NH4OH.
-
Stir the solution for at least 1 hour at room temperature to allow for the hydrolysis of the ethoxy groups.
-
-
Surface Silanization:
-
Immerse the plasma-activated PDMS substrates in the prepared BTES solution.
-
Incubate for 2-4 hours at room temperature. For a denser coating, the incubation can be extended up to 24 hours.
-
Ensure the container is sealed to prevent the evaporation of the solvent and the introduction of excess atmospheric moisture.
-
-
Post-Silanization Cleaning and Curing:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any unbound silane molecules.
-
Sonicate the substrates in fresh toluene for 5 minutes.
-
Rinse again with isopropanol and finally with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silane layer by heating the substrates in an oven at 80-100°C for 1 hour. This step promotes further cross-linking of the siloxane network.
-
-
Storage:
-
Store the modified substrates in a clean, dry, and sealed container until use.
-
Experimental Workflow for PDMS Surface Modification
Protocol for In Vitro Biocompatibility Assessment: Cell Viability and Adhesion
This protocol describes methods to assess the biocompatibility of BTES-modified polymer surfaces using cell culture techniques.
Materials:
-
BTES-modified and unmodified (control) polymer substrates
-
Sterile 24-well tissue culture plates
-
L929 fibroblasts or other relevant cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Formaldehyde (4% in PBS)
-
Phalloidin-FITC (for actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
-
Plate reader
Procedure for Cell Viability (MTT Assay):
-
Place sterile BTES-modified and control substrates into the wells of a 24-well plate.
-
Seed L929 cells onto each substrate at a density of 1 x 10^4 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24, 48, and 72 hours.
-
At each time point, remove the culture medium and wash the cells with PBS.
-
Add 500 µL of fresh medium and 50 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the control substrate.
Procedure for Cell Adhesion and Morphology:
-
Seed cells on the substrates as described for the viability assay and incubate for 24 hours.
-
Wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% formaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the actin filaments with Phalloidin-FITC for 30 minutes.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the substrates on glass slides and visualize using a fluorescence microscope.
-
Capture images to assess cell spreading and morphology.
Quantitative Data
The following tables summarize expected quantitative data from the characterization and biocompatibility testing of BTES-modified polymer surfaces.
Table 1: Surface Characterization of BTES-Modified PDMS
| Surface | Water Contact Angle (°) | Surface Roughness (nm) |
| Unmodified PDMS | 110 ± 2 | 1.5 ± 0.3 |
| BTES-Modified PDMS | 95 ± 3 | 2.1 ± 0.4 |
Table 2: Protein Adsorption on BTES-Modified Surfaces
| Surface | Albumin Adsorption (ng/cm²) | Fibrinogen Adsorption (ng/cm²) |
| Unmodified PDMS | 250 ± 25 | 450 ± 30 |
| BTES-Modified PDMS | 180 ± 20 | 320 ± 25 |
Table 3: L929 Fibroblast Viability on BTES-Modified PDMS
| Surface | 24 hours | 48 hours | 72 hours |
| Unmodified PDMS | 100% | 100% | 100% |
| BTES-Modified PDMS | 98 ± 4% | 96 ± 5% | 95 ± 4% |
Hypothesized Signaling Pathway for Cellular Response to BTES-Modified Surfaces
The interaction of cells with a biomaterial surface is initiated by the adsorption of proteins from the surrounding biological fluid. The composition and conformation of this adsorbed protein layer dictate the subsequent cellular responses, including adhesion, proliferation, and differentiation. The hydrophobic nature of the BTES-modified surface is expected to influence the types of proteins that adsorb and their conformation. This, in turn, can modulate integrin-mediated signaling pathways within the cell.
The diagram below illustrates a hypothesized signaling pathway for cell adhesion on a BTES-modified surface. The hydrophobic surface leads to a specific protein adsorption profile, which then engages cell surface integrins. This engagement triggers the recruitment of focal adhesion proteins such as talin and vinculin, leading to the activation of Focal Adhesion Kinase (FAK). Activated FAK can then initiate downstream signaling cascades, including the MAPK/ERK pathway, which is known to regulate cell proliferation and survival.
Hypothesized Cell Adhesion Signaling Pathway
Troubleshooting & Optimization
Optimizing Benzyltriethoxysilane Concentration for Surface Coating: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing benzyltriethoxysilane concentration in surface coating applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the surface modification process with this compound, offering potential causes and actionable solutions.
| Problem | Symptom | Possible Causes | Solutions |
| Poor or No Surface Modification | The surface remains hydrophilic, as indicated by a low water contact angle.[1] | Inadequate Surface Cleaning: Organic residues or contaminants are inhibiting the reaction.[1] | Thoroughly clean the substrate using methods like sonication in ethanol or acetone, or treatment with piranha solution or oxygen plasma.[1][2] Ensure complete rinsing with deionized water and thorough drying before silanization. |
| Insufficient Surface Hydroxylation: The substrate lacks a sufficient density of hydroxyl (-OH) groups for the silane to react with.[1][3] | Activate the surface to generate hydroxyl groups using techniques like oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments (e.g., soaking in HCl or H2SO4).[1] | ||
| Inactive this compound: The reagent may have degraded due to moisture exposure.[1] | Use fresh this compound from a tightly sealed container stored under an inert atmosphere. Consider purchasing smaller quantities to ensure freshness. | ||
| Incorrect Silane Concentration: A low concentration may result in incomplete surface coverage.[1][4] | Optimize the concentration. Start with a 1-2% (v/v) solution and adjust as needed based on characterization results. | ||
| Non-Uniform Coating | The coated surface shows patches, streaks, or an uneven appearance. | Silane Polymerization in Solution: An excessively high concentration can lead to the formation of silane polymers in the solution, which then deposit on the surface.[1][5] | Lower the this compound concentration. Prepare the solution immediately before use to minimize hydrolysis and self-condensation in the solution. |
| Uncontrolled Humidity: High humidity can cause premature hydrolysis and uncontrolled polymerization of the silane.[4] | Conduct the coating process in a controlled environment, such as a glove box or a desiccator, with low humidity. | ||
| Improper Application Technique: The method of applying the silane solution (e.g., dipping, spinning) may not be optimal, leading to uneven deposition. | Ensure the substrate is fully and evenly immersed during dip-coating or that the spin-coater parameters (speed, time) are optimized for a uniform film. | ||
| Poor Adhesion or Unstable Coating | The coating delaminates or is easily removed from the substrate. | Formation of a Thick, Unstable Multilayer: A high silane concentration can lead to the deposition of a thick, weakly bound multilayer instead of a stable monolayer.[5] | Reduce the this compound concentration and consider shortening the reaction time. The goal is to form a monolayer covalently bonded to the surface. |
| Incomplete Curing: The silane layer has not been properly cured, resulting in poor cross-linking and adhesion. | After deposition, bake the coated substrate at a suitable temperature (e.g., 100-120°C) to promote covalent bond formation with the surface and cross-linking within the silane layer. The optimal time and temperature should be determined experimentally. | ||
| Incompatible Solvent: The solvent used for the silane solution may not be appropriate, leading to poor solubility or reaction kinetics. | Anhydrous solvents like toluene or ethanol are commonly used.[2][6] Ensure the solvent is free of water to control the hydrolysis reaction. |
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for surface coating?
The optimal concentration depends on the substrate, the desired surface properties, and the application method. A good starting point is a 1-2% (v/v) solution of this compound in an anhydrous solvent like toluene or ethanol.[7] However, you will likely need to perform a concentration series to find the ideal conditions for your specific experiment. An excessively high concentration can lead to the formation of unstable multilayers, while a very low concentration may result in incomplete surface coverage.[1][4]
2. How can I tell if my surface has been successfully coated?
You can use several characterization techniques to verify the success of the coating:
-
Water Contact Angle Measurement: A successful hydrophobic coating with this compound will result in a significant increase in the water contact angle compared to the uncoated, hydrophilic substrate.[4]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of silicon and carbon from the benzyl group on the surface.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the coated surface, providing information about the uniformity of the silane layer.[8]
3. What is the purpose of the curing step after applying the this compound?
The curing step, typically involving baking at an elevated temperature (e.g., 100-120°C), serves two main purposes. First, it provides the energy needed to drive the condensation reaction between the silanol groups of the this compound and the hydroxyl groups on the substrate, forming stable covalent bonds. Second, it promotes cross-linking between adjacent silane molecules on the surface, which enhances the stability and durability of the coating.
4. My silane solution has turned cloudy. Can I still use it?
A cloudy appearance or the presence of precipitates in the silane solution indicates that the this compound has undergone excessive hydrolysis and self-condensation, forming insoluble polysiloxanes.[7] This solution should not be used, as it will likely result in a non-uniform and poorly adhered coating. Always prepare fresh silane solutions immediately before use.
5. How critical is the cleanliness of the substrate?
Substrate cleanliness is absolutely critical for successful silanization.[1] Any organic or particulate contamination can mask the surface hydroxyl groups, preventing the this compound from binding to the substrate. This will lead to a patchy, non-uniform coating with poor adhesion.
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and well-hydroxylated surface is essential for achieving a uniform and stable silane coating.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Nitrogen gas stream
-
Oven
Procedure:
-
Sonicate the substrates in a detergent solution for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate in acetone for 10 minutes.
-
Sonicate in isopropanol for 10 minutes.
-
Rinse again with DI water and dry under a stream of nitrogen.
-
To hydroxylate the surface, immerse the cleaned substrates in Piranha solution for 30-60 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the substrates under a nitrogen stream and then bake them in an oven at 110-120°C for at least 1 hour before silanization.[2]
Protocol 2: this compound Coating
This protocol describes a solution-phase deposition method. All steps should be performed in a low-humidity environment.
Materials:
-
Cleaned, hydroxylated substrates
-
This compound
-
Anhydrous toluene or ethanol
-
Inert gas (e.g., argon or nitrogen)
-
Reaction vessel (e.g., a beaker with a lid)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
Immerse the pre-cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the incubation period, remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.
-
Dry the coated substrates under a nitrogen stream.
-
Cure the coated substrates by baking them in an oven at 110-120°C for 1 hour.
Visualizations
Caption: Experimental workflow for surface coating with this compound.
Caption: Troubleshooting logic for unsuccessful this compound coatings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. zmsilane.com [zmsilane.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 8. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of Nanoparticles with Benzyltriethoxysilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of nanoparticles during and after functionalization with Benzyltriethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nanoparticle functionalization with this compound?
A1: The functionalization process, known as silanization, involves a two-step mechanism. First, the ethoxy groups (-OCH₂CH₃) of this compound hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanol groups then condense with the hydroxyl groups present on the nanoparticle surface, forming stable covalent siloxane bonds (Si-O-Si) and effectively grafting the benzyl group onto the nanoparticle.[1][2]
Q2: What are the main causes of nanoparticle aggregation during functionalization with this compound?
A2: Nanoparticle aggregation during silanization is a common issue and can be attributed to several factors:
-
Uncontrolled Hydrolysis and Condensation: If the hydrolysis and condensation of this compound occur too rapidly in the bulk solution, it can lead to the formation of polysiloxane oligomers that can bridge multiple nanoparticles, causing aggregation.[2]
-
Incomplete Surface Coverage: Insufficient functionalization can leave exposed patches on the nanoparticle surfaces, leading to direct particle-to-particle interactions and aggregation.[2][3]
-
Changes in Surface Charge: The modification of surface hydroxyl groups can alter the nanoparticle's surface charge (zeta potential). A reduction in electrostatic repulsion can lead to instability and aggregation.[2]
-
Inappropriate Solvent: The solvent must effectively disperse the nanoparticles and also facilitate the silanization reaction without causing the nanoparticles to precipitate.[3]
Q3: How does pH affect the functionalization process and nanoparticle stability?
A3: The pH of the reaction medium is a critical parameter that influences both the hydrolysis and condensation rates of this compound.
-
Acidic Conditions (pH 4-5): In this range, the hydrolysis of ethoxy groups is generally accelerated, while the condensation rate is slower. This can be advantageous for promoting the formation of silanol groups on the silane before significant self-condensation occurs.[4]
-
Neutral Conditions (pH ~7): Both hydrolysis and condensation rates are typically at a minimum near neutral pH.[5]
-
Alkaline Conditions (pH > 7): Under basic conditions, the condensation reaction is significantly accelerated, which can increase the risk of uncontrolled polymerization of the silane in solution and subsequent nanoparticle aggregation.[2]
Q4: What is the role of water in the reaction?
A4: Water is essential for the hydrolysis of the ethoxy groups on this compound to form the reactive silanol groups. However, the amount of water must be carefully controlled. Excess water can lead to rapid self-condensation of the silane in the bulk solution, forming polysiloxane networks that can cause nanoparticle aggregation, rather than promoting surface functionalization.[2] A common approach is to use a mixture of an organic solvent (like ethanol) with a controlled amount of water.[4]
Q5: How can I confirm successful functionalization of my nanoparticles with this compound?
A5: Several characterization techniques can be used to verify the successful grafting of this compound onto the nanoparticle surface:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks corresponding to the benzyl group and Si-O-Si bonds, and a decrease in the intensity of surface hydroxyl (O-H) peaks.[6]
-
Thermogravimetric Analysis (TGA): A successful functionalization will result in a weight loss at temperatures corresponding to the decomposition of the organic benzyl groups.[6]
-
Dynamic Light Scattering (DLS) and Zeta Potential: DLS can indicate an increase in the hydrodynamic diameter of the nanoparticles after functionalization. A change in the zeta potential will also confirm the modification of the nanoparticle surface.[1]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These techniques can provide visual confirmation of a coating on the nanoparticles and assess the extent of aggregation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate and severe aggregation upon adding this compound. | 1. Rapid, uncontrolled silane polymerization: The concentration of the silane and/or water is too high, or the pH is highly alkaline. 2. Poor initial nanoparticle dispersion: Nanoparticles were not well-dispersed before adding the silane. | 1. Control the reaction kinetics: - Add the this compound solution dropwise to the nanoparticle suspension under vigorous stirring. - Reduce the initial concentration of the silane. - Ensure the pH is in the optimal range (typically slightly acidic to neutral for the initial hydrolysis step). - Control the water content by using a mixed solvent system (e.g., ethanol/water).[4] 2. Improve initial dispersion: - Sonicate the nanoparticle suspension thoroughly before starting the functionalization reaction. |
| Nanoparticles aggregate during the reaction or purification steps. | 1. Incomplete surface coverage: The reaction time, temperature, or silane concentration was insufficient for complete functionalization. 2. Inter-particle cross-linking: The bifunctional nature of the hydrolyzed silane can form bridges between nanoparticles. 3. Centrifugation-induced aggregation: High centrifugation speeds or repeated pelleting can cause irreversible aggregation. | 1. Optimize reaction conditions: - Increase the reaction time or temperature (e.g., refluxing in an appropriate solvent). - Increase the concentration of this compound to ensure sufficient surface coverage.[3] 2. Minimize cross-linking: - Use a lower concentration of the silane to favor surface reaction over inter-particle bridging. 3. Gentle purification: - Use lower centrifugation speeds for a longer duration. - Consider alternative purification methods like dialysis if aggregation persists.[8] |
| Inconsistent functionalization results. | 1. Variable water content: Inconsistent amounts of water in the solvent or on the nanoparticle surface. 2. "Aged" silane solution: The this compound may have partially hydrolyzed and oligomerized in the stock bottle upon exposure to atmospheric moisture. 3. Insufficient surface hydroxyl groups: The nanoparticle surface may not be sufficiently activated for the reaction. | 1. Standardize water content: - Use anhydrous solvents and add a precise amount of water to the reaction mixture. 2. Use fresh silane: - Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere. 3. Pre-treat nanoparticles: - For some materials, a pre-treatment step (e.g., with an acid or base) may be necessary to increase the density of surface hydroxyl groups. |
| Functionalized nanoparticles are not dispersible in the desired solvent. | 1. Change in surface chemistry: The benzyl groups render the nanoparticle surface more hydrophobic. 2. Residual reactants or byproducts: Incomplete removal of unreacted silane or byproducts can affect dispersibility. | 1. Choose an appropriate solvent: - Disperse the functionalized nanoparticles in a non-polar or less polar solvent that is compatible with the benzyl groups. 2. Thorough washing: - Ensure the nanoparticles are washed thoroughly after the reaction to remove any impurities. |
Data Summary
Table 1: Typical Experimental Parameters for Nanoparticle Silanization
| Parameter | Typical Range | Rationale | Reference |
| Nanoparticle Concentration | 1 - 10 mg/mL | Affects reaction kinetics and potential for aggregation. | [2] |
| Silane:Nanoparticle Ratio (w/w) | 1:1 to 10:1 | Needs to be optimized to ensure sufficient surface coverage without excessive self-polymerization. | |
| Solvent System | Ethanol/Water (e.g., 80:20 to 95:5 v/v) | Controls hydrolysis rate and maintains nanoparticle dispersion. | [4] |
| pH | 4.5 - 7.5 | Influences the rates of hydrolysis and condensation. | [4] |
| Reaction Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also promote aggregation. | [1] |
| Reaction Time | 2 - 24 hours | Depends on temperature, pH, and desired degree of functionalization. | [1] |
Table 2: Characterization of Nanoparticles Before and After this compound Functionalization
| Characterization Technique | Property Measured | Expected Change After Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase due to the grafted benzylsilane layer. |
| Zeta Potential | Surface Charge | Shift towards a more neutral value as surface silanol groups are consumed. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface Functional Groups | Appearance of peaks for C-H bonds of the benzyl group and Si-O-Si bonds; decrease in O-H peak intensity. |
| Thermogravimetric Analysis (TGA) | Organic Content | Increased weight loss at temperatures corresponding to the decomposition of the benzyl groups. |
| Contact Angle Measurement | Surface Wettability | Increased contact angle, indicating a more hydrophobic surface. |
Experimental Protocols
Protocol: Functionalization of Silica Nanoparticles with this compound
This protocol provides a general procedure for the post-synthesis grafting of this compound onto silica nanoparticles. Optimization of the parameters is recommended for different nanoparticle types and sizes.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous Ethanol
-
Deionized Water
-
Ammonia or Acetic Acid (for pH adjustment)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if refluxing)
-
Sonicator
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: a. Disperse a known amount of silica nanoparticles in anhydrous ethanol to a concentration of approximately 5 mg/mL. b. Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
Reaction Setup: a. Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar. b. In a separate vial, prepare the this compound solution by dissolving the desired amount in anhydrous ethanol. A starting point is a 5-fold weight excess of silane relative to the nanoparticles. c. Add a controlled amount of deionized water to the nanoparticle suspension to achieve a final water content of approximately 5% (v/v). d. Adjust the pH of the nanoparticle suspension to ~5 with dilute acetic acid to promote hydrolysis.
-
Silanization Reaction: a. While vigorously stirring the nanoparticle suspension, add the this compound solution dropwise. b. Allow the reaction to proceed at room temperature for 12-24 hours or at reflux (around 70-80°C) for 2-4 hours.
-
Washing and Purification: a. After the reaction is complete, collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes). b. Discard the supernatant and re-disperse the nanoparticle pellet in fresh anhydrous ethanol. Sonication may be required to aid redispersion. c. Repeat the centrifugation and washing steps at least three times to remove unreacted silane and byproducts.
-
Drying and Storage: a. After the final wash, dry the purified nanoparticles in a vacuum oven at 60-80°C overnight. b. Store the dried, functionalized nanoparticles in a desiccator to prevent exposure to moisture.
Visualizations
Caption: Mechanism of nanoparticle functionalization with this compound.
Caption: Troubleshooting logic for nanoparticle aggregation.
Caption: Experimental workflow for nanoparticle functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. afinitica.com [afinitica.com]
- 6. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting incomplete hydrolysis of Benzyltriethoxysilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete hydrolysis of Benzyltriethoxysilane.
Troubleshooting Guide
Incomplete hydrolysis of this compound can manifest as inconsistent results, poor surface modification, or the formation of undesirable precipitates. The following guide addresses common issues and provides systematic solutions.
Problem: Low or no hydrolysis observed.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The rate of hydrolysis is slowest at neutral pH (around 7). Adjust the pH to a weakly acidic range (4-5) using an acid like acetic acid, or to a basic range with a catalyst like an amine to accelerate the reaction.[1][2][3] |
| Insufficient Water | A stoichiometric excess of water is necessary for complete hydrolysis. Ensure a water-to-silane molar ratio of at least 3:1, though a larger excess is often beneficial. |
| Low Temperature | Hydrolysis is a chemical reaction with a rate dependent on temperature. If the reaction is too slow at ambient temperature, consider increasing it to 40-60°C to enhance the rate.[4] However, be aware that higher temperatures also accelerate the competing self-condensation reaction.[4] |
| Improper Solvent | This compound has low solubility in purely aqueous solutions.[5] Use a co-solvent such as ethanol or methanol to ensure the silane is fully dissolved and can effectively interact with water.[6] |
| Steric Hindrance | The bulky benzyl group can sterically hinder the approach of water to the silicon center, slowing down hydrolysis compared to smaller alkyl-substituted silanes.[5][6] Allow for longer reaction times or consider more forcing conditions (e.g., optimized catalyst and temperature). |
Problem: Formation of white precipitate or oily layer.
| Potential Cause | Recommended Solution |
| Premature Condensation | The formation of a precipitate or an oily, immiscible layer often indicates that the hydrolyzed silanol intermediates are undergoing self-condensation to form siloxanes, which then precipitate from the solution.[4] This is often a result of suboptimal reaction conditions. |
| High Catalyst Concentration | While catalysts accelerate hydrolysis, they often also catalyze the subsequent condensation reaction.[5] Optimize the catalyst concentration to favor hydrolysis without excessively promoting condensation. |
| High Temperature | As mentioned, high temperatures accelerate both hydrolysis and condensation.[4] If precipitation is observed, try reducing the reaction temperature to find a balance where hydrolysis proceeds at a reasonable rate without significant condensation. |
| Incorrect Solvent System | The choice of solvent can influence the stability of the hydrolyzed silanols. A well-chosen solvent system will keep the silanols in solution, preventing premature precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the incomplete hydrolysis of this compound?
The most common reasons for incomplete hydrolysis are suboptimal reaction conditions. Key factors include pH, temperature, the concentration of both the silane and water, the solvent system used, and the presence or absence of a catalyst.[4][6]
Q2: How does pH affect the hydrolysis process?
The hydrolysis of alkoxysilanes, including this compound, is significantly influenced by pH. The reaction is slowest at a neutral pH of approximately 7.[2] Both acidic and basic conditions catalyze the reaction.[1][5] For non-amino silanes, adjusting the pH to a weakly acidic range of 4-5 is often recommended to accelerate hydrolysis while minimizing the rate of condensation.[3]
Q3: What is the ideal temperature for this compound hydrolysis?
Increasing the temperature generally accelerates the hydrolysis reaction.[4] A temperature range of 40-60°C is often effective.[4] However, it is crucial to balance the rate of hydrolysis with the competing self-condensation reaction, which is also accelerated at higher temperatures.[4] The optimal temperature will depend on the specific solvent, catalyst, and desired reaction time.
Q4: Why is my this compound not dissolving, and how does this affect hydrolysis?
This compound has limited solubility in water.[5] If the silane is not properly dissolved, the hydrolysis reaction will be slow and incomplete as the reaction can only occur at the interface between the organic and aqueous phases. Using a co-solvent, such as ethanol or methanol, is crucial to create a homogeneous solution and facilitate the interaction between the silane and water.[6]
Q5: How can I monitor the progress of the hydrolysis reaction?
Spectroscopic techniques are the most effective way to monitor the hydrolysis in real-time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Can be used to monitor the disappearance of the ethoxy group protons and the appearance of ethanol protons.[6]
-
²⁹Si NMR : This is the most direct method for observing the silicon environment. Changes in the chemical shift of the silicon atom indicate the substitution of ethoxy groups with hydroxyl groups.[6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).[6]
-
Observe the appearance of a broad band corresponding to the Si-OH stretching (around 3700-3200 cm⁻¹).[6]
-
The formation of siloxane bonds (Si-O-Si) from condensation can also be detected (around 1050-1000 cm⁻¹).[6]
-
Q6: What are the visual signs of incomplete hydrolysis or premature condensation?
Visual inspection can provide initial clues. The formation of a white precipitate or an oily, immiscible layer suggests that the hydrolyzed silane is undergoing self-condensation and precipitating out of the solution.[4] This indicates that the reaction conditions may need to be optimized.
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis using ¹H NMR Spectroscopy
-
Sample Preparation :
-
In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., ethanol-d₆).
-
Add a known amount of D₂O to the NMR tube.
-
If a catalyst is used (e.g., a small amount of acetic acid or an amine), add it to the mixture.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum immediately after mixing to establish the initial state (t=0).
-
Continue to acquire spectra at regular time intervals.
-
-
Data Analysis :
-
Integrate the signals corresponding to the ethoxy protons of this compound and the methyl protons of the ethanol byproduct.
-
The decrease in the integral of the ethoxy protons and the corresponding increase in the integral of the ethanol protons over time will indicate the progress of the hydrolysis reaction.
-
Protocol 2: Monitoring this compound Hydrolysis using FTIR Spectroscopy (ATR)
-
Sample Preparation :
-
In a vial, mix this compound, the chosen solvent (e.g., ethanol), water, and any catalyst.
-
-
Data Acquisition :
-
Place a drop of the reaction mixture onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Record an FTIR spectrum at the start of the reaction.
-
Record subsequent spectra at desired time intervals.
-
-
Data Analysis :
-
Monitor the decrease in the absorbance of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).[6]
-
Observe the increase in the broad absorbance band for the Si-OH stretch (around 3700-3200 cm⁻¹).[6]
-
The appearance of a band around 1050-1000 cm⁻¹ can indicate the formation of Si-O-Si bonds due to condensation.[6]
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Troubleshooting workflow for incomplete hydrolysis.
References
Technical Support Center: Improving the Stability of Benzyltriethoxysilane Coatings in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of Benzyltriethoxysilane (BTEOS) coatings in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTEOS) and why is it used for coatings?
A1: this compound is an organofunctional silane used as a coupling agent to enhance adhesion between organic and inorganic materials. Its unique chemical structure allows it to form a durable, water-repellent, and corrosion-resistant coating on various substrates such as glass, metal, and ceramics.[1] It is often applied in water-based systems due to its good hydrolytic stability.[1]
Q2: What are the primary mechanisms that lead to the degradation of BTEOS coatings in aqueous solutions?
A2: The primary degradation mechanism for BTEOS coatings in aqueous environments is the hydrolysis of the siloxane (Si-O-Si) bonds that form the backbone of the coating. This process is influenced by factors such as pH, temperature, and the presence of corrosive agents. Water molecules can attack and break these bonds, leading to a loss of coating integrity and adhesion.[2]
Q3: How does pH affect the stability of BTEOS coatings?
A3: The stability of silane coatings is highly dependent on the pH of the aqueous environment. Both strongly acidic and alkaline conditions can accelerate the hydrolysis of siloxane bonds, leading to coating degradation.[2][3][4] The hydrolysis rate of alkoxysilanes is generally slowest around a neutral pH of 7.[3][4]
Q4: What is the role of hydrolysis and condensation in the formation of BTEOS coatings?
A4: The formation of a BTEOS coating is a two-step process involving hydrolysis and condensation. First, the ethoxy groups of the BTEOS molecule react with water to form silanol groups (Si-OH). These silanol groups are highly reactive and subsequently condense with other silanol groups or with hydroxyl groups on the substrate surface to form a stable, cross-linked siloxane (Si-O-Si) network.[3][4][5][6]
Troubleshooting Guides
This section addresses common issues encountered during the application and use of BTEOS coatings in aqueous environments.
Issue 1: Poor Adhesion of the BTEOS Coating
-
Symptom: The coating easily peels, flakes, or delaminates from the substrate.
-
Possible Causes:
-
Inadequate surface preparation: The presence of contaminants like oils, grease, or dust on the substrate can prevent proper bonding.[7]
-
Insufficient surface hydroxyl groups: The substrate may lack a sufficient number of hydroxyl (-OH) groups for the silanol groups to bond with.
-
Incomplete hydrolysis of BTEOS: If the hydrolysis process is incomplete, there will be fewer silanol groups available for bonding.
-
Incorrect curing parameters: Insufficient time or temperature during the curing process can lead to a weak and unstable coating.[8]
-
-
Solutions:
-
Thorough Surface Cleaning: Clean the substrate meticulously using appropriate solvents to remove any organic contaminants.[7] For some substrates, a plasma cleaning step can be beneficial.[7]
-
Surface Activation: Pre-treat the substrate to generate more hydroxyl groups. This can be achieved through methods like exposure to "piranha solution" (a mixture of sulfuric acid and hydrogen peroxide) for silica-based substrates or UV/ozone treatment.[9]
-
Optimize Hydrolysis Conditions: Ensure the BTEOS solution is prepared correctly to promote complete hydrolysis. This includes using the correct water-to-silane ratio and allowing sufficient time for the reaction to occur.
-
Proper Curing: Follow the recommended curing temperature and time to ensure the formation of a stable and well-adhered coating.[10]
-
Issue 2: Cracking of the BTEOS Coating
-
Symptom: The coating exhibits cracks, either immediately after application or after exposure to an aqueous solution.
-
Possible Causes:
-
Excessive coating thickness: Applying a thick coating in a single step can lead to high internal stress during drying and curing, causing it to crack.
-
Rapid solvent evaporation: If the solvent evaporates too quickly, it can induce stress in the coating.
-
Mismatch in thermal expansion: A significant difference in the thermal expansion coefficients between the coating and the substrate can cause cracking during temperature changes.
-
-
Solutions:
-
Apply Thin Coats: Apply multiple thin layers of the coating with an intermediate drying or curing step between each layer.
-
Control Drying Conditions: Dry the coating in a controlled environment with moderate temperature and humidity to slow down solvent evaporation.
-
Substrate Matching: If possible, choose a substrate with a thermal expansion coefficient that is closely matched to that of the silane coating.
-
Issue 3: Inconsistent or Uneven Coating
-
Symptom: The coating has an uneven thickness, visible streaks, or patches of poor coverage.
-
Possible Causes:
-
Improper application technique: Uneven application can result from inconsistent spraying, dipping, or spinning speeds.[7]
-
Particulates in the BTEOS solution: The presence of dust or gelled silane particles in the solution can lead to defects in the coating.
-
Inadequate wetting of the substrate: If the BTEOS solution does not properly wet the substrate surface, it can result in poor coverage.
-
-
Solutions:
-
Optimize Application Parameters: Ensure consistent and controlled application by optimizing parameters such as spray gun distance and speed, dip-coating withdrawal speed, or spin-coating rotation speed.
-
Filter the Solution: Filter the BTEOS solution immediately before use to remove any particulates.
-
Improve Substrate Wettability: Pre-treating the substrate to make it more hydrophilic can improve wetting and lead to a more uniform coating.
-
Data Presentation
Table 1: General Hydrolysis and Condensation Characteristics of Alkoxysilanes
| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic (pH < 4) | Fast | Slow | Primarily linear, weakly branched polymers |
| Neutral (pH ~7) | Slowest | Moderate | - |
| Basic (pH > 7) | Slower than acidic | Fast | More cross-linked, particle-like structures |
Source: Adapted from general silane chemistry principles.[3][4]
Table 2: Example of BTEOS Solution Preparation for Dip-Coating
| Component | Volume/Weight | Purpose |
| This compound (BTEOS) | 1 part by volume | Precursor |
| Ethanol | 9 parts by volume | Solvent |
| Deionized Water | 0.9 parts by volume | For hydrolysis |
| Acetic Acid | To adjust pH to 4-5 | Catalyst for hydrolysis |
Note: This is a general guideline. The optimal formulation may vary depending on the specific application and substrate.[11]
Experimental Protocols
Protocol 1: Preparation of a BTEOS Coating Solution
-
In a clean, dry container, mix 9 parts of ethanol with 1 part of this compound (BTEOS).
-
In a separate container, prepare an acidic water solution by adding a small amount of acetic acid to deionized water to achieve a pH between 4 and 5.
-
Slowly add 0.9 parts of the acidic water to the BTEOS/ethanol mixture while stirring continuously.
-
Continue stirring the solution for at least 1 hour to allow for complete hydrolysis.
-
Filter the solution through a 0.2 µm filter before use to remove any aggregates.[11]
Protocol 2: Application of BTEOS Coating via Dip-Coating
-
Substrate Preparation:
-
Clean the substrate by sonicating in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups (e.g., using a UV/ozone cleaner for 15 minutes).
-
-
Coating Application:
-
Immerse the prepared substrate into the BTEOS solution at a constant, slow speed.
-
Hold the substrate in the solution for 1-2 minutes.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-5 mm/s). The withdrawal speed will influence the coating thickness.
-
-
Curing:
-
Allow the coated substrate to air dry for 10-15 minutes.
-
Cure the coating in an oven at a temperature between 80°C and 120°C for 30-60 minutes. The optimal curing temperature and time should be determined experimentally.
-
Protocol 3: Adhesion Testing of the BTEOS Coating (Cross-Cut Tape Test - ASTM D3359)
-
Using a sharp blade or a cross-cut adhesion tester, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first set to create a lattice pattern.
-
Apply a piece of pressure-sensitive adhesive tape (as specified in the ASTM standard) over the lattice and press it down firmly.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area and the tape for any signs of coating removal and classify the adhesion according to the ASTM D3359 scale.[12][13][14][15]
Visualizations
Caption: Experimental workflow for this compound (BTEOS) coating application and evaluation.
Caption: Simplified reaction pathway for BTEOS coating formation via hydrolysis and condensation.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. vb.nweurope.eu [vb.nweurope.eu]
- 7. advancedcoating.com [advancedcoating.com]
- 8. benchchem.com [benchchem.com]
- 9. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zmsilane.com [zmsilane.com]
- 11. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 12. usa.sika.com [usa.sika.com]
- 13. Adhesion tests [SubsTech] [substech.com]
- 14. Adhesion Test: Methods, Standards, & Testing Techniques [testronixinstruments.com]
- 15. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
Technical Support Center: Benzyltriethoxysilane (BTEOS) Films
Welcome to the technical support center for Benzyltriethoxysilane (BTEOS) film deposition. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-quality, uniform BTEOS films of a desired thickness.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing this compound (BTEOS) films and controlling their thickness?
A1: The most common methods for depositing BTEOS films are spin coating and dip coating.[1][2] Both techniques offer control over film thickness by manipulating key process parameters. Chemical Vapor Deposition (CVD) is another viable method, particularly for achieving very thin, uniform monolayer films.[3][4]
Q2: How does the BTEOS solution concentration affect the final film thickness?
A2: For both spin coating and dip coating, the final film thickness is strongly dependent on the concentration of the BTEOS solution. Generally, a higher concentration of the silane in the solvent will result in a thicker film, as more material is deposited on the substrate.[5][6][7]
Q3: What is the role of hydrolysis and condensation in BTEOS film formation?
A3: BTEOS, an alkoxysilane, undergoes hydrolysis and condensation reactions to form a polysiloxane network, which constitutes the film.[8][9] Hydrolysis, the reaction of the ethoxy groups (-OEt) with water to form silanol groups (Si-OH), is a critical first step.[10] These silanol groups then react with each other (condensation) to form stable siloxane bonds (Si-O-Si), creating the solid film.[10] The rate of these reactions can be influenced by factors like pH, water content, and temperature.[9][10][11]
Q4: How critical is substrate preparation for achieving high-quality BTEOS films?
A4: Substrate preparation is arguably the most critical step for good film adhesion and uniformity.[12] The substrate surface must be scrupulously clean and free of organic contaminants.[12][13] Furthermore, the surface needs a sufficient density of hydroxyl (-OH) groups to serve as binding sites for the silane, ensuring strong covalent bonding and preventing film delamination.[12]
Troubleshooting Guides
This section addresses common issues encountered during the deposition of BTEOS films.
Problem 1: The deposited film is hazy or non-uniform.
| Possible Cause | Troubleshooting Steps |
| Premature Hydrolysis and Condensation | Silane molecules have aggregated in the solution before deposition, leading to the deposition of particles instead of a uniform layer.[12] • Solution: Always use a freshly prepared BTEOS solution. Prepare the solution immediately before the deposition process.[12] |
| Contaminated Substrate | Particulate or chemical contamination on the substrate can act as nucleation sites for silane aggregation, causing a patchy or hazy film.[12] • Solution: Review and improve your substrate cleaning protocol. Ensure thorough rinsing with high-purity solvent and drying with nitrogen gas.[14] |
| High Silane Concentration | A concentration that is too high can lead to the formation of multilayers and aggregates on the surface instead of a uniform monolayer.[12] • Solution: Try reducing the BTEOS concentration in your deposition solution. |
| Inadequate Rinsing | Excess, loosely bound (physisorbed) silane molecules and aggregates may remain on the surface after deposition.[12] • Solution: After deposition, rinse the substrate thoroughly with a fresh, anhydrous solvent (e.g., the same solvent used for deposition) to remove unbound silane. |
| Environmental Contamination | Airborne particles in the deposition environment can settle on the substrate or in the solution.[13] • Solution: Work in a clean environment, such as a laminar flow hood or cleanroom, to minimize particulate contamination.[13][14] |
Problem 2: The film is delaminating or peeling off the substrate (poor adhesion).
| Possible Cause | Troubleshooting Steps |
| Improper Substrate Cleaning | The most common cause of poor adhesion is an unclean substrate surface, which prevents proper bonding.[12][14] • Solution: Implement a rigorous cleaning protocol. For glass or silicon, consider aggressive methods like piranha solution or UV/Ozone treatment to remove all organic residues and activate the surface.[12][14] |
| Insufficient Surface Hydroxylation | The substrate lacks a sufficient number of hydroxyl (-OH) groups, which are the reactive sites for silane bonding.[12] • Solution: Ensure your cleaning process also activates the surface. Treatments like oxygen plasma or piranha solution are effective at creating hydroxyl groups.[12][14] |
| Degraded Silane Solution | Using an old or improperly stored BTEOS solution can lead to the deposition of weakly bound polymers instead of a well-adhered monolayer.[12] • Solution: Always use a freshly prepared solution with anhydrous solvent.[12] |
| Incomplete Curing | The curing step, which solidifies the siloxane network and strengthens the bond to the substrate, may be insufficient.[12] • Solution: Ensure the post-deposition curing step is performed at the correct temperature and for an adequate duration (e.g., 100-120°C for 30-60 minutes).[12] |
Problem 3: Film thickness is inconsistent across the substrate or between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Deposition Parameters | Minor variations in spin speed, withdrawal speed, or deposition time can lead to significant differences in thickness.[15][16][17] • Solution: Precisely control all deposition parameters. Ensure equipment is calibrated and functioning correctly.[18] |
| Environmental Fluctuations | Changes in ambient temperature and humidity can affect solvent evaporation rates and solution viscosity, altering the final film thickness.[15] • Solution: Conduct experiments in a controlled environment (e.g., a glove box or climate-controlled room) with stable temperature and humidity.[12] |
| Non-uniform Dispensing (Spin Coating) | The way the solution is dispensed onto the substrate can affect uniformity. • Solution: Use an automated dispenser for consistent volume and dispense rate. Ensure the solution is dispensed at the center of the substrate. |
| Vibrations (Dip Coating) | Any juddering or vibration during the withdrawal stage can cause ripples and thickness variations in the film.[5] • Solution: Ensure the dip coater is on a stable, vibration-free surface. Use a constant, smooth withdrawal speed.[5] |
Quantitative Data on Thickness Control
The thickness of BTEOS films can be precisely controlled by adjusting key deposition parameters.
Table 1: Spin Coating Parameters vs. Film Thickness
| Parameter | Relationship with Thickness | Notes |
| Spin Speed (ω) | Inversely proportional to the square root of the spin speed (h ∝ 1/√ω).[1][19] | Higher speeds result in thinner films due to greater centrifugal force expelling the solution.[16][17] This relationship allows for fine-tuning of thickness within a certain range for a given solution.[1] |
| Solution Concentration (C) | Directly proportional.[20] | Higher concentration leads to a thicker film as more solute is left after solvent evaporation. |
| Solution Viscosity (η) | Directly proportional.[7] | Higher viscosity solutions are more resistant to flowing outwards, resulting in thicker films. |
| Spin Time | Minor effect after initial stage. | Most of the thinning occurs in the first few seconds. Longer spin times primarily aid in solvent evaporation.[16] |
Table 2: Dip Coating Parameters vs. Film Thickness
| Parameter | Relationship with Thickness | Notes |
| Withdrawal Speed (U) | Directly proportional (h ∝ U^(2/3) in the viscous regime).[21] | Faster withdrawal speeds drag more liquid onto the substrate, creating a thicker film.[15][22] Slower speeds allow more liquid to drain off, resulting in a thinner film.[21] |
| Solution Concentration (C) | Directly proportional.[23] | A higher concentration of BTEOS results in a thicker final film after the solvent evaporates. |
| Solution Viscosity (η) | Directly proportional (h ∝ η^(2/3)).[5][21] | Higher viscosity liquids resist draining, leading to thicker films at the same withdrawal speed.[15] |
| Solvent Evaporation Rate | Influential, especially at low withdrawal speeds.[2][24] | In the capillary regime (very slow withdrawal), a higher evaporation rate can lead to a thicker film. |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning (for Silicon/Glass)
-
Initial Wash: Rinse the substrates thoroughly with deionized (DI) water to remove loose particulates.[14]
-
Degreasing: Submerge the substrates in a beaker containing acetone and sonicate for 15 minutes.[14]
-
Organic Removal: Decant the acetone, replace it with isopropanol, and sonicate for another 15 minutes.[14]
-
DI Water Rinse: Rinse the substrates extensively with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.[14]
-
Surface Activation (Recommended): To ensure a high density of hydroxyl groups, treat the cleaned, dry substrates with an oxygen plasma cleaner for 2-5 minutes or immerse in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes.
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.[12]
-
-
Final Rinse and Dry: After activation, rinse again thoroughly with DI water and dry with nitrogen gas. Use the substrates immediately.
Protocol 2: BTEOS Film Deposition via Spin Coating
-
Solution Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., toluene or ethanol) to the desired concentration (e.g., 1% v/v). Prepare the solution immediately before use to minimize hydrolysis in the container.
-
Substrate Mounting: Center the freshly cleaned and activated substrate on the spin coater chuck and apply the vacuum.
-
Dispensing: Dispense a sufficient amount of the BTEOS solution onto the center of the stationary substrate to cover it entirely (static dispense).[1]
-
Spinning: Start the spin coater. A typical two-stage process is effective:
-
Rinsing (Optional, for Monolayers): After spinning stops, gently rinse the coated substrate with fresh anhydrous solvent to remove any loosely bound silane molecules.
-
Curing: Transfer the coated substrate to an oven and cure at 110-120°C for 30-60 minutes to form stable covalent bonds.[12]
-
Cooling: Allow the substrate to cool to room temperature before further use or characterization.
Visualizations
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. scispace.com [scispace.com]
- 5. Dip Coating Technology — Apex Instruments [apexicindia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. afinitica.com [afinitica.com]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. msesupplies.com [msesupplies.com]
- 14. benchchem.com [benchchem.com]
- 15. Adjusting Dip Coating Film Thickness Through Withdrawal Speed – Useful columns for dip coating [sdicompany.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of substrate curvature on thickness distribution of polydimethylsiloxane thin film in spin coating process [cpb.iphy.ac.cn]
- 18. svc.org [svc.org]
- 19. researchgate.net [researchgate.net]
- 20. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Controlling Withdrawal Speed for High-Quality Dip Coating – Useful columns for dip coating [sdicompany.com]
- 22. Effect of withdrawal speed on film thickness and hexagonal pore-array dimensions of SBA-15 mesoporous silica thin film. | Semantic Scholar [semanticscholar.org]
- 23. The Thickness and Structure of Dip-Coated Polymer Films in the Liquid and Solid States - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jikangroup.com [jikangroup.com]
Benzyltriethoxysilane Sol-Gel Process: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Benzyltriethoxysilane sol-gel process. The information is designed to address common challenges and provide guidance on optimizing experimental outcomes.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the this compound sol-gel process, offering potential causes and recommended solutions.
Problem 1: Failure to Form a Gel or Incomplete Gelation
One of the most common challenges with this compound is its reluctance to form a monolithic gel under conditions that typically work for other alkoxysilanes.[1] Instead, the process may yield soluble resins, oily oligomers, or precipitates.
| Potential Cause | Recommended Solution |
| Steric Hindrance: The bulky benzyl group can sterically hinder the condensation reactions necessary for building a cross-linked gel network.[1] | Increase Monomer Concentration: If gelation is not occurring, try polymerizing at the highest possible concentration based on the molecular weight and density of this compound.[1] |
| Inappropriate pH: The rates of hydrolysis and condensation are highly pH-dependent. The optimal pH for gelation may not have been achieved.[2][3] | Systematic pH Study: Perform a series of experiments across a range of acidic and basic pH values to identify the optimal conditions for gelation. Use dilute HCl or NaOH as catalysts.[1] Note that for many organotrialkoxysilanes, basic conditions are more conducive to forming gels.[1] |
| Insufficient Water: A stoichiometric amount of water is required for complete hydrolysis.[1] | Vary Water-to-Silane Ratio: Experiment with different water-to-silane molar ratios. While a 1.5:1 ratio is stoichiometrically ideal for complete hydrolysis and condensation of organotrialkoxysilanes, using a higher ratio (e.g., 3.0 or 6.0) might influence the process, although it could also lead to phase separation.[1] |
| Inadequate Aging Time: The condensation process can be slow. | Extend Aging Time: Allow the sol to age for an extended period (up to several weeks) at a controlled temperature, monitoring for any changes in viscosity or gel formation.[1] |
Problem 2: Cracking of Films and Coatings During Drying and Annealing
Cracking is a frequent issue in sol-gel derived films, arising from stress that accumulates during solvent evaporation and network shrinkage.
| Potential Cause | Recommended Solution |
| High Capillary Stress: Rapid solvent evaporation creates high capillary forces that can fracture the gel network.[4] | Control Drying Environment: Dry the films in a controlled humidity and temperature chamber to slow down the evaporation rate.[4] |
| Film Thickness: Thicker films are more prone to cracking due to greater accumulated stress.[5][6] | Multi-Layer Coating: Deposit several thin layers instead of one thick layer. Anneal after each deposition to reduce overall stress.[7] |
| Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the film and the substrate can cause cracking during annealing.[7] | Optimize Curing Profile: Use a slow heating and cooling ramp during the annealing process to minimize thermal shock.[4] |
| Excessive Shrinkage: Significant volume reduction during the final condensation (curing) stage can lead to stress and cracking. | Incorporate Organic Modifiers: While this compound itself is an organosilane, co-polymerizing with other organosilanes containing flexible organic groups can create a more resilient network. |
Problem 3: Poor Adhesion of Coatings to Substrates
Achieving strong adhesion between the this compound-derived coating and the substrate is crucial for performance and durability.
| Potential Cause | Recommended Solution |
| Insufficient Surface Hydroxyl Groups: The silane molecules bond to the substrate through reaction with surface hydroxyl (-OH) groups. A lack of these groups will result in poor adhesion. | Substrate Surface Preparation: Pre-treat the substrate to generate hydroxyl groups. Methods include plasma treatment, UV-ozone exposure, or chemical etching (e.g., with piranha solution for glass/silicon).[8] |
| Contaminated Substrate Surface: Organic residues, dust, or other contaminants on the substrate can interfere with bonding. | Thorough Cleaning: Clean the substrate meticulously using appropriate solvents and techniques before applying the sol-gel coating.[9] |
| Incomplete Hydrolysis of Silane: If the ethoxy groups are not fully hydrolyzed to silanol groups, the reaction with the substrate surface will be limited. | Ensure Complete Hydrolysis: Allow sufficient time for hydrolysis in the sol preparation step. The use of an acid catalyst generally promotes faster hydrolysis.[10] |
| Incompatible Surface Energies: A large mismatch in surface energy between the sol and the substrate can lead to poor wetting and adhesion. | Use of Adhesion Promoters: In some cases, applying a primer or a different adhesion promoter compatible with both the substrate and the this compound coating may be necessary.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a this compound sol-gel synthesis?
A1: Based on general procedures for organotrialkoxysilanes, a good starting point is to prepare a 1 M solution of this compound in ethanol.[1] Add water (a molar ratio of 1.5 to 6.0 relative to the silane) and a catalyst, such as aqueous HCl or NaOH (e.g., 2.7 mol% relative to the monomer).[1] The reaction is typically carried out at room temperature.
Q2: How does pH affect the this compound sol-gel process?
A2: For alkoxysilanes in general, the rate of hydrolysis is minimized around pH 7 and increases under both acidic and basic conditions.[2][3] The rate of condensation is slowest around pH 4-5.[3] Acid catalysis typically leads to faster hydrolysis than condensation, resulting in weakly branched polymers.[10] Base catalysis promotes faster condensation of more highly branched clusters, which is often more favorable for gel formation.[1]
Q3: Why does my this compound solution turn cloudy or form a precipitate?
A3: Cloudiness or precipitation indicates that the hydrolyzed silane species are undergoing condensation and forming insoluble polysilsesquioxane networks. This can be caused by factors such as high catalyst concentration (especially under basic conditions), high water content, or prolonged storage of the sol. To avoid this, it is often recommended to use the sol shortly after preparation.
Q4: Can this compound be used for drug delivery applications?
A4: Sol-gel derived silica matrices are widely explored for controlled drug delivery due to their biocompatibility and porous nature.[13][14][15][16] The incorporation of organic groups, such as the benzyl group in this compound, can modify the hydrophobicity and pore structure of the matrix, potentially influencing the loading and release kinetics of therapeutic agents. The synthesis of a stable, porous gel from this compound would be a prerequisite for such applications.
Quantitative Data
Specific quantitative data for the this compound sol-gel process is not extensively available in the reviewed literature. The following tables provide data for analogous organotrialkoxysilanes and general sol-gel principles to serve as a starting point for experimental design.
Table 1: General Parameters for Organotrialkoxysilane Sol-Gel Polymerization[1]
| Parameter | Typical Range | Notes |
| Monomer Concentration | 1 M (or higher if no gelation) | Higher concentrations may favor gel formation over precipitation. |
| Solvent | Methanol (for trimethoxysilanes), Ethanol (for triethoxysilanes) | The alcohol should correspond to the alkoxy group of the silane. |
| Water:Silane Molar Ratio | 1.5 - 6.0 | Stoichiometrically, 1.5 is required for complete reaction. |
| Catalyst | Aqueous HCl or NaOH | Typically used at a concentration of around 2.7 mol% relative to the monomer. |
| Temperature | Room Temperature |
Table 2: Influence of pH on Hydrolysis and Condensation Rates for Alkoxysilanes
| Condition | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acidic (pH < 4) | Fast | Slow | Primarily linear or randomly branched polymers.[10] |
| Neutral (pH ~7) | Slowest | Moderate | Slow gelation. |
| Basic (pH > 7) | Fast | Fast | Highly branched clusters leading to more particulate sols.[1] |
Experimental Protocols
Protocol 1: General Procedure for Preparation of a this compound Sol
This protocol is a general starting point and may require optimization.
-
Materials: this compound, Ethanol (anhydrous), Deionized water, Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution (e.g., 1 N).
-
Procedure: a. In a clean, dry flask, prepare a 1 M solution of this compound in ethanol. b. In a separate container, prepare the required amount of water and catalyst. For example, for a 1.5 molar ratio of water to silane and 2.7 mol% HCl catalyst. c. While stirring the this compound solution, add the water/catalyst mixture dropwise. d. Continue stirring the solution at room temperature for a designated period (e.g., 1-24 hours) to allow for hydrolysis and initial condensation. e. The resulting sol can then be used for coating applications or aged further to observe for gelation.
Visualizations
Logical Workflow for Troubleshooting Gelation Issues
Caption: A decision-making workflow for troubleshooting common gelation problems.
Signaling Pathway for Adhesion Promotion
Caption: The pathway from hydrolysis in solution to covalent bonding at the substrate surface.
References
- 1. osti.gov [osti.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation and prevention of fractures in sol–gel-derived thin films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gelest.com [gelest.com]
- 11. US8778458B2 - Adhesion promoter for coatings on different substrate surfaces - Google Patents [patents.google.com]
- 12. Adhesion Promoters Provide a Better Bond Between Metal Substrates and Coatings - Lubrizol [lubrizol.com]
- 13. researchgate.net [researchgate.net]
- 14. iris.unict.it [iris.unict.it]
- 15. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process [mdpi.com]
- 16. One-pot synthesis of silane-modified hyaluronic acid hydrogels for effective antibacterial drug delivery via sol-gel stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzyltriethoxysilane Hydrolysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of pH on the hydrolysis rate of Benzyltriethoxysilane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental work.
Effect of pH on Hydrolysis Rate: A Summary
The hydrolysis of this compound is a critical step in processes such as surface modification and material synthesis. The rate of this reaction is highly dependent on the pH of the medium. Generally, the hydrolysis rate is slowest at a neutral pH of around 7 and is catalyzed by both acidic and basic conditions.[1][2][3]
Data Presentation: Effect of pH on Phenyltriethoxysilane Hydrolysis Rate
| pH Range | Catalyst | Relative Hydrolysis Rate | Observations & Key Considerations |
| < 4 | Acid-catalyzed | Fast | Protonation of the ethoxy group makes the silicon atom more susceptible to nucleophilic attack by water.[1] Hydrolysis and condensation can occur simultaneously, especially with strong acids like HCl.[4] Acetic acid can be used as a catalyst to allow for hydrolysis to complete before significant condensation begins.[4] |
| 4 - 6 | Mildly Acidic | Moderate | The rate of hydrolysis is faster than at neutral pH but slower than in strongly acidic or basic conditions. This pH range can offer a good balance between hydrolysis and controlling the subsequent condensation reactions. |
| ~ 7 | Neutral | Very Slow | The hydrolysis rate is at its minimum around neutral pH.[1][2] This is generally not a practical pH for efficient hydrolysis. |
| 8 - 10 | Mildly Basic | Moderate to Fast | Hydroxide ions directly attack the silicon atom, catalyzing the hydrolysis.[1] The condensation rate is also significantly promoted at higher pH.[5] |
| > 10 | Base-catalyzed | Fast | The hydrolysis rate is rapid. However, the condensation reaction is also strongly catalyzed, which can lead to rapid gelation or precipitation of polysiloxanes.[6] |
Experimental Protocols
A detailed methodology for monitoring the hydrolysis of this compound is crucial for obtaining reliable and reproducible results. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose.[7][8]
Experimental Workflow for Monitoring Silane Hydrolysis
Methodology for Monitoring Hydrolysis by FTIR Spectroscopy
-
Instrumentation : Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation :
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol/water mixture) at the desired pH. The pH can be adjusted using dilute solutions of acids (e.g., acetic acid) or bases (e.g., ammonium hydroxide).
-
A common starting concentration is 1-5% (v/v) silane.
-
-
Data Acquisition :
-
Acquire a background spectrum of the solvent mixture at the desired temperature.
-
Introduce the silane solution to the ATR crystal and immediately begin acquiring spectra at regular time intervals.
-
-
Analysis :
-
Monitor the disappearance of the Si-O-C stretching bands (typically around 960 cm⁻¹ and 1105 cm⁻¹) which indicates the consumption of the ethoxy groups.
-
Monitor the appearance of the Si-OH stretching band (broad peak around 3200-3600 cm⁻¹) and the alcohol (ethanol) C-O stretching band (around 880 cm⁻¹) as products of hydrolysis.[9]
-
The rate of hydrolysis can be determined by plotting the change in the absorbance of a characteristic peak over time.
-
Methodology for Monitoring Hydrolysis by ¹H and ²⁹Si NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation :
-
Prepare the hydrolysis reaction mixture in a deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O) to provide a lock signal.
-
Adjust the pD (the equivalent of pH in deuterated solvents) to the desired value.
-
The concentration of the silane should be suitable for NMR analysis (typically in the millimolar range).
-
-
Data Acquisition :
-
Acquire ¹H and/or ²⁹Si NMR spectra at various time points after the initiation of the reaction.
-
-
Analysis :
-
¹H NMR : Monitor the decrease in the intensity of the signals corresponding to the ethoxy groups (-OCH₂CH₃) and the increase in the signal for the ethanol produced.
-
²⁹Si NMR : This is a more direct method for observing the changes in the silicon environment. The chemical shift of the silicon atom will change as the ethoxy groups are replaced by hydroxyl groups. This allows for the quantification of the starting material and the various hydrolyzed and condensed species.[7][10]
-
Troubleshooting and FAQs
This section addresses common issues that may be encountered during this compound hydrolysis experiments.
Q1: The hydrolysis reaction is very slow or appears to be incomplete. What could be the cause?
A1: Several factors can contribute to a slow or incomplete hydrolysis reaction:
-
Neutral pH: As mentioned, the hydrolysis rate is at a minimum around pH 7. Ensure that the pH of your reaction medium is sufficiently acidic or basic to catalyze the reaction.[1]
-
Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. If the reaction is too slow at room temperature, consider moderately increasing the temperature (e.g., to 40-60°C).[5][11]
-
Insufficient Water: Hydrolysis is a reaction with water. Ensure that there is a sufficient amount of water present in your reaction mixture. For trialkoxysilanes, at least three moles of water are required per mole of silane for complete hydrolysis.
-
Solvent Effects: The choice of co-solvent can influence the reaction rate. For ethoxy silanes, ethanol is a common co-solvent.[11]
Q2: I am observing the formation of a precipitate or cloudiness in my solution shortly after adding the silane. What is happening?
A2: The formation of a precipitate or turbidity indicates premature and uncontrolled condensation of the hydrolyzed silane to form polysiloxane oligomers or polymers.[12] This can be caused by:
-
High pH: While basic conditions catalyze hydrolysis, they also strongly promote condensation. If your goal is to generate stable solutions of hydrolyzed silane, it is often better to work under mildly acidic conditions.[3]
-
High Silane Concentration: At higher concentrations, the probability of intermolecular condensation increases. Consider working with more dilute solutions.[13]
-
High Temperature: Elevated temperatures accelerate both hydrolysis and condensation. A balance must be found to achieve a reasonable hydrolysis rate without excessive condensation.[5]
Q3: How can I be sure that I am observing hydrolysis and not just the dissolution of the silane?
A3: Spectroscopic techniques are essential to confirm that hydrolysis is occurring.
-
FTIR: Look for the characteristic changes in the spectrum as described in the protocol above, namely the disappearance of Si-O-C bands and the appearance of Si-OH and ethanol bands.[9]
-
NMR: ²⁹Si NMR is particularly powerful as it directly probes the silicon center and can distinguish between the unhydrolyzed silane and its hydrolyzed and condensed products.[7][10]
Q4: My analytical results (FTIR or NMR) are difficult to interpret due to overlapping peaks. What can I do?
A4: Peak overlap can be a challenge in these systems.
-
For FTIR: Deconvolution software can be used to separate overlapping bands. It is also important to have pure reference spectra of your starting material and expected products (e.g., ethanol).
-
For NMR:
-
Using a higher field spectrometer can improve spectral resolution.
-
Two-dimensional NMR techniques (e.g., HSQC, HMBC) can help in assigning complex spectra.
-
For ²⁹Si NMR, longer acquisition times may be necessary due to the low natural abundance of the ²⁹Si isotope and its long relaxation times.
-
Q5: How does the benzyl group affect the hydrolysis rate compared to other organotriethoxysilanes?
A5: The benzyl group, being bulkier than a simple alkyl group, can introduce steric hindrance around the silicon atom, which may slow down the rate of hydrolysis compared to smaller silanes like methyltriethoxysilane. However, the electronic effects of the phenyl ring can also play a role. For phenyltriethoxysilane, it has been observed that the π-bonds of the phenyl ring can stabilize the transition state during acid-catalyzed hydrolysis, potentially increasing the rate compared to some alkyltriethoxysilanes.[10] The overall effect for this compound will be a combination of these steric and electronic factors.
Logical Relationship between pH and Hydrolysis Rate
The following diagram illustrates the general relationship between the pH of the reaction medium and the rate of this compound hydrolysis.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. afinitica.com [afinitica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gelest.com [gelest.com]
- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
- 9. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 10. researchgate.net [researchgate.net]
- 11. witschem.com [witschem.com]
- 12. uychem.com [uychem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Benzyltriethoxysilane-Based Coatings
Welcome to the Technical Support Center for Benzyltriethoxysilane-based coatings. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the successful application and curing of these coatings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the application and curing of this compound-based coatings.
| Problem | Potential Cause | Recommended Solution |
| Poor Adhesion or Delamination | Inadequate surface preparation. | Ensure the substrate is thoroughly cleaned to remove any organic or inorganic contaminants. For many substrates, creating a high density of hydroxyl groups through methods like plasma treatment or piranha solution can improve adhesion.[1] |
| Incompatible coating or substrate. | This compound forms strong bonds with substrates rich in hydroxyl groups (e.g., glass, silicon wafers, metal oxides). For substrates with low surface energy, a primer or surface activation may be necessary. | |
| Incomplete curing. | Review and optimize curing parameters (temperature, humidity, time). Insufficient curing can lead to a weak interface between the coating and the substrate. | |
| Cracking of the Coating | Excessive coating thickness. | Apply a thinner, more uniform coating. Techniques like spin coating, dip coating, or spray coating can provide better control over thickness.[2] |
| High curing temperature or rapid solvent evaporation. | A lower, more gradual curing temperature can reduce shrinkage stress.[3] Ensure that the solvent evaporates at a controlled rate. | |
| Mismatched coefficient of thermal expansion. | This can be a factor on substrates that undergo significant temperature changes. Selecting a coating system with a closer thermal expansion match to the substrate may be necessary. | |
| Hazy or Opaque Coating | Premature hydrolysis and condensation in solution. | Prepare the silane solution immediately before use. Use anhydrous solvents and a controlled atmosphere (e.g., a glove box) to minimize exposure to atmospheric moisture. |
| Aggregation of silane molecules. | Optimize the concentration of this compound in the solution. Higher concentrations can sometimes lead to the formation of aggregates. | |
| Surface roughness. | Ensure the substrate is smooth before coating. In some cases, a rough surface can lead to light scattering and a hazy appearance. | |
| Inconsistent Coating Thickness | Improper application technique. | Refine the coating method. For spin coating, adjust the spin speed and time. For dip coating, control the withdrawal speed. |
| Viscosity of the coating solution is not optimal. | Adjust the concentration of the silane or the choice of solvent to achieve a suitable viscosity for the chosen application method. | |
| Blistering or Bubbles | Trapped solvent or moisture. | Ensure the previous coat is completely dry before applying the next. Apply coatings in a controlled environment with appropriate humidity levels.[4] |
| Contamination on the substrate. | Thoroughly clean the substrate to remove any contaminants that could outgas during curing. |
Frequently Asked Questions (FAQs)
Q1: What are the typical curing conditions for this compound-based coatings?
A1: The curing of this compound coatings occurs through hydrolysis and condensation reactions. While optimal conditions depend on the specific application and substrate, a general starting point is a temperature range of 56°F to 99°F (13°C to 37°C) and a relative humidity below 85%.[4] For a more robust and denser coating, a post-application thermal cure at a higher temperature, for instance, 100-150°C, can be beneficial.[3][5]
Q2: How does humidity affect the curing process?
A2: Humidity provides the water necessary for the hydrolysis of the ethoxy groups on the silane to form reactive silanol groups. While some humidity is essential, high relative humidity can lead to rapid, uncontrolled hydrolysis and condensation, potentially resulting in a hazy or rough coating.[4][6][7] Conversely, very low humidity can significantly slow down the curing process.
Q3: Can I use a catalyst to speed up the curing process?
A3: Yes, acid or base catalysts can be used to accelerate the hydrolysis and condensation reactions.[8] Common catalysts include hydrochloric acid or ammonia. The choice and concentration of the catalyst will significantly impact the reaction rates and the final structure of the coating.
Q4: What solvents are suitable for preparing a this compound solution?
A4: Anhydrous solvents such as ethanol, isopropanol, or toluene are commonly used. It is crucial to use a solvent with very low water content to prevent premature reaction of the silane in the solution.
Q5: How can I verify the successful formation of a this compound coating?
A5: Several techniques can be used to confirm the presence and quality of the coating. Contact angle measurements can show a change in the surface energy. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) can detect the formation of siloxane (Si-O-Si) bonds. For thickness and morphology, ellipsometry and atomic force microscopy (AFM) are useful.
Quantitative Data Summary
The following tables provide general guidelines for the curing conditions of this compound-based coatings. These are starting points and should be optimized for your specific experimental setup.
Table 1: General Curing Parameters
| Parameter | Recommended Range | Notes |
| Curing Temperature | Ambient (20-25°C) or Elevated (100-150°C) | Higher temperatures accelerate curing and can lead to a denser coating.[3][5] |
| Relative Humidity | 40 - 60% | Controlled humidity is crucial for reproducible results.[6][7] |
| Curing Time | 1 - 24 hours (ambient) or 30 - 60 minutes (elevated) | Longer times may be needed for complete curing at lower temperatures. |
| Silane Concentration | 1 - 5% (v/v) in anhydrous solvent | Higher concentrations may lead to thicker coatings but also risk aggregation. |
Experimental Protocols
Protocol for Surface Preparation and Coating Application
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove all organic and inorganic contaminants. A typical procedure for glass or silicon substrates involves sonication in acetone, followed by isopropanol, and then rinsing with deionized water.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
-
-
Surface Activation (Hydroxylation):
-
To enhance bonding, activate the surface to generate hydroxyl groups. This can be achieved through exposure to oxygen plasma or immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and must be handled with extreme care ).
-
Rinse the activated substrate thoroughly with deionized water and dry with an inert gas.
-
-
Silane Solution Preparation:
-
In a controlled environment with low humidity (e.g., a glove box), prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., ethanol or toluene).
-
Use the solution immediately after preparation.
-
-
Coating Application:
-
Apply the solution to the prepared substrate using a suitable technique such as dip coating, spin coating, or spray coating to achieve a uniform film.
-
-
Curing:
-
Allow the solvent to evaporate in a controlled environment.
-
Cure the coating under the desired conditions of temperature and humidity as outlined in Table 1. For a more robust coating, a thermal cure in an oven is recommended.
-
-
Post-Curing Rinse:
-
After curing, rinse the coated substrate with the anhydrous solvent to remove any loosely bound silane molecules.
-
Dry the final coated substrate with an inert gas.
-
Visualizations
Curing Mechanism of this compound
Caption: Curing process of this compound coatings.
Experimental Workflow for Coating Application
Caption: General experimental workflow for applying this compound coatings.
References
- 1. unicheminc.com [unicheminc.com]
- 2. US4704299A - Process for low temperature curing of sol-gel thin films - Google Patents [patents.google.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Controlling Conditions When Curing Surface Coating - Polygon Group [polygongroup.com]
- 5. mdpi.com [mdpi.com]
- 6. The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
Technical Support Center: Achieving Uniform Surface Coverage with Benzyltriethoxysilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform surface coverage with Benzyltriethoxysilane (BTES).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTES) and what are its primary applications?
This compound is an organosilane with a benzyl group and three ethoxy groups attached to a silicon atom. Its primary application is in surface modification, where it acts as a coupling agent to form a self-assembled monolayer (SAM) on various substrates. This functionalization is used to alter surface properties, such as increasing hydrophobicity, improving adhesion between organic and inorganic materials, and providing a reactive surface for further chemical modifications.
Q2: What is the fundamental mechanism of BTES surface coating?
The formation of a stable BTES coating on a surface occurs through a two-step process: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the BTES molecule react with water (present in trace amounts on the substrate surface or in the solvent) to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then react with hydroxyl (-OH) groups on the substrate surface (e.g., glass, silicon wafers) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other, forming a cross-linked network that enhances the stability of the coating.
Q3: Why is substrate preparation so critical for achieving a uniform BTES coating?
The quality and uniformity of the BTES monolayer are highly dependent on the cleanliness and reactivity of the substrate surface. Proper surface preparation is essential for:
-
Removing Contaminants: Any organic residues, dust, or other impurities can physically block the BTES molecules from reaching the surface, leading to a patchy or incomplete coating.
-
Generating Hydroxyl Groups: The condensation reaction requires the presence of hydroxyl (-OH) groups on the substrate. Many cleaning and activation methods, such as piranha solution or oxygen plasma treatment, are designed to clean the surface and increase the density of these reactive sites.
Q4: How do environmental conditions affect the BTES coating process?
Environmental factors, particularly humidity, can significantly impact the reproducibility of the surface functionalization. High humidity can lead to premature hydrolysis and self-condensation of BTES molecules in the solution before they can attach to the substrate surface. This results in the formation of aggregates that deposit unevenly, leading to a non-uniform and rough coating. Performing the reaction in a controlled, low-humidity environment, such as a glove box, is recommended for optimal results.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Inconsistent or Patchy Coating | 1. Inadequate substrate cleaning. 2. Non-uniform surface activation. 3. Presence of moisture during deposition. 4. Insufficient reaction time. 5. Inadequate rinsing after deposition. | 1. Implement a rigorous substrate cleaning protocol (see Experimental Protocols section). 2. Ensure the entire substrate surface is in contact with the activating solution (e.g., piranha etch or oxygen plasma). 3. Work in a low-humidity environment (e.g., a glove box) and use anhydrous solvents. 4. Increase the immersion time of the substrate in the BTES solution. 5. Thoroughly rinse the substrate with a fresh portion of the anhydrous solvent after silanization to remove any non-covalently bound molecules. |
| Poor Hydrophobicity (Low Water Contact Angle) | 1. Incomplete surface coverage. 2. Degraded or hydrolyzed BTES. 3. Insufficient curing after deposition. | 1. Review and optimize the entire coating protocol, from cleaning to curing. 2. Use fresh BTES and anhydrous solvents. Prepare the silane solution immediately before use. 3. Ensure proper curing temperature and time to promote the formation of a stable and cross-linked siloxane network. |
| Hazy or Opaque Appearance of the Coating | 1. BTES concentration is too high, leading to polymerization in the solution. 2. Excessive moisture in the solvent or atmosphere. | 1. Reduce the concentration of the BTES solution. 2. Use high-purity anhydrous solvents and perform the experiment in a controlled, dry environment. |
| Poor Adhesion of Subsequent Layers | 1. Incomplete formation of the BTES monolayer. 2. Steric hindrance from the benzyl group. | 1. Verify the successful formation of the BTES layer using characterization techniques like contact angle measurement or ellipsometry. 2. Consider using a linker molecule if the benzyl group is sterically hindering the subsequent reaction. |
Quantitative Data Summary
Disclaimer: The following data is based on typical values reported for analogous triethoxysilanes on silicon and glass substrates. Actual values for this compound may vary depending on the specific experimental conditions.
| Parameter | Typical Value Range | Characterization Technique | Significance |
| Water Contact Angle (on Si/SiO₂) | 80° - 95° | Contact Angle Goniometry | Indicates the hydrophobicity of the surface. A significant increase from the bare substrate (~20-30°) confirms surface modification.[1][2][3][4] |
| Monolayer Thickness | 0.8 nm - 1.5 nm | Ellipsometry, Atomic Force Microscopy (AFM) | Confirms the formation of a monolayer. Thickness can be influenced by the orientation of the benzyl group.[5] |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | A low RMS value indicates a smooth and uniform coating. Increased roughness can be a sign of aggregation.[2][6] |
Key Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer or Glass Slide)
-
Solvent Cleaning:
-
Sonicate the substrate in acetone for 15 minutes.
-
Sonicate the substrate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
-
Surface Activation (Hydroxylation):
-
Option A: Piranha Etch (for robust substrates):
-
CAUTION: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Immerse the cleaned substrates in freshly prepared piranha solution for 30-60 minutes at room temperature.
-
Rinse copiously with DI water.
-
-
Option B: Oxygen Plasma Treatment:
-
Place the cleaned substrates in a plasma cleaner.
-
Treat with oxygen plasma for 3-5 minutes.
-
-
-
Drying:
-
Dry the activated substrates under a stream of dry nitrogen gas.
-
For optimal results, further dry in an oven at 110-120°C for 30 minutes to remove any residual adsorbed water.
-
Use the cleaned and activated substrates immediately for functionalization.
-
Protocol 2: this compound (BTES) Coating
-
Solution Preparation (perform in a low-humidity environment):
-
Prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene). For example, add 1 mL of BTES to 99 mL of anhydrous toluene.
-
Prepare the solution immediately before use to minimize hydrolysis and polymerization in the solution.
-
-
Substrate Immersion:
-
Immerse the cleaned and activated substrates into the BTES solution.
-
Seal the container to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Rinsing:
-
Remove the substrates from the BTES solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Sonicate the coated substrates in fresh anhydrous toluene for 5 minutes.
-
Rinse again with anhydrous toluene followed by isopropanol.
-
-
Drying and Curing:
-
Dry the coated substrates with a gentle stream of dry nitrogen.
-
Cure the coated substrates by baking in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable and cross-linked siloxane network.
-
-
Storage:
-
Store the functionalized substrates in a desiccator or under an inert atmosphere until further use.
-
Visualizations
Caption: Experimental workflow for BTES surface functionalization.
References
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. researchgate.net [researchgate.net]
- 3. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the Value of Water Contact Angle on Silicon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fkf.mpg.de [fkf.mpg.de]
Validation & Comparative
A Comparative Guide to the Characterization of Benzyltriethoxysilane Modified Surfaces Using XPS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzyltriethoxysilane (BTES) Modified Surfaces with Phenyltriethoxysilane and Octyltriethoxysilane Alternatives, Supported by X-ray Photoelectron Spectroscopy (XPS) Data.
The functionalization of surfaces with organosilanes is a fundamental technique in materials science, enabling the precise control of surface properties for a vast array of applications, from biocompatible coatings on medical implants to adhesion promoters in advanced composites. This compound (BTES) is an aromatic silane that offers the potential to introduce phenyl groups onto a surface, thereby modifying its hydrophobicity, reactivity, and interaction with other molecules.
This guide provides a comparative analysis of surfaces modified with this compound and two common alternatives: Phenyltriethoxysilane (PTES), another aromatic silane, and Octyltriethoxysilane (OTES), an aliphatic silane. The comparison is based on X-ray Photoelectron Spectroscopy (XPS), a highly sensitive surface analysis technique that provides quantitative elemental composition and chemical state information.
Performance Comparison of Silane-Modified Surfaces
The choice of silane coupling agent is critical in dictating the final surface properties. While BTES and PTES introduce aromatic functionalities, OTES imparts an aliphatic character, leading to differences in surface energy, wettability, and potential for molecular interactions. The following tables summarize the expected quantitative XPS data for surfaces modified with these silanes. It is important to note that the exact atomic percentages can vary depending on the substrate, reaction conditions, and the formation of a monolayer versus a thicker polysiloxane layer.
Table 1: Comparative Quantitative XPS Analysis of Silane-Modified Silicon Surfaces
| Silane Coupling Agent | Expected Carbon (C) Atomic % | Expected Oxygen (O) Atomic % | Expected Silicon (Si) Atomic % |
| This compound (BTES) | 25 - 35% | 30 - 40% | 20 - 30% |
| Phenyltriethoxysilane (PTES) | 20 - 30% | 35 - 45% | 25 - 35% |
| Octyltriethoxysilane (OTES) | 30 - 40% | 25 - 35% | 20 - 30% |
| Unmodified Silicon Wafer | < 5% | 30 - 40% | 60 - 70% |
Note: The data presented is a synthesis of typical results and should be considered as a general guide. Actual values will be dependent on specific experimental conditions.
Table 2: High-Resolution XPS Peak Analysis for Silane-Modified Surfaces
| Element (Core Level) | This compound (BTES) Expected Binding Energy (eV) | Phenyltriethoxysilane (PTES) Expected Binding Energy (eV) | Octyltriethoxysilane (OTES) Expected Binding Energy (eV) | Chemical State Interpretation |
| Si 2p | ~102.5 - 103.5 | ~102.3 - 103.3 | ~102.0 - 103.0 | Si-O-Si (siloxane network), Si-O-C (residual ethoxy groups), Si-C |
| C 1s | ~284.8 (C-C/C-H, aromatic), ~286.3 (C-O) | ~284.8 (C-C/C-H, aromatic), ~286.3 (C-O) | ~285.0 (C-C/C-H, aliphatic), ~286.5 (C-O) | Differentiates between aromatic and aliphatic carbon environments. |
| O 1s | ~532.5 - 533.5 | ~532.5 - 533.5 | ~532.0 - 533.0 | Si-O-Si (siloxane network), Si-O-C (residual ethoxy groups) |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving consistent surface modifications and reliable characterization. Below are representative protocols for the silanization of a silicon surface and its subsequent analysis by XPS.
Surface Modification with this compound (General Protocol)
Materials:
-
Silicon wafers or other hydroxylated substrates
-
This compound (BTES)
-
Anhydrous toluene or ethanol
-
Detergent solution
-
Deionized water
-
Acetone and Isopropanol (reagent grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Sonicate the substrates in a detergent solution for 15 minutes, followed by thorough rinsing with deionized water.
-
Sonicate in acetone and then isopropanol for 10 minutes each.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
To generate a high density of surface hydroxyl groups, immerse the cleaned substrates in Piranha solution for 30-60 minutes.
-
Rinse the substrates extensively with deionized water and dry under a nitrogen stream.
-
Bake the substrates in an oven at 110-120°C for at least 1 hour prior to silanization.
-
-
Silanization:
-
Prepare a fresh 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry reaction vessel.
-
Immerse the cleaned and hydroxylated substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 60-80°C), depending on the desired layer thickness and density. The reaction should be carried out in a moisture-free environment (e.g., under a nitrogen or argon atmosphere) to prevent premature polymerization of the silane in solution.
-
Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane.
-
Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
XPS Analysis Protocol
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
Procedure:
-
Sample Preparation:
-
Mount the silane-modified substrates on the sample holder using double-sided conductive tape.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber.
-
-
Data Acquisition:
-
Acquire survey scans over a wide binding energy range (e.g., 0-1100 eV) to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, Si 2p). The pass energy should be set to a lower value (e.g., 20-40 eV) to achieve higher energy resolution.
-
-
Data Analysis:
-
Perform elemental quantification from the survey spectra by measuring the peak areas and applying appropriate sensitivity factors.
-
Perform chemical state analysis by curve-fitting the high-resolution spectra. The binding energy of the adventitious carbon C 1s peak (at ~284.8 eV) is typically used for charge referencing.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps in surface modification and XPS analysis.
Caption: Experimental workflow for surface modification and XPS analysis.
A Comparative Guide to the AFM Analysis of Aromatic Silane Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the surface characteristics of self-assembled monolayers (SAMs) formed from aromatic silanes, with a focus on Atomic Force Microscopy (AFM) analysis. Due to the limited availability of specific AFM data for Benzyltriethoxysilane (BTES), this guide utilizes data for the structurally similar Phenyltriethoxysilane (PTES) as a representative aromatic silane. This comparison is supplemented with data from two widely used alternatives: Octadecyltrichlorosilane (OTS), a long-chain alkylsilane, and (3-Aminopropyl)triethoxysilane (APTES), an amino-functionalized silane.
The selection of a silane for surface modification is critical as it dictates the resulting surface properties, such as hydrophobicity, biocompatibility, and chemical reactivity. This guide aims to provide objective, data-driven insights to aid in the selection of the most appropriate SAM for your research and development needs.
Quantitative Data Summary
The following table summarizes key quantitative parameters for PTES, OTS, and APTES SAMs as characterized by various surface analysis techniques, including AFM. It is important to note that specific values can vary based on substrate preparation, deposition conditions, and measurement parameters.
| Parameter | Phenyltriethoxysilane (PTES) (Representative for BTES) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Surface Roughness (Ra/RMS, nm) | Typically smooth, but can form islands. Ra values can be in the range of 0.2 - 1.5 nm depending on coverage.[1] | Highly ordered, smooth surfaces. RMS values are often low, around 1.1 nm.[1] | Can form relatively rough layers due to polymerization. Ra values can be around 0.28 nm.[2] |
| Water Contact Angle (°) | 73°[1] | 104°[1] | 50-70°[3] |
| Layer Thickness (nm) | ~0.7 nm (for Phenyltrichlorosilane) | ~2.5 nm | 0.8 - 1.5 nm[4] |
| Friction Force | Dependent on tip-SAM and tip-water interactions. Generally influenced by the terminal group chemistry.[5] | Generally low due to the ordered, non-polar surface. Friction can be anisotropic depending on the sliding direction relative to the molecular tilt.[5] | Higher friction can be expected due to the hydrophilic and reactive amine terminal groups, which can increase adhesion and interaction with the AFM tip.[5] |
Experimental Protocols
Reproducible formation of high-quality SAMs is critical for reliable AFM analysis. The following is a generalized protocol for the preparation of silane SAMs on a silicon substrate and subsequent AFM characterization.
I. Substrate Preparation (Hydroxylation)
The initial step in forming a robust silane SAM is the preparation of a clean, hydroxylated substrate. The surface must have a high density of hydroxyl (-OH) groups to facilitate covalent bonding with the silane molecules.
-
Cleaning: The silicon substrate is first cleaned to remove organic and particulate contamination. This is typically achieved by sonication in solvents such as acetone and ethanol, followed by rinsing with deionized (DI) water.
-
Hydroxylation (Piranha Etching): To generate a high density of surface hydroxyl groups, the cleaned substrate is immersed in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care in a fume hood with appropriate personal protective equipment. The substrate is typically immersed for 15-30 minutes.
-
Rinsing and Drying: Following piranha etching, the substrate is thoroughly rinsed with copious amounts of DI water to remove any residual acid. The substrate is then dried under a stream of high-purity nitrogen gas and often baked in an oven at 110-120°C to remove any adsorbed water. The hydroxylated substrate should be used immediately for SAM deposition.
II. Self-Assembled Monolayer (SAM) Formation
This process involves the chemisorption of the silane molecules onto the hydroxylated surface.
-
Solution Preparation: A dilute solution (typically 1-5 mM) of the desired silane (e.g., BTES, OTS, or APTES) is prepared in an anhydrous organic solvent, such as toluene. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Deposition: The cleaned and hydroxylated substrate is immersed in the silane solution. The deposition is typically carried out for a period ranging from a few minutes to several hours at room temperature. The deposition time influences the quality and coverage of the resulting SAM.
-
Rinsing: After deposition, the substrate is removed from the solution and rinsed thoroughly with fresh anhydrous solvent to remove any non-covalently bonded (physisorbed) silane molecules.
-
Curing: The substrate is then typically cured by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane (Si-O-Si) bonds between adjacent silane molecules and between the silane molecules and the substrate surface.
III. Atomic Force Microscopy (AFM) Analysis
AFM is a powerful technique for characterizing the nanoscale topography and properties of SAMs.
-
Imaging Mode: Tapping mode (or intermittent contact mode) is generally preferred for imaging soft organic layers like SAMs to minimize sample damage and tip contamination.
-
Probe Selection: A sharp silicon nitride or silicon tip with a low spring constant is typically used for high-resolution imaging.
-
Image Acquisition: The SAM-coated substrate is mounted on the AFM stage, and the surface is scanned. Key imaging parameters to record and analyze include:
-
Topography: Provides information on the surface morphology, including the presence of domains, islands, or defects.
-
Surface Roughness: Quantified by parameters such as the root-mean-square (RMS) roughness or the arithmetic mean roughness (Ra), which provide a measure of the uniformity of the monolayer.
-
Phase Imaging: Can reveal variations in surface properties such as adhesion and viscoelasticity, which can help to distinguish between different components on the surface or identify areas of incomplete SAM formation.
-
-
Friction Force Microscopy (FFM): By operating the AFM in contact mode and measuring the lateral deflection of the cantilever as it scans across the surface, FFM can provide qualitative and semi-quantitative information about the frictional properties of the SAM.
Mandatory Visualization
Caption: Experimental workflow for the formation and AFM analysis of silane SAMs.
Caption: Comparison of key characteristics of different silane SAMs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. AFM Study of Roughness Development during ToF-SIMS Depth Profiling of Multilayers with a Cs+ Ion Beam in a H2 Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Measuring contact angle of Benzyltriethoxysilane hydrophobic coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Benzyltriethoxysilane (BTES) hydrophobic coatings with other common silane-based alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting and preparing appropriate hydrophobic surfaces for their specific applications.
Performance Comparison of Silane-Based Hydrophobic Coatings
| Silane Coating | Chemical Structure of Silane | Water Contact Angle (°) | Reference |
| This compound (BTES) | Benzyl-Si(OCH₂CH₃)₃ | ~85-95 (Estimated) | N/A |
| Phenyltriethoxysilane (PhTES) | Phenyl-Si(OCH₂CH₃)₃ | 89[1] | [1] |
| Octyltriethoxysilane (OTES) | CH₃(CH₂)₇Si(OCH₂CH₃)₃ | ~105-110 | [2] |
| Decyltriethoxysilane (DTES) | CH₃(CH₂)₉Si(OCH₂CH₃)₃ | >150 (Superhydrophobic) | [3] |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OCH₂CH₃)₃ | ~60-70 | [1] |
| Perfluorooctyltriethoxysilane (PFOTES) | CF₃(CF₂)₇(CH₂)₂Si(OCH₂CH₃)₃ | >150 (Superhydrophobic) | [4] |
Note: The water contact angle for this compound is an estimation based on the value for Phenyltriethoxysilane due to the lack of direct experimental data in the available literature. The actual contact angle may vary depending on the substrate, coating method, and surface roughness.
Experimental Protocols
Preparation of Hydrophobic Coatings via Sol-Gel Method
This protocol describes a general procedure for preparing hydrophobic coatings on glass or silicon substrates using a silane precursor, which can be adapted for this compound.[5]
Materials:
-
Glass or silicon substrates
-
This compound (or other silane precursor)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1M)
-
Laboratory-grade detergent
-
Acetone
-
Isopropanol
-
High-purity nitrogen gas
Equipment:
-
Sonicator
-
Plasma cleaner (optional, for surface activation)
-
Beakers and magnetic stirrer
-
Dip-coater or spin-coater
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the substrate in laboratory-grade detergent, deionized water, acetone, and isopropanol for 15 minutes each to remove organic contaminants.[5]
-
Dry the substrate under a stream of high-purity nitrogen gas.[5]
-
For optimal results, activate the surface by treating the cleaned substrate with oxygen or air plasma for 3-5 minutes. This process generates hydroxyl (-OH) groups, which are essential for the covalent bonding of the silane.[5]
-
-
Preparation of the Silane Solution:
-
In a beaker, prepare a solution of 95% ethanol and 5% deionized water (by volume).
-
Adjust the pH of the solution to 4-5 by adding a few drops of 0.1M HCl while stirring. This acidic condition catalyzes the hydrolysis of the silane.[5]
-
Add this compound to the acidified ethanol/water mixture to a final concentration of 1-5% (v/v).
-
Stir the solution at room temperature for at least 1-2 hours to allow for the hydrolysis of the ethoxy groups to form reactive silanol groups (-Si-OH).[5]
-
-
Coating Application (Dip-Coating Example):
-
Immerse the cleaned and activated substrate into the prepared silane solution.
-
Withdraw the substrate at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed can be adjusted to control the coating thickness.[5]
-
-
Curing:
-
Allow the coated substrate to air-dry for 10-15 minutes.
-
Heat the substrate in an oven at 110-120°C for 30-60 minutes to promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate surface, forming a stable, cross-linked siloxane network.[5]
-
Measurement of Water Contact Angle
The sessile drop method using a contact angle goniometer is a standard technique for determining the water contact angle of a surface.
Equipment:
-
Contact angle goniometer with a camera and analysis software
-
Syringe with a flat-tipped needle
-
High-purity water
Procedure:
-
Instrument Setup:
-
Place the coated substrate on the sample stage of the goniometer.
-
Ensure the stage is level.
-
Fill the syringe with high-purity water and mount it on the dispenser.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the coated substrate.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet on the surface.
-
The software will analyze the shape of the droplet at the solid-liquid-vapor interface.
-
The contact angle is the angle formed between the tangent to the droplet and the surface at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average value.
-
Visualizing the Experimental Workflow and Hydrophobicity Comparison
To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for hydrophobic coating and measurement.
Caption: Comparison of hydrophobicity based on water contact angle.
References
A Tale of Two Surfaces: A Comparative Guide to Benzyltriethoxysilane and (3-Aminopropyl)triethoxysilane for Surface Functionalization
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. The choice of surface functionalization agent can dictate the success of applications ranging from biocompatible implants and targeted drug delivery systems to high-sensitivity biosensors. This guide provides a comprehensive, data-driven comparison of two common organosilanes: Benzyltriethoxysilane and (3-Aminopropyl)triethoxysilane (APTES).
This compound, with its aromatic benzyl group, typically imparts a hydrophobic character to surfaces, influencing the adsorption of specific biomolecules. In contrast, (3-Aminopropyl)triethoxysilane introduces reactive primary amine groups, rendering surfaces hydrophilic and amenable to further bioconjugation. This fundamental difference in the resulting surface chemistry leads to distinct downstream biological interactions. This guide will delve into the experimental data that quantifies these differences, providing detailed protocols to enable researchers to make informed decisions for their specific applications.
Chemical Structures and Functional Groups
The distinct functionalities of this compound and APTES are rooted in their molecular structures. This compound possesses a benzyl group attached to the silicon atom, while APTES has a propyl chain terminating in a primary amine. Both molecules feature three ethoxy groups that enable their covalent attachment to hydroxylated surfaces.
The Silanization Process: A General Workflow
The functionalization of surfaces with both this compound and APTES follows a general three-step silanization process. This involves the hydrolysis of the ethoxy groups, condensation of the resulting silanols with surface hydroxyl groups, and subsequent cross-linking to form a stable siloxane layer.
Comparative Performance Data
The choice between this compound and APTES hinges on the desired surface properties. The following tables summarize key quantitative data to guide this selection.
Surface Wettability and Energy
The hydrophobicity or hydrophilicity of a functionalized surface is a critical parameter influencing biomolecular interactions. This is typically quantified by measuring the water contact angle and calculating the surface energy.
| Silane | Substrate | Water Contact Angle (°) | Surface Energy (mJ/m²) |
| This compound | Glass/SiO₂ | 70 - 90 (estimated) | ~40 (Dispersive component dominant) |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass/SiO₂ | 40 - 60[1] | >60 (Polar component significant) |
Note: Data for this compound is estimated based on phenyl-terminated silanes due to a lack of direct comparative studies. Actual values may vary based on deposition conditions.
Protein Adsorption
The nature of the functionalized surface significantly impacts the quantity and conformation of adsorbed proteins, which in turn mediates subsequent cellular interactions.
| Silane | Surface Property | Model Protein | Adsorbed Protein Amount (ng/cm²) |
| This compound | Hydrophobic | Bovine Serum Albumin (BSA) | 150 - 250[2][3] |
| (3-Aminopropyl)triethoxysilane (APTES) | Hydrophilic/Positively Charged | Bovine Serum Albumin (BSA) | 250 - 400[4] |
Note: Protein adsorption is highly dependent on the protein's isoelectric point and the pH of the solution.
Cell Adhesion
The ability of a surface to support cell adhesion and proliferation is crucial for applications in tissue engineering and medical implants.
| Silane | Surface Functionality | Cell Type | Cell Adhesion & Proliferation |
| This compound | Benzyl (Hydrophobic) | Fibroblasts/Endothelial Cells | Moderate adhesion, dependent on adsorbed protein layer[5] |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (Hydrophilic/Positive Charge) | Fibroblasts/Mesenchymal Stem Cells | Enhanced adhesion and proliferation[6][7] |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving consistent surface functionalization and reliable experimental outcomes.
Protocol 1: Surface Functionalization with this compound or APTES
Materials:
-
Substrates (e.g., glass coverslips, silicon wafers)
-
This compound or (3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - CAUTION: Extremely corrosive and reactive.
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation: a. Sonicate substrates in acetone, isopropanol, and DI water for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. In a fume hood, immerse the cleaned substrates in piranha solution for 30 minutes to generate surface hydroxyl groups. d. Rinse the substrates thoroughly with DI water and dry with nitrogen gas.
-
Silanization: a. Prepare a 1-2% (v/v) solution of either this compound or APTES in anhydrous toluene in a sealed container under a nitrogen atmosphere. b. Immerse the activated substrates in the silane solution for 2-4 hours at room temperature.
-
Rinsing and Curing: a. Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove unbound silane. b. Cure the functionalized substrates in an oven at 110°C for 30-60 minutes to promote cross-linking and stabilize the monolayer. c. Store the functionalized substrates in a desiccator until use.
Protocol 2: Protein Adsorption Assay
Materials:
-
Functionalized substrates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model protein solution (e.g., 1 mg/mL Bovine Serum Albumin in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS) - for cell adhesion assays
-
Quantification method (e.g., Micro-BCA Protein Assay Kit, QCM-D, or fluorescently labeled protein and fluorescence microscopy)
Procedure:
-
Place the functionalized substrates in a multi-well plate.
-
Add the protein solution to each well, ensuring the surface is fully covered.
-
Incubate for 1-2 hours at room temperature.
-
Gently aspirate the protein solution and wash the substrates three times with PBS to remove non-adsorbed protein.
-
Quantify the amount of adsorbed protein using a suitable method. For example, using a Micro-BCA assay, lyse the adsorbed protein and follow the manufacturer's protocol to determine the protein concentration.
Protocol 3: Cell Adhesion Assay
Materials:
-
Functionalized and protein-coated substrates in a sterile multi-well plate
-
Cell culture medium
-
Cell suspension of the desired cell type (e.g., fibroblasts, mesenchymal stem cells)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., DAPI for nuclear staining, Phalloidin for actin cytoskeleton)
-
Fluorescence microscope
Procedure:
-
Seed the cells onto the functionalized substrates at a desired density (e.g., 10,000 cells/cm²).
-
Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for a specified time (e.g., 4, 24, or 48 hours).
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with the fixation solution for 15 minutes at room temperature.
-
Stain the cells with appropriate fluorescent dyes.
-
Image the substrates using a fluorescence microscope and quantify the number of adherent cells per unit area.
Logical Pathway for Silane Selection
The decision-making process for selecting the appropriate silane can be visualized as follows:
Conclusion
The choice between this compound and (3-Aminopropyl)triethoxysilane for surface functionalization is dictated by the specific requirements of the intended application. This compound is a suitable choice for creating hydrophobic surfaces that can influence the adsorption of specific proteins through non-polar interactions. In contrast, APTES is the preferred option for generating hydrophilic, amine-functionalized surfaces that not only promote cell adhesion but also provide a reactive platform for the covalent immobilization of a wide range of biomolecules. By understanding the fundamental differences in their resulting surface chemistries and leveraging the quantitative data and protocols presented in this guide, researchers can strategically select the optimal silane to advance their work in drug development, biomaterials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. Quantitative and qualitative evaluation of adsorption/desorption of bovine serum albumin on hydrophilic and hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption properties of proteins on SBA-15 nanoparticles functionalized with aminosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylsilane-modified surfaces: inhibition of human macrophage adhesion and foreign body giant cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Surface chemical modification of poly(dimethylsiloxane) for the enhanced adhesion and proliferation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis: Benzyltriethoxysilane vs. Octadecyltrichlorosilane for Hydrophobic Surface Modification
This guide provides a detailed comparison of two common silane-coupling agents, Benzyltriethoxysilane (BETS) and Octadecyltrichlorosilane (OTS), used to impart hydrophobicity to various substrates. The selection between these agents is critical for researchers and product developers, as their performance is dictated by their distinct chemical structures—an aromatic benzyl group versus a long aliphatic chain, and different reactive headgroups. This analysis is supported by experimental data from scientific literature to aid in selecting the optimal agent for specific research and development applications.
Mechanism of Hydrophobic Surface Formation
Silanes create hydrophobic surfaces by covalently bonding to substrates that possess hydroxyl (-OH) groups, such as glass, silicon wafers, or metal oxides. The process involves two key steps:
-
Hydrolysis: The reactive groups on the silicon atom (ethoxy groups for BETS, chloro groups for OTS) react with trace amounts of water to form reactive silanol (-Si-OH) groups.
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate, forming stable siloxane bonds (Si-O-Substrate). They also condense with each other to form a cross-linked polysiloxane network on the surface.
The non-polar organic chains (benzyl or octadecyl) orient away from the surface, creating a new, low-energy interface that repels water. The primary difference in the reaction mechanism between BETS and OTS lies in their reactive headgroups. The trichlorosilane group of OTS is highly reactive and releases corrosive hydrochloric acid (HCl) as a byproduct, necessitating handling in anhydrous conditions.[1] The triethoxysilane group of BETS is less reactive, offers a more controlled reaction, and releases benign ethanol.[2]
References
A Comparative Guide to the Thermal Stability of Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of a silane coupling agent for applications in composite materials, surface functionalization, and drug delivery systems often hinges on its thermal stability. The ability of a silane to maintain its structural integrity at elevated temperatures is critical for ensuring the performance and longevity of the final product. This guide provides an objective comparison of the thermal stability of various silane coupling agents, supported by experimental data from thermogravimetric analysis (TGA).
Performance Comparison of Silane Coupling Agents
The thermal stability of a silane coupling agent is primarily determined by the nature of its organic functional group. The following table summarizes the thermal decomposition temperatures for a range of silane coupling agent hydrolysates, providing a comparative baseline for their performance. The data represents the temperature at which a 25% weight loss was observed by Thermogravimetric Analysis (TGA), a standard technique for evaluating thermal stability.
| Silane Coupling Agent Functional Group | Example Silane Structure | Temperature at 25% Weight Loss (°C) |
| Amino | H₂N(CH₂)₃Si(OCH₃)₃ | 220 |
| Chloroalkyl | ClCH₂(CH₂)₂Si(OCH₃)₃ | 360 |
| Diamino | H₂N(CH₂)₂NH(CH₂)₃Si(OCH₃)₃ | 390 |
| Acryloxy | H₂C=C(CH₃)COO(CH₂)₃Si(OCH₃)₃ | 395 |
| Chloromethylphenyl | ClCH₂C₆H₄(CH₂)₂Si(OCH₃)₃ | 435 |
| Diamino | H₂N(CH₂)₂NH(CH₂)₂NH(CH₂)₃Si(OCH₃)₃ | 485 |
| Styrylamino | H₂C=CHC₆H₄CH₂NH(CH₂)₂NH(CH₂)₃Si(OCH₃)₃ | 495 |
| Phenylamino | C₆H₅NH(CH₂)₃Si(OCH₃)₃ | 530 |
Key Observations:
-
Influence of Organic Functionality: The data clearly indicates that the organic functional group plays a significant role in the thermal stability of the silane.
-
Alkylamino vs. Aromatic Amino: Phenylamino-functional silanes exhibit significantly higher thermal stability compared to simple alkylamino-functional silanes. For instance, the phenylamino silane shows a 25% weight loss at 530°C, whereas the aminopropyl silane reaches the same weight loss at only 220°C.
-
Aromaticity and Stability: The presence of aromatic groups, in general, enhances thermal stability. The chloromethylphenyl and styrylamino silanes also demonstrate high thermal decomposition temperatures.
-
General Stability Order: The general order of increasing thermal stability for organosilane coupling agents is influenced by the position of the functional group relative to the silicon atom. Gamma-substituted silanes, where the functional group is separated from the silicon atom by a three-carbon chain, are the most common and offer a good balance of reactivity and stability.
Experimental Protocols
The data presented in this guide is primarily based on Thermogravimetric Analysis (TGA). The following is a representative experimental protocol for evaluating the thermal stability of silane coupling agents.
Objective: To determine the thermal decomposition profile of a silane coupling agent by measuring its mass loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance (accurate to 0.01 mg)
-
Sample Pans (e.g., platinum, alumina)
-
Gases: High-purity nitrogen (or other inert gas) and/or air/oxygen
Procedure:
-
Sample Preparation:
-
For the analysis of silane hydrolysates, a controlled hydrolysis of the silane coupling agent is performed.
-
The resulting silanol solution is then dried to obtain a solid hydrolysate powder.
-
A small amount of the dried hydrolysate (typically 5-10 mg) is accurately weighed into a TGA sample pan.
-
-
Instrument Setup:
-
The TGA instrument is calibrated according to the manufacturer's instructions.
-
The desired atmosphere is established by purging the furnace with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min). An oxidative atmosphere (air or oxygen) can be used to study oxidative degradation.
-
-
Thermal Program:
-
The sample is initially held at a low temperature (e.g., 30°C) to allow for temperature equilibration.
-
The temperature is then increased at a constant heating rate, typically 10°C/min or 20°C/min, to a final temperature (e.g., 800-1000°C).
-
-
Data Acquisition:
-
The mass of the sample is continuously monitored and recorded as a function of temperature and time throughout the heating program.
-
Data Analysis:
-
TGA Curve: A plot of percentage weight loss versus temperature is generated.
-
Derivative Thermogravimetric (DTG) Curve: The first derivative of the TGA curve is plotted to identify the temperatures of the maximum rate of weight loss (peak decomposition temperatures).
-
Key Parameters:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.
-
Temperature at Specific Weight Loss: The temperatures at which 5%, 10%, 25%, 50%, etc., weight loss occurs are determined from the TGA curve.
-
Peak Decomposition Temperature (T_peak): The temperature at the peak of the DTG curve, indicating the point of the most rapid degradation.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the thermal stability analysis of silane coupling agents using TGA.
Enhancing Substrate Adhesion: A Comparative Guide to Benzyltriethoxysilane Treatment
For researchers, scientists, and drug development professionals seeking to optimize surface adhesion, benzyltriethoxysilane presents a compelling surface treatment option. This guide provides an objective comparison of its performance against other common silane coupling agents, supported by experimental data and detailed protocols for adhesion strength testing.
The functionalization of substrate surfaces is a critical step in numerous applications, from ensuring the stability of biomedical implants to enhancing the performance of coatings and adhesives. Silane coupling agents are frequently employed to promote adhesion between inorganic substrates and organic polymers. Among these, this compound offers unique properties due to its aromatic benzyl group. This guide explores the efficacy of this compound as an adhesion promoter, presenting a comparative analysis with other silanes and detailing the methodologies for evaluating its performance.
Comparative Adhesion Strength of Silane-Treated Substrates
To provide a clear comparison of adhesion performance, the following table summarizes the lap shear strength of various silane treatments on aluminum alloy substrates. Lap shear testing is a common method to determine the shear strength of an adhesive bond between two substrates.[1][2]
| Surface Treatment | Adhesive | Substrate | Average Lap Shear Strength (MPa) | Failure Mode |
| Untreated | Epoxy | Aluminum Alloy | 15.4 | Adhesive |
| Aminopropyltriethoxysilane | Epoxy | Aluminum Alloy | 22.9 | Cohesive |
| (3-Glycidyloxypropyl)trimethoxysilane | Epoxy | Aluminum Alloy | 25.6 | Cohesive |
| This compound (Hypothetical) | Epoxy | Aluminum Alloy | ~24.5 | Cohesive |
Note: The data for this compound is hypothetical and based on typical performance characteristics of aromatic silanes. Actual performance may vary depending on the specific substrate, adhesive, and application parameters.
As the data suggests, silane treatments significantly improve the adhesion of epoxy adhesives to aluminum alloy substrates compared to untreated surfaces. While aminopropyltriethoxysilane and (3-glycidyloxypropyl)trimethoxysilane are well-established adhesion promoters, this compound is expected to offer comparable performance, promoting a cohesive failure mode which indicates that the adhesive bond is stronger than the adhesive material itself.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable adhesion strength data. The following sections outline the protocols for substrate preparation, this compound surface treatment, and subsequent adhesion strength testing.
Substrate Preparation
Proper substrate preparation is essential to ensure optimal adhesion.[3] The following protocol is recommended for aluminum alloy substrates:
-
Degreasing: Immerse the aluminum alloy substrates in an acetone bath and sonicate for 15 minutes to remove any organic contaminants.
-
Rinsing: Rinse the substrates thoroughly with deionized water.
-
Etching (Optional but Recommended): Immerse the substrates in a 5% sodium hydroxide solution for 2 minutes, followed by a rinse with deionized water. Then, immerse in a 30% nitric acid solution for 1 minute to neutralize the surface, followed by a final rinse with deionized water.
-
Drying: Dry the substrates in an oven at 110°C for 15 minutes.
This compound Surface Treatment
The application of this compound should be performed in a controlled environment to ensure a uniform and effective coating.
-
Solution Preparation: Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.
-
Hydrolysis: Stir the solution for at least 1 hour to allow for the hydrolysis of the ethoxy groups to reactive silanol groups.
-
Application: Immerse the prepared substrates in the silane solution for 2 minutes.
-
Drying and Curing: Remove the substrates from the solution and allow them to air dry for 10 minutes, followed by curing in an oven at 120°C for 15 minutes to promote the formation of covalent bonds between the silane and the substrate.
Adhesion Strength Testing
Pull-Off Adhesion Test (ASTM D4541)
The pull-off test measures the tensile strength of the adhesive bond.[4][5]
-
Dolly Preparation: Abrade the surface of the test dollies (typically 20 mm diameter) and clean them with a solvent.
-
Adhesive Application: Apply a uniform layer of a compatible high-strength epoxy adhesive to the surface of the dolly.
-
Dolly Attachment: Press the dolly firmly onto the this compound-treated substrate.
-
Curing: Allow the adhesive to cure according to the manufacturer's instructions.
-
Scoring: Once cured, score around the circumference of the dolly through the coating to the substrate to isolate the test area.
-
Testing: Attach a portable pull-off adhesion tester to the dolly and apply a perpendicular tensile force at a constant rate until the dolly detaches.
-
Data Recording: Record the pull-off strength in Megapascals (MPa) and note the nature of the failure (adhesive, cohesive, or substrate failure).
Lap Shear Strength Test (ASTM D1002)
The lap shear test evaluates the shear strength of the adhesive bond.[1][2]
-
Specimen Preparation: Prepare single-lap-joint specimens by bonding two treated substrates with an overlap of a specified area (e.g., 12.5 mm x 25 mm).
-
Adhesive Application: Apply a uniform layer of a compatible high-strength epoxy adhesive to the overlap region of one substrate.
-
Joint Assembly: Join the two substrates, ensuring proper alignment and applying uniform pressure to the bond line.
-
Curing: Cure the adhesive according to the manufacturer's specifications.
-
Testing: Place the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed until the joint fails.
-
Data Recording: Record the maximum load at failure and calculate the lap shear strength in Megapascals (MPa) by dividing the maximum load by the overlap area.
Visualizing the Experimental Workflow
To provide a clear understanding of the experimental process, the following diagram illustrates the workflow from substrate preparation to adhesion testing.
This guide provides a foundational understanding of the evaluation of this compound as an adhesion promoter. For specific applications, further optimization of the treatment parameters and a broader range of comparative studies are recommended.
References
A Researcher's Guide to Validating Covalent Bonding of Benzyltriethoxysilane to Surfaces
For researchers, scientists, and drug development professionals, the successful covalent attachment of silanes to surfaces is a critical step in developing advanced materials with tailored properties. This guide provides a comparative framework for validating the covalent bonding of Benzyltriethoxysilane (BETS), offering insights into its performance relative to other common silanization agents: the aromatic Phenyltriethoxysilane (PETS) and the aliphatic Octadecyltrichlorosilane (OTS). By presenting key experimental data and detailed protocols, this document serves as a practical resource for ensuring the integrity and stability of surface modifications.
Comparative Analysis of Surface Properties
The choice of silane profoundly influences the resulting surface characteristics. While experimental data for this compound is not as prevalent in publicly available literature, we can infer its properties and compare them with the well-characterized PETS and OTS. This comparison highlights the differences between an aromatic silane with a methylene spacer (BETS), a direct aromatic silane (PETS), and a long-chain aliphatic silane (OTS).
Table 1: Quantitative Comparison of Surface Analysis Data
| Parameter | This compound (BETS) | Phenyltriethoxysilane (PETS) | Octadecyltrichlorosilane (OTS) |
| X-ray Photoelectron Spectroscopy (XPS) | |||
| Expected Elemental Composition (Atomic %) | |||
| Carbon (C) | High | High | High |
| Silicon (Si) | Present | Present | Present |
| Oxygen (O) | Present | Present | Present |
| Contact Angle Goniometry | |||
| Water Contact Angle (θ) | Expected > 80° | ~70-80° | >100°[1][2] |
| Atomic Force Microscopy (AFM) | |||
| Surface Roughness (RMS) | Expected to be low | Low | ~0.1-0.5 nm[3][4] |
Note: Specific values for this compound are estimations based on its chemical structure and require experimental verification.
Key Validation Techniques and Experimental Protocols
To rigorously validate the covalent attachment and integrity of the silane monolayer, a multi-technique approach is recommended.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and chemical bonding information.
Experimental Protocol:
-
Sample Preparation: The silanized substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: An initial wide-energy scan is performed to identify all elements present on the surface. The presence of Silicon (Si), Carbon (C), and Oxygen (O) from the silane and the substrate is expected.
-
High-Resolution Scans: Detailed scans of the C 1s, O 1s, and Si 2p regions are acquired.
-
C 1s: The C 1s spectrum can be deconvoluted to identify different carbon species, such as C-C/C-H from the benzyl or phenyl group and the alkyl chain, and potentially C-Si bonds.
-
Si 2p: The Si 2p spectrum is crucial for confirming covalent bonding. A peak corresponding to Si-O-Substrate bonds will be present, shifted to a higher binding energy compared to the Si-C bond. The presence of Si-O-Si peaks would indicate the formation of a polysiloxane network.
-
-
Data Analysis: The atomic concentrations of the detected elements are calculated from the peak areas after applying relative sensitivity factors. The binding energies of the high-resolution peaks provide information about the chemical states.
Contact Angle Goniometry for Surface Wettability
This technique provides a rapid and straightforward assessment of the change in surface energy and hydrophobicity upon silanization.
Experimental Protocol:
-
Instrument Setup: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispenser is used.
-
Droplet Deposition: A small droplet (typically 2-5 µL) of deionized water is gently deposited onto the silanized surface.
-
Image Acquisition: A high-resolution image of the droplet at the solid-liquid-vapor interface is captured.
-
Angle Measurement: The contact angle is determined by fitting the droplet shape to a mathematical model (e.g., Young-Laplace). Measurements should be taken at multiple locations on the surface to ensure statistical significance. An increase in the water contact angle compared to the bare substrate indicates successful surface modification with the hydrophobic silane.
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
AFM provides high-resolution imaging of the surface morphology, allowing for the assessment of monolayer uniformity and the measurement of surface roughness.
Experimental Protocol:
-
Probe Selection: A sharp silicon or silicon nitride tip with a low spring constant is typically used for imaging soft organic monolayers.
-
Imaging Mode: Tapping mode or PeakForce Tapping mode is preferred over contact mode to minimize damage to the silane layer.
-
Image Acquisition: The AFM tip is scanned across the surface, and the feedback loop maintains a constant tapping amplitude or peak force. The vertical movement of the scanner is recorded to generate a topographic image.
-
Data Analysis: The root-mean-square (RMS) roughness of the surface is calculated from the height data of the AFM image. A smooth, uniform surface with a low RMS roughness is indicative of a well-formed monolayer.
Visualizing the Workflow
To illustrate the logical flow of validating the covalent bonding of this compound, the following diagrams outline the key steps.
References
Measuring Benzyltriethoxysilane Film Thickness: A Comparative Guide to Spectroscopic Ellipsometry and Other Techniques
For researchers, scientists, and drug development professionals seeking precise and non-destructive measurement of Benzyltriethoxysilane (BTES) film thickness, spectroscopic ellipsometry (SE) emerges as a powerful analytical tool. This guide provides a comprehensive comparison of SE with other common thin-film measurement techniques, supported by experimental protocols and data to aid in selecting the optimal method for specific research needs.
This compound (BTES) is an organosilane compound frequently used to form thin films and self-assembled monolayers on various substrates. The precise thickness of these films is a critical parameter that dictates their performance in applications ranging from surface modification and biocompatible coatings to adhesion promotion in drug delivery systems. While several methods are available for thin-film characterization, they differ in their principles, accuracy, and applicability.
A Head-to-Head Comparison of Film Thickness Measurement Techniques
Spectroscopic ellipsometry stands out for its high sensitivity and non-destructive nature, making it particularly well-suited for the analysis of ultra-thin and delicate organic layers like those formed by BTES. To provide a clear perspective, the following table summarizes the performance of SE in comparison to other widely used techniques: Atomic Force Microscopy (AFM), Profilometry, and X-ray Reflectometry (XRR).
| Technique | Principle of Operation | Typical Thickness Range | Advantages | Limitations |
| Spectroscopic Ellipsometry (SE) | Measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants. | Sub-nanometer to several micrometers | - Non-destructive and non-contact- High sensitivity to very thin films- Can determine optical properties (refractive index, extinction coefficient)- Fast measurements | - Model-dependent analysis- Requires knowledge of the substrate's optical properties- Can be sensitive to surface roughness and inhomogeneities |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe technique that measures surface topography by "feeling" the surface with a sharp tip. | Sub-nanometer to micrometers | - Provides 3D topographical images- High lateral and vertical resolution- Direct measurement of step heights | - Contact mode can damage soft films- Requires a step edge or scratch in the film- Slower measurement speed for large areas |
| Stylus Profilometry | A mechanical technique that measures the vertical displacement of a stylus as it is dragged across a step on the film surface. | Nanometers to millimeters | - Direct and straightforward measurement- Wide thickness range- Relatively inexpensive | - Destructive (can scratch the film)- Requires a step edge- Tip size limits lateral resolution- Can be inaccurate for soft films |
| X-ray Reflectometry (XRR) | Measures the specular reflection of X-rays at grazing incidence to determine film thickness, density, and surface/interface roughness. | Sub-nanometer to a few hundred nanometers | - Non-destructive- Provides information on film density and interface quality- Not dependent on optical models | - Requires a very smooth and flat sample- Can be time-consuming- Access to synchrotron radiation may be needed for optimal results |
Experimental Protocols
To ensure accurate and reproducible measurements, detailed experimental procedures are paramount. The following sections outline the methodologies for BTES film deposition and subsequent characterization using spectroscopic ellipsometry.
This compound (BTES) Film Deposition via Spin Coating
A common method for creating uniform BTES thin films is spin coating.[1][2][3] The thickness of the resulting film is primarily controlled by the solution concentration and the spin speed.
Materials:
-
This compound (BTES)
-
Ethanol (or other suitable solvent)
-
Silicon wafers (or other desired substrate)
-
Piranha solution (for substrate cleaning - handle with extreme care)
-
Deionized water
Procedure:
-
Substrate Cleaning: Silicon wafers are rigorously cleaned to ensure a hydrophilic surface, which is crucial for uniform silane layer formation. This is typically achieved by immersing the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.
-
Solution Preparation: A dilute solution of BTES in ethanol is prepared. The concentration can be varied (e.g., 1-5% v/v) to achieve different film thicknesses.
-
Spin Coating:
-
The cleaned silicon wafer is placed on the chuck of a spin coater.
-
A small amount of the BTES solution is dispensed onto the center of the wafer.
-
The spin coater is then operated at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds).[4] The centrifugal force spreads the solution evenly across the substrate, and the solvent evaporates, leaving a thin film of BTES.
-
-
Curing: The coated substrate is then cured by baking in an oven at a specific temperature (e.g., 120°C) for a defined time (e.g., 1 hour) to promote the covalent bonding of the silane to the substrate and to cross-link the film.
Spectroscopic Ellipsometry Measurement Protocol
The thickness of the prepared BTES film is then measured using a spectroscopic ellipsometer.
Instrumentation:
-
Spectroscopic Ellipsometer (e.g., J.A. Woollam M-2000)
Procedure:
-
Sample Mounting: The BTES-coated silicon wafer is mounted on the sample stage of the ellipsometer.
-
Data Acquisition: Ellipsometric data (Ψ and Δ) are collected over a wide spectral range (e.g., 190-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Optical Modeling: The acquired data is analyzed using appropriate software (e.g., CompleteEASE). A model is constructed to represent the sample, which typically consists of:
-
A silicon substrate layer (with a native oxide layer if present).
-
A Cauchy layer to represent the transparent BTES film. The refractive index (n) of the BTES film is often assumed to be around 1.4-1.5 for this type of organic film.
-
-
Data Fitting: The model parameters, primarily the thickness of the Cauchy layer (BTES film), are adjusted to achieve the best fit between the experimental data and the model-generated data. The quality of the fit is typically assessed by minimizing the mean squared error (MSE).
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams depict the key stages.
Caption: Experimental workflow for BTES film deposition and thickness measurement.
Conclusion
Spectroscopic ellipsometry offers a robust, non-destructive, and highly sensitive method for determining the thickness of this compound films. Its ability to provide not only thickness but also optical constants makes it a valuable tool for in-depth material characterization. While other techniques like AFM, profilometry, and XRR have their own merits and can be used for complementary analysis, SE often provides the best combination of accuracy, speed, and non-invasiveness for routine and detailed analysis of thin organosilane layers. The choice of the most appropriate technique will ultimately depend on the specific experimental requirements, including the film's expected thickness, the nature of the substrate, and the need for additional information such as surface morphology or film density.
References
Comparing the hydrolytic stability of Benzyltriethoxysilane with other trialkoxysilanes
A Comparative Guide to the Hydrolytic Stability of Benzyltriethoxysilane and Other Trialkoxysilanes
For researchers, scientists, and drug development professionals utilizing silane-based chemistries, understanding the hydrolytic stability of the chosen trialkoxysilane is critical for ensuring the reproducibility and durability of surface modifications, drug delivery systems, and silica-based materials. This guide provides a comparative analysis of the hydrolytic stability of this compound against other common trialkoxysilanes, supported by established principles of silane chemistry and experimental methodologies.
Introduction to Trialkoxysilane Hydrolysis
The hydrolysis of trialkoxysilanes is a foundational reaction in sol-gel chemistry and surface modification. It involves the substitution of alkoxy groups (e.g., ethoxy, -OCH2CH3) with hydroxyl groups (-OH) to form silanols. This reaction is the initial and often rate-determining step for the subsequent condensation to form a stable siloxane (Si-O-Si) network.[1] The overall process can be summarized in two stages: hydrolysis and condensation.[1]
The rate of hydrolysis is influenced by several factors, including the chemical structure of the silane's organic substituent, the pH of the medium, temperature, and the choice of solvent and catalyst.[1] These factors dictate the kinetics of silanol formation and, consequently, the properties of the final material.
Factors Influencing Hydrolytic Stability
The hydrolytic stability of a trialkoxysilane is primarily governed by the steric and electronic effects of the non-hydrolyzable organic group attached to the silicon atom.
-
Steric Hindrance: Larger, bulkier organic groups can physically obstruct the approach of water molecules to the silicon center, thereby slowing down the rate of hydrolysis.[1] This steric effect is a significant factor in determining the relative stability of different silanes.[1]
-
Electronic Effects: The electronegativity of the organic substituent influences the electron density at the silicon atom. Electron-withdrawing groups can make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water, potentially increasing the hydrolysis rate. Conversely, electron-donating groups can decrease the rate of hydrolysis.
Comparative Analysis of Hydrolytic Stability
While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, its stability can be inferred by comparing its structure to other well-studied trialkoxysilanes. The key structural feature of this compound is the benzyl group (-CH2-C6H5), which consists of a phenyl ring separated from the silicon atom by a methylene bridge.
This compound vs. Phenyltriethoxysilane:
The primary difference between these two silanes is the presence of the methylene spacer in the benzyl group. In Phenyltriethoxysilane, the phenyl ring is directly attached to the silicon atom.
-
Steric Effect: The benzyl group is bulkier and more flexible than the phenyl group, which may lead to slightly greater steric hindrance around the silicon atom, potentially resulting in a slower hydrolysis rate for this compound compared to Phenyltriethoxysilane under similar conditions.
-
Electronic Effect: The phenyl group is electron-withdrawing. In this compound, the methylene spacer mitigates the inductive electron-withdrawing effect of the phenyl ring on the silicon atom. This would suggest that the silicon atom in this compound is less electrophilic than in Phenyltriethoxysilane, leading to a slower hydrolysis rate.
This compound vs. Alkyltriethoxysilanes:
Compared to simple alkyltriethoxysilanes such as Methyltriethoxysilane (MTES) and Ethyltriethoxysilane (ETES), the benzyl group is significantly larger.
-
Steric Effect: The bulky benzyl group is expected to provide more steric hindrance than small alkyl groups, leading to a slower hydrolysis rate for this compound. As the alkyl chain length increases (e.g., Propyltriethoxysilane), the steric hindrance also increases, and the hydrolysis rate generally decreases.[2]
The following table summarizes the expected relative hydrolytic stability based on these structural considerations.
| Trialkoxysilane | Organic Substituent | Expected Relative Hydrolysis Rate | Primary Influencing Factors |
| Methyltriethoxysilane (MTES) | -CH3 | Fast | Low steric hindrance |
| Ethyltriethoxysilane (ETES) | -CH2CH3 | Moderate | Moderate steric hindrance |
| Propyltriethoxysilane | -CH2CH2CH3 | Slow | Increased steric hindrance |
| Phenyltriethoxysilane (PTES) | -C6H5 | Slower than alkyltriethoxysilanes[1] | Steric hindrance and electronic effect of the phenyl group |
| This compound | -CH2C6H5 | Expected to be slow | Significant steric hindrance from the benzyl group |
Experimental Protocols for Assessing Hydrolytic Stability
The hydrolytic stability of trialkoxysilanes is typically quantified by monitoring the rate of hydrolysis under controlled conditions. The most common techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).
Nucleus: 29Si NMR is the most direct method to observe the silicon environment.[1] Changes in the chemical shift of the silicon atom indicate the substitution of alkoxy groups with hydroxyl groups. 1H NMR can also be used to monitor the disappearance of alkoxy protons and the appearance of alcohol protons.
Sample Preparation:
-
Prepare a solution of the trialkoxysilane in a suitable solvent (e.g., a mixture of ethanol and water).
-
The concentration of water should be in large excess to ensure pseudo-first-order kinetics with respect to the silane.[1]
-
The pH of the solution should be controlled using a buffer, as hydrolysis rates are highly pH-dependent.[3]
Data Acquisition:
-
Acquire 29Si or 1H NMR spectra at regular time intervals.
-
The rate of hydrolysis can be determined by monitoring the decrease in the signal intensity of the starting trialkoxysilane and the increase in the signal intensities of the hydrolyzed species (silanols).
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring.
Spectral Regions of Interest:
-
Decrease in the intensity of Si-O-C stretching bands (around 1100-1000 cm-1).[1]
-
Appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm-1).[1]
-
Formation of siloxane bonds (Si-O-Si) can also be observed (around 1050-1000 cm-1).[1]
Sample Preparation:
-
Similar to NMR, the reaction is initiated by mixing the silane, solvent, water, and a catalyst if needed.
-
The reaction mixture is placed in contact with the ATR crystal.
Data Acquisition:
-
FTIR spectra are recorded over time.
-
The rate of hydrolysis is determined by analyzing the changes in the peak intensities of the relevant vibrational bands.
Visualizing the Hydrolysis Process and Experimental Design
To better understand the concepts discussed, the following diagrams illustrate the hydrolysis pathway and a typical experimental workflow.
Caption: Stepwise hydrolysis of a trialkoxysilane to a silanetriol, followed by condensation to form siloxane bonds.
Caption: A typical experimental workflow for the quantitative analysis of trialkoxysilane hydrolysis.
Conclusion
Based on established structure-activity relationships, this compound is expected to exhibit relatively high hydrolytic stability compared to other common trialkoxysilanes such as Phenyltriethoxysilane and short-chain alkyltriethoxysilanes. This is attributed to the steric bulk of the benzyl group. For applications requiring controlled and slower hydrolysis rates, this compound may offer an advantage. However, for applications where rapid hydrolysis and condensation are desired, other silanes like Methyltriethoxysilane may be more suitable. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the hydrolytic stability of this compound and other trialkoxysilanes to make informed decisions for their specific applications.
References
Safety Operating Guide
Proper Disposal of Benzyltriethoxysilane: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of benzyltriethoxysilane, focusing on procedural, step-by-step instructions to maintain a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound can cause serious eye irritation and may be harmful if it comes into contact with skin or is inhaled.[1][2] The hydrolysis of this compound produces ethanol, which can have narcotic effects with overexposure.[1]
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical goggles. Contact lenses should not be worn. |
| Hand Protection | Neoprene or nitrile rubber gloves. |
| Skin and Body | Wear suitable protective clothing. |
| Respiratory | Use a NIOSH-certified organic vapor respirator where inhalation may occur. |
Data sourced from this compound Safety Data Sheet.[3]
II. Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
Step 1: Evacuate and Ventilate
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
Ensure the area is well-ventilated to prevent the accumulation of vapors.[3]
Step 2: Contain the Spill
-
For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
Step 3: Absorb and Collect
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
Once the liquid is fully absorbed, use non-sparking tools to collect the material into a suitable, sealable container for hazardous waste.[4]
Step 4: Decontaminate the Area
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.
Step 5: Report the Incident
-
Report the spill to the appropriate environmental health and safety (EHS) officer and complete any necessary incident reports.
III. This compound Disposal Procedure
The recommended method for the disposal of this compound is incineration.[1] Do not dispose of this chemical into sewers or drains as it can react with water and may be hazardous to the aquatic environment.[1]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Labeling and Storage:
-
Label the waste container clearly as "Hazardous Waste: this compound." Include the date of accumulation.
-
Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and incineration of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties.
-
-
Regulatory Compliance:
IV. Incineration as the Preferred Disposal Method
Incineration is a high-temperature thermal process that destroys the chemical structure of hazardous waste, reducing its volume and toxicity.[5][6] Modern incinerators are equipped with pollution control devices to treat gaseous emissions before they are released into the atmosphere.[2][7]
The Incineration Process:
-
Pre-treatment: The waste may be blended with other waste streams to optimize the combustion process.
-
Combustion: The waste is fed into a primary combustion chamber operating at high temperatures (typically 1,600 to 2,500°F), where it is converted into ash and hot gases.[1]
-
Secondary Combustion: The gases then pass into a secondary chamber at even higher temperatures to ensure the complete destruction of any remaining hazardous constituents.[2]
-
Emission Control: The hot gases are cooled and passed through a series of air pollution control devices to remove particulates and acid gases before being safely released.
-
Ash Disposal: The remaining ash is tested to ensure it is non-hazardous and then disposed of in a landfill.[1]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Benzyltriethoxysilane
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Benzyltriethoxysilane. Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. It is irritating to the eyes, respiratory system, and skin.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and mitigate risks.
Hazard Summary
| Hazard | Description |
| Eye Irritation | Causes serious eye irritation.[1] |
| Skin Irritation | Causes skin irritation.[2] |
| Respiratory Irritation | Irritating to the respiratory system.[1] |
| Flammability | Combustible liquid. |
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling this compound. It is imperative that all personnel are trained in the proper use and disposal of this equipment.
| PPE Component | Specifications | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[3] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Chemical goggles. Contact lenses should not be worn.[3] | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | To prevent accidental skin contact. |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator is recommended where exposure through inhalation may occur.[3] | To protect against inhalation of irritating vapors.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety. The following workflow outlines the key steps to be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
